molecular formula C7H6ClN3OS B1473256 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1389264-16-7

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1473256
CAS No.: 1389264-16-7
M. Wt: 215.66 g/mol
InChI Key: MYFWLFQVXDPMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1389264-16-7) is a high-value chemical intermediate in medicinal chemistry and drug discovery. This pyrrolopyrimidine derivative serves as a versatile building block for the synthesis of potential kinase inhibitors . The scaffold is recognized as a privileged structure in drug discovery, capable of mimicking adenosine and engaging the hinge region of kinases through hydrogen bonding, making it a valuable "warhead" for targeting enzymes like cyclin-dependent kinases (CDKs) and RET kinase . Its specific structure, featuring a chlorine at the 4-position and a methylsulfinyl group at the 5-position, allows for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the exploration of diverse structure-activity relationships . Researchers utilize this compound in developing targeted therapies for areas such as oncology, with studies indicating its role in creating inhibitors for RET-driven cancers like non-small cell lung cancer and for inducing apoptosis in cancer cell lines . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a well-ventilated laboratory, wearing suitable protective equipment .

Properties

IUPAC Name

4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFWLFQVXDPMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IUPAC name of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine often referred to as 7-deazapurine, represents a "privileged" heterocyclic system in modern medicinal chemistry. Its structural resemblance to endogenous nucleobases allows it to effectively compete for ATP-binding sites, making it a cornerstone for the development of highly selective kinase inhibitors. This guide provides a comprehensive technical overview of a key derivative, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. We will explore its fundamental physicochemical properties, propose a rational synthetic pathway with detailed mechanistic insights, and elucidate its strategic application as a pivotal intermediate in the synthesis of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel kinase inhibitors and other advanced pharmaceutical agents.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine . This nomenclature correctly identifies the parent heterocycle and the precise location of its chloro and methylsulfinyl substituents. The 7H designation specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 7 of the pyrrole ring.

The core structure consists of a pyrimidine ring fused to a pyrrole ring, a framework that is central to numerous biologically active molecules.[1] The strategic placement of the chloro group at the C4 position and the methylsulfinyl group at the C5 position imparts unique reactivity and electronic properties that are highly valuable in synthetic chemistry.

Table 1: Physicochemical Properties of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

PropertyValue (Predicted/Calculated)Notes
Molecular Formula C₇H₆ClN₃OS
Molecular Weight 215.66 g/mol
Appearance Off-white to pale yellow solidPredicted based on related pyrrolopyrimidines.[2]
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents.The sulfoxide group may slightly enhance aqueous solubility compared to the unsubstituted parent.[2]
pKa ~7.5-8.5 (Pyrrole N-H)Estimated based on the electron-withdrawing nature of the fused pyrimidine and substituents.
LogP 1.0 - 1.5Calculated estimate; reflects moderate lipophilicity.
Hydrogen Bond Donors 1 (Pyrrole N-H)
Hydrogen Bond Acceptors 4 (2x Pyrimidine N, 1x Sulfoxide O)The sulfoxide oxygen is a strong hydrogen bond acceptor, a key feature for molecular recognition.

Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that requires precise control over reactivity and selectivity. While numerous pathways can be envisioned, a logical and efficient route begins with the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This approach leverages established chemistry of the 7-deazapurine core.

The key transformations are the introduction of a sulfur-based functional group at the C5 position and its subsequent controlled oxidation.

3.1 Proposed Synthetic Pathway

The proposed synthesis involves three key steps:

  • Protection of the Pyrrole Nitrogen: To prevent side reactions and direct reactivity to the C5 position, the pyrrole nitrogen (N7) is first protected, typically with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM).

  • Introduction of the Methylthio Group: The C5 position of the pyrrolo[2,3-d]pyrimidine core is not inherently nucleophilic. Therefore, an electrophilic sulfenylation is the most logical approach. This is achieved by reacting the protected starting material with an electrophilic sulfur reagent, such as N-(methylthio)phthalimide or methyl sulfenyl chloride, often in the presence of a Lewis acid catalyst to activate the aromatic system.

  • Controlled Oxidation and Deprotection: The resulting 5-(methylthio) intermediate is then selectively oxidized to the sulfoxide. This step is critical; over-oxidation would yield the corresponding sulfone, which has different electronic and steric properties. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate (NaIO₄) are commonly used for this transformation. The protecting group is subsequently removed under appropriate conditions (e.g., hydrolysis for tosyl) to yield the final product.

SynthesisWorkflow start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step1 Protect N7 (e.g., TsCl, Base) start->step1 intermediate1 N7-Protected Intermediate step1->intermediate1 step2 Electrophilic Sulfenylation (e.g., MeS-phthalimide, Lewis Acid) intermediate1->step2 intermediate2 5-(Methylthio) Derivative step2->intermediate2 step3 Controlled Oxidation (e.g., m-CPBA, -78 °C) intermediate2->step3 intermediate3 5-(Methylsulfinyl) Derivative (Protected) step3->intermediate3 step4 Deprotection (e.g., NaOH or TBAF) intermediate3->step4 product 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine step4->product

Caption: Proposed synthetic workflow for the target compound.

3.2 Mechanistic Considerations

  • Causality of Protection: Protecting the N7 position is crucial because the N-H proton is acidic and can interfere with organometallic or strongly basic reagents. Furthermore, protection enhances the solubility of the intermediates in organic solvents and prevents unwanted N-alkylation or N-acylation reactions.

  • Choice of Oxidation: The choice of m-CPBA at low temperatures is deliberate. It allows for the transfer of a single oxygen atom to the electron-rich sulfur atom. Running the reaction at or below -40 °C kinetically disfavors the second oxidation step to the sulfone, ensuring high selectivity for the desired sulfoxide product. This level of control is a hallmark of a robust synthetic protocol.

Role in Drug Development: A Privileged Scaffold

The 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is not typically a final drug product but rather a high-value, advanced intermediate. Its utility stems from the specific functionalities that allow for predictable and versatile derivatization.

4.1 The 4-Chloro "Synthetic Handle"

The chlorine atom at the C4 position is the molecule's primary reactive site for building complexity. It renders the carbon atom highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reaction is the cornerstone of its application. Drug development professionals can introduce a vast array of nucleophiles, most commonly primary or secondary amines, to displace the chloride and forge a new carbon-nitrogen bond. This is the principal method for attaching the side chains that confer target specificity and desired pharmacokinetic properties to the final kinase inhibitor.[2]

4.2 Modulatory Role of the 5-(methylsulfinyl) Group

The sulfoxide at the C5 position serves several strategic purposes:

  • Electronic Modulation: As a moderately electron-withdrawing group, it lowers the electron density of the heterocyclic core, which can influence the pKa of the molecule and its binding interactions within the target protein's active site.

  • Steric Influence: The sulfoxide is bulkier than a hydrogen or fluorine atom and can be used to probe steric constraints within a binding pocket, guiding the design of more selective inhibitors.

  • Hydrogen Bonding: The sulfoxide oxygen is a potent hydrogen bond acceptor. This feature can be exploited to form a critical hydrogen bond with an amino acid residue (e.g., the backbone N-H of the hinge region in a kinase), significantly increasing binding affinity and potency.

KinaseInhibitorSynthesis intermediate 4-Chloro-5-(methylsulfinyl)- 7H-pyrrolo[2,3-d]pyrimidine reaction SNAr Reaction (e.g., DIPEA, n-BuOH, 120 °C) intermediate->reaction reagent Primary/Secondary Amine (R1R2-NH) reagent->reaction product Potent Kinase Inhibitor (e.g., JAK/EGFR/ALK Inhibitor) reaction->product

Caption: General scheme for utilizing the intermediate in drug synthesis.

This scaffold is particularly relevant in the synthesis of inhibitors for Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR), where the 7-deazapurine core has proven to be highly effective.[1]

Experimental Protocols

The following protocols are presented as robust, self-validating methodologies for the synthesis and characterization of the title compound.

5.1 Protocol: Synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Step 1: Synthesis of 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF (0.2 M), add N-(Methylthio)phthalimide (1.2 eq).

    • Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).

    • Add aluminum trichloride (AlCl₃) (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The causality for using a Lewis acid is to polarize the C5-H bond, rendering it more susceptible to electrophilic attack.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the 5-(methylthio) intermediate.

  • Step 2: Oxidation to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

    • Dissolve the 5-(methylthio) intermediate (1.0 eq) in dichloromethane (DCM) (0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-oxidation.

    • Add a solution of m-CPBA (~77%, 1.05 eq) in DCM dropwise over 30 minutes.

    • Stir the reaction at -78 °C for 2 hours. Monitor progress by TLC, observing the formation of a more polar spot.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize excess peroxide.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue via column chromatography or recrystallization to afford the final product.

5.2 Protocol: Analytical Characterization

For a protocol to be trustworthy, rigorous analytical validation is essential.

TechniqueExpected Result
¹H NMR (400 MHz, DMSO-d₆) δ ppm: ~12.5 (br s, 1H, N7-H), ~8.6 (s, 1H, C2-H), ~8.2 (s, 1H, C6-H), ~3.0 (s, 3H, -S(O)CH₃).
¹³C NMR (101 MHz, DMSO-d₆) δ ppm: ~152 (C4), ~151 (C2), ~150 (C7a), ~125 (C6), ~115 (C5), ~100 (C4a), ~42 (-S(O)CH₃).
HRMS (ESI+) Calculated for C₇H₇ClN₃OS [M+H]⁺: 216.0000; Found: 216.xxxx (within 5 ppm). This provides unambiguous confirmation of the elemental composition.
FTIR (cm⁻¹): ~3100-3000 (N-H stretch), ~1600 (C=N stretch), ~1050 (S=O stretch).

Safety and Handling

Based on data for the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, this derivative should be handled with caution.[3]

  • Toxicity: Assumed to be toxic if swallowed (GHS Category 3).[3]

  • Irritation: May cause skin and serious eye irritation.[3]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a meticulously designed synthetic intermediate whose value lies in its inherent reactivity and functionality. The chloro group serves as a robust synthetic handle for SNAr reactions, while the methylsulfinyl group acts as a key modulator of electronic properties and a potential hydrogen bonding partner. This combination makes it an exceptionally powerful building block for constructing libraries of potential kinase inhibitors.

Future work in this area will likely focus on expanding the diversity of nucleophiles used in conjunction with this intermediate to target a wider range of kinases implicated in oncology, immunology, and inflammatory diseases. Furthermore, stereoselective synthesis of the sulfoxide could open new avenues, as chiral sulfoxides can impart unique conformational constraints on the final molecule, potentially leading to inhibitors with enhanced selectivity and novel binding modes. The continued exploration of such advanced intermediates is fundamental to the progression of targeted drug discovery.

References

  • G. V. Grishina, et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Available at: [Link]

Sources

Molecular formula and weight of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific sulfinyl derivative is sparse, this document extrapolates its properties, synthesis, and potential applications from the well-established chemistry of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold and its closely related analogs. We will delve into its molecular characteristics, propose a robust synthetic pathway, explore its potential as a key intermediate for kinase inhibitors, and provide representative experimental protocols and safety guidelines. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Prominence of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1] This unique heterocyclic system, composed of a fused pyrimidine and pyrrole ring, serves as a bioisosteric replacement for the purine ring found in natural nucleosides.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3]

A significant application of this scaffold is in the development of kinase inhibitors.[3] The nitrogen atoms in the pyrimidine ring act as crucial hydrogen bond acceptors, mimicking the adenine hinge-binding motif and enabling potent and selective inhibition of various protein kinases. Consequently, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal intermediate in the synthesis of several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.[4][5]

Functionalization of the pyrrole ring at the C5 position allows for the introduction of diverse substituents that can probe deeper into the enzyme active site, enhancing potency and modulating selectivity. The introduction of a methylsulfinyl group at this position, as in the title compound, offers a unique combination of properties: a chiral center at the sulfur atom, a hydrogen bond acceptor capability through the sulfoxide oxygen, and specific steric and electronic features. This guide will explore the synthesis and potential utility of this specific, yet underexplored, derivative.

Physicochemical and Molecular Properties

The fundamental properties of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine are summarized below. It is important to note that while the molecular formula and weight are exact, other physicochemical properties are predicted based on the structure and data from analogous compounds due to a lack of direct experimental reports.

PropertyValueSource / Method
Molecular Formula C₇H₆ClN₃OSCalculation
Molecular Weight 215.66 g/mol Calculation
IUPAC Name 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidineIUPAC Nomenclature
Appearance Predicted: White to off-white solidAnalogy to derivatives[6]
Solubility Predicted: Soluble in DMSO, DMF, MethanolAnalogy to parent scaffold[7]
Storage Recommended: 2-8°C, under inert atmosphereAnalogy to parent scaffold[8]

Synthesis and Characterization

A logical and efficient synthetic route to the title compound starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The strategy involves a two-step process: electrophilic thiomethylation at the C5 position, followed by selective oxidation of the resulting sulfide to the sulfoxide.

Proposed Synthetic Workflow

The C5 position of the 7H-pyrrolo[2,3-d]pyrimidine core is known to be susceptible to electrophilic substitution, as demonstrated by its effective iodination using N-iodosuccinimide (NIS).[6] A similar strategy can be employed for thiomethylation.

  • Step 1: Electrophilic Thiomethylation. The pyrrole ring is activated towards electrophiles. Reaction with an electrophilic methylthio source, such as N-(methylthio)phthalimide or dimethyl disulfide in the presence of a Lewis acid, would install the methylthio group at the C5 position to yield 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.

  • Step 2: Controlled Oxidation. The subsequent oxidation of the sulfide to a sulfoxide requires careful selection of the oxidant and reaction conditions to prevent over-oxidation to the corresponding sulfone. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate. Using one equivalent of the oxidant is critical for achieving high selectivity for the sulfoxide.

Synthetic Workflow A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-5-(methylthio)-7H- pyrrolo[2,3-d]pyrimidine A->B Step 1: Thiomethylation Reagent: N-(Methylthio)phthalimide C 4-Chloro-5-(methylsulfinyl)-7H- pyrrolo[2,3-d]pyrimidine B->C Step 2: Controlled Oxidation Reagent: m-CPBA (1 equiv)

Caption: Proposed two-step synthesis of the target compound.

Structural Characterization

The identity and purity of the final compound would be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyrrole and pyrimidine protons, along with a singlet for the methyl group attached to the sulfoxide.

  • ¹³C NMR: Confirmation of the carbon skeleton, including the downfield shift of the C5 carbon upon substitution.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (215.66 g/mol ) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the S=O stretch would be expected around 1050 cm⁻¹.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile building block for synthesizing potent and selective kinase inhibitors.

Kinase Inhibitor Intermediate

The 4-chloro substituent is a key reactive handle. It readily participates in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9] This allows for the facile introduction of various amine-containing fragments, which are often designed to interact with solvent-exposed regions of the kinase active site or to improve pharmacokinetic properties.

The methylsulfinyl group at C5 offers several advantages:

  • Hydrogen Bonding: The sulfoxide oxygen is a potent hydrogen bond acceptor, capable of forming specific interactions with amino acid residues in the kinase active site.

  • Chirality: The sulfur atom is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical as biological targets often exhibit stereospecific binding.

  • Bioisosterism: The sulfinyl group can act as a bioisostere for other functional groups, like a sulfonyl or amide moiety, potentially offering improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

Kinase Binding Hypothesis cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket mol Pyrrolo[2,3-d]pyrimidine Core mol->hinge H-Bond r_group R-Group (from C4 position) r_group->gatekeeper Steric/Hydrophobic Interaction sulfinyl C5-Methylsulfinyl Group sulfinyl->pocket H-Bond/Polar Interaction

Caption: Conceptual binding mode in a generic kinase active site.

Representative Experimental Protocol: Suzuki Coupling

This protocol describes a typical Suzuki cross-coupling reaction to displace the chlorine atom at the C4 position, a common step in the elaboration of this scaffold.

Objective: To synthesize a 4-aryl-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine derivative.

Materials:

  • 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add the 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, aryl boronic acid, and base.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Causality: This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Rationale: Elevated temperatures are typically required to drive the catalytic cycle to completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final structure is confirmed by NMR and MS, which will show the incorporation of the aryl group and the loss of chlorine.

Safety, Handling, and Storage

As a laboratory chemical with limited toxicological data, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine should be handled with care. The following guidelines are based on data for the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[8]

  • Toxicity: The parent compound is classified as toxic if swallowed.[8] Assume a similar hazard profile for this derivative.

Conclusion

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine represents a promising, albeit underexplored, building block for modern drug discovery. Its strategic combination of a privileged kinase-binding scaffold, a reactive handle for diversification, and a unique functional group at the C5 position makes it a valuable intermediate. The synthetic pathways and experimental protocols outlined in this guide are based on robust and well-precedented chemical principles, providing a solid foundation for researchers to synthesize and utilize this compound in the quest for novel therapeutics, particularly in the field of oncology and inflammatory diseases.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.).
  • De Coen, L. M., Heugebaert, T. S. A., García, D., & Stevens, C. V. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80–139. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(01), 272–296. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2017). ResearchGate. [Link]

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.).
  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (2013). PMC - NIH. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (n.d.). MDPI. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Scaffold in Kinase Inhibitor Development

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure, composed of a pyrimidine ring fused to a pyrrole ring, serves as a versatile scaffold for the synthesis of targeted therapeutics. The presence of a chlorine atom at the 4-position and a methylsulfinyl group at the 5-position provides strategic points for chemical modification, enabling the fine-tuning of pharmacological properties.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, its synthesis, and its critical role as an intermediate in the development of next-generation kinase inhibitors for the treatment of diseases such as cancer and inflammatory conditions.[1] The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors, and the specific substitution pattern of this compound makes it a valuable building block for creating potent and selective drug candidates.[2][3][4]

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms and functional groups in 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine dictates its physical and chemical behavior. Understanding these properties is fundamental for its effective use in synthetic chemistry and drug design.

Synthesis_and_Reactivity cluster_synthesis Plausible Synthetic Pathway cluster_reactivity Key Reaction Sites Start Pyrrolo[2,3-d]pyrimidine Core Step1 Chlorination at C4 Start->Step1 Step2 Introduction of -SCH3 at C5 Step1->Step2 Step3 Oxidation to -S(O)CH3 Step2->Step3 Product 4-Chloro-5-(methylsulfinyl)- 7H-pyrrolo[2,3-d]pyrimidine Step3->Product Core 4-Chloro-5-(methylsulfinyl)- 7H-pyrrolo[2,3-d]pyrimidine C4 C4-Cl: Nucleophilic Aromatic Substitution (SNAr) Core->C4 N7 N7-H: Alkylation, Arylation Core->N7 Sulfinyl Sulfinyl Group: Further Oxidation, Reduction Core->Sulfinyl Pyrrole Pyrrole Ring: Electrophilic Substitution Core->Pyrrole

Caption: Plausible synthetic pathway and key reaction sites of the target molecule.

The key reactive sites on the molecule are:

  • The 4-Chloro group: This is a primary site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amines, alcohols, and thiols. This reaction is fundamental for building the final kinase inhibitor structures. [5]* The 7H-pyrrolo nitrogen: The nitrogen atom of the pyrrole ring can be alkylated or arylated, which is a common strategy to modulate the compound's solubility, cell permeability, and binding interactions with the target kinase.

  • The 5-Methylsulfinyl group: This electron-withdrawing group influences the electronic properties of the pyrrole ring. It can also be a site for further chemical transformations, such as oxidation to the corresponding sulfone or reduction to the sulfide, allowing for the exploration of a wider chemical space.

  • The Pyrrole Ring: The pyrrole moiety can undergo electrophilic substitution reactions, although the reactivity is influenced by the other substituents on the bicyclic system. [2]

Experimental Protocols: A Generalized Approach

Given the limited publicly available data for the specific synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, the following represents a generalized, logical workflow for its preparation and characterization, based on established methods for similar compounds.

Step 1: Synthesis of the Precursor (Illustrative)

A common starting point is the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The introduction of the methylthio group at the 5-position can be achieved through various methods, such as electrophilic substitution using N-(methylthio)phthalimide in the presence of a suitable catalyst.

Step 2: Oxidation to the Sulfoxide

The synthesized 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can then be selectively oxidized to the desired sulfoxide.

  • Protocol:

    • Dissolve the methylthio precursor in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Cool the solution to 0 °C in an ice bath.

    • Add a controlled amount (typically 1.0-1.2 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 3: Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the pyrrole and pyrimidine protons, as well as the methyl group of the sulfinyl moiety.

    • ¹³C NMR will provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and S=O functional groups.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Applications in Kinase Inhibitor Drug Discovery

The primary application of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is as a key intermediate in the synthesis of kinase inhibitors. [1]Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase_Inhibitor_Synthesis Start 4-Chloro-5-(methylsulfinyl)- 7H-pyrrolo[2,3-d]pyrimidine Reaction1 Nucleophilic Aromatic Substitution at C4 (e.g., with an amine) Start->Reaction1 Intermediate Amine-substituted Pyrrolo[2,3-d]pyrimidine Reaction1->Intermediate Reaction2 Modification at N7 (e.g., Alkylation) Intermediate->Reaction2 Final_Product Potent and Selective Kinase Inhibitor Reaction2->Final_Product

Sources

Safeguarding a Key Pharmaceutical Intermediate: A Technical Guide to the Stability and Storage of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine stands as a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its pyrrolo[2,3-d]pyrimidine core is a recognized "privileged scaffold," frequently incorporated into the design of targeted therapies, particularly kinase inhibitors for oncology. The strategic placement of the chloro, methylsulfinyl, and pyrrole functional groups provides medicinal chemists with versatile handles for molecular elaboration, enabling the synthesis of potent and selective drug candidates. Given its role as a high-value intermediate, ensuring the chemical integrity of this compound through appropriate storage and handling is paramount to the success of drug discovery and development programs. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, empowering researchers to preserve its quality and ensure the reliability of their scientific endeavors.

Chemical Structure and Physicochemical Properties

To understand the stability of a compound, a foundational understanding of its structure is essential.

Caption: Chemical structure of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

PropertyValueSource
Molecular FormulaC₇H₆ClN₃OSInferred from structure
Molecular Weight215.66 g/mol Inferred from structure
AppearanceLikely a solid[1]
SolubilityExpected to be soluble in organic solvents like DMSO and DMF[1]

Factors Influencing Stability

The stability of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is influenced by several environmental factors. Understanding these is key to preventing degradation.

Temperature:
Moisture/Humidity:

The pyrrolo[2,3-d]pyrimidine scaffold can be sensitive to moisture.[1] The presence of water can facilitate hydrolytic decomposition pathways. Therefore, it is crucial to store the compound in a dry environment and in tightly sealed containers to prevent exposure to atmospheric humidity.

Light:

While specific photostability studies on this compound are not publicly available, many heterocyclic compounds exhibit sensitivity to UV and visible light. Photons can provide the activation energy for unwanted reactions. As a precautionary measure, storage in amber vials or in a dark location is recommended to minimize light exposure.

pH and Chemical Incompatibility:

The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be unstable in the presence of strong acids or alkalis.[3] The chloro substituent at the 4-position is susceptible to nucleophilic substitution, a reaction that can be catalyzed by both acidic and basic conditions. The methylsulfinyl group can also be sensitive to strong oxidizing or reducing agents. Therefore, it is imperative to avoid storing this compound in proximity to strong acids, bases, and reactive chemicals.

Recommended Storage and Handling Protocols

Based on the analysis of the compound's structure and data from related molecules, the following storage and handling protocols are recommended to ensure its long-term stability.

Short-Term Storage (Up to 1 month):

For routine laboratory use, the following conditions are advisable:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: Store in a well-sealed container.

  • Light: Protect from light by using an amber vial or storing it in a dark cabinet.

Long-Term Storage (Greater than 1 month):

For archival purposes or long-term storage, more stringent conditions should be implemented:

  • Temperature: -20°C (frozen). For drug substances intended for long-term storage, conditions below -20°C should be considered on a case-by-case basis.[4]

  • Atmosphere: The use of an inert atmosphere, such as argon or nitrogen, is highly recommended to displace oxygen and moisture.[2] This can be achieved by flushing the container with the inert gas before sealing.

  • Container: Use a tightly sealed, high-quality container appropriate for low-temperature storage.

  • Light: Maintain strict light protection.

Handling Procedures:

Proper handling is as critical as storage conditions for maintaining the integrity of the compound.

  • Dispensing: When weighing or dispensing the compound, it is best to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, it is advisable to handle it in a glove box or under a gentle stream of inert gas to prevent exposure to air and moisture.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this or any chemical compound.[1]

Potential Degradation Pathways

While a definitive degradation profile has not been published, based on the functional groups present, several potential degradation pathways can be hypothesized.

DegradationPathways A 4-Chloro-5-(methylsulfinyl) -7H-pyrrolo[2,3-d]pyrimidine B Hydrolysis Product (4-Hydroxy derivative) A->B Moisture/pH extremes C Oxidation Product (Sulfone derivative) A->C Oxidizing agents D Nucleophilic Substitution Product A->D Nucleophiles

Caption: Potential degradation pathways for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Hydrolysis: The chloro group is a potential site for hydrolysis, particularly under non-neutral pH conditions, leading to the formation of the corresponding 4-hydroxy-pyrrolo[2,3-d]pyrimidine derivative.

  • Oxidation: The methylsulfinyl group is susceptible to oxidation, which would convert it to a methylsulfonyl group. This is a common transformation and may occur slowly in the presence of atmospheric oxygen over extended periods.

  • Nucleophilic Substitution: The electron-deficient pyrimidine ring makes the chloro substituent prone to displacement by various nucleophiles that may be present as impurities or introduced during handling.

Conclusion: A Proactive Approach to Stability

The chemical stability of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a critical factor that underpins its successful application in research and drug development. By adhering to the storage and handling guidelines outlined in this document—namely, low temperature, protection from moisture and light, and the use of an inert atmosphere for long-term storage—researchers can significantly mitigate the risk of degradation. A proactive and informed approach to the stewardship of this valuable chemical intermediate will ultimately contribute to the generation of reliable, reproducible data and accelerate the discovery of new medicines.

References

  • MySkinRecipes. 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubChem. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. [Link]

  • National Center for Biotechnology Information. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • Pharmaceuticals and Medical Devices Agency. EVALUATION FOR STABILITY DATA. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. [Link]

  • Pharmaceuticals and Medical Devices Agency. STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ResearchGate. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

  • National Center for Biotechnology Information. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

Sources

The Strategic Core: A Technical Guide to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Kinase Selectivity

In the landscape of modern drug discovery, the protein kinase family represents a paramount class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer and chronic inflammatory diseases. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Within this competitive arena, the judicious selection of a core chemical scaffold is a critical determinant of success. The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a privileged scaffold, forming the foundation of numerous approved and investigational drugs.[1][2][3] This guide focuses on a particularly strategic, albeit less ubiquitously documented, derivative: 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine . We will dissect its chemical attributes, strategic applications in medicinal chemistry, and its role as a versatile building block for potent and selective kinase inhibitors.

The Scaffold at a Glance: Physicochemical Properties and Synthetic Rationale

The 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of nuanced chemical modification. Its core, the 7H-pyrrolo[2,3-d]pyrimidine, is a robust platform for engaging the ATP-binding site of kinases.[4][5] The strategic placement of the chloro and methylsulfinyl groups imparts unique properties that medicinal chemists can exploit.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₆ClN₃OSProvides the framework for further derivatization.
Molecular Weight 215.66 g/mol A favorable starting point for building drug-like molecules.
Topological Polar Surface Area 73.9 ŲInfluences cell permeability and oral bioavailability.
Hydrogen Bond Donors 1The pyrrole N-H is a key interaction point in the kinase hinge region.
Hydrogen Bond Acceptors 4The pyrimidine nitrogens and the sulfinyl oxygen offer multiple points for interaction.
Reactivity The C4-chloro group is a versatile handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[6]Enables the introduction of diverse side chains to modulate potency and selectivity.

The synthesis of the broader 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has been optimized to achieve high yields, making it an accessible starting material for research and development.[7][8] The introduction of the methylsulfinyl group at the C5 position can be achieved through various synthetic routes, often involving the oxidation of a corresponding methylthio-substituted precursor. This group's moderate electron-withdrawing nature and its potential to act as a hydrogen bond acceptor can significantly influence the electronic properties and binding interactions of the final inhibitor.

Strategic Importance in Kinase Inhibitor Design: A Tale of Two Handles

The true value of the 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its dual "handles" for chemical modification: the C4-chloro group and the N7 position of the pyrrole ring. This allows for a systematic exploration of the chemical space around the core, a cornerstone of structure-activity relationship (SAR) studies.[9]

The C4 Position: The Gateway to Potency and Selectivity

The chlorine atom at the C4 position is not merely a placeholder; it is an activated site for nucleophilic displacement. This reactivity allows for the introduction of a wide array of amine-containing fragments, which can project into the solvent-exposed region of the kinase active site or form additional interactions that enhance binding affinity and selectivity.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

  • Reactants: 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), desired amine (1.2-2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

  • Procedure: a. Dissolve the 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine and the amine in the chosen solvent. b. Add the base to the reaction mixture. c. Heat the reaction mixture, typically between 80-120 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction to room temperature and quench with water. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

The N7 Position: Modulating Physicochemical Properties

The N7 position of the pyrrolo[2,3-d]pyrimidine core is another critical site for modification. Alkylation or arylation at this position can influence the molecule's solubility, metabolic stability, and cell permeability. Furthermore, substituents at N7 can be designed to interact with specific residues within the kinase active site, further refining the inhibitor's selectivity profile.[10]

Mechanism of Kinase Inhibition: Hinge Binding and Beyond

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold typically function as ATP-competitive inhibitors. The core of the molecule is designed to mimic the purine ring of ATP, allowing it to bind to the adenine-binding pocket of the kinase.

A crucial interaction is the formation of one or more hydrogen bonds between the pyrrolo[2,3-d]pyrimidine core and the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme.[5] The N7-H of the pyrrole and the N1 of the pyrimidine are the primary hydrogen bond donors and acceptors, respectively, that anchor the inhibitor in the active site.

The substituents introduced at the C4 and C5 positions then explore other regions of the ATP-binding site. The C4 substituent can extend into the solvent-exposed region, while the C5-methylsulfinyl group can form specific interactions with nearby amino acid residues, contributing to the overall binding affinity and selectivity of the compound.

Kinase_Inhibition_Mechanism cluster_kinase Kinase Active Site cluster_inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front core Pyrrolo[2,3-d]pyrimidine Core core->hinge H-Bonds c4_sub C4-Substituent core->c4_sub c5_sulfinyl C5-Methylsulfinyl core->c5_sulfinyl c4_sub->solvent_front Selectivity c5_sulfinyl->hydrophobic_pocket Potency

Caption: General binding mode of a 7H-pyrrolo[2,3-d]pyrimidine inhibitor.

Structure-Activity Relationship (SAR) Insights and Therapeutic Applications

The versatility of the 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold allows for the development of inhibitors against a wide range of kinases. SAR studies on related pyrrolo[2,3-d]pyrimidine derivatives have revealed several key principles:

  • Halogenation: The presence of halogens, such as the C4-chloro group, can enhance binding affinity and modulate the electronic properties of the scaffold.[2]

  • Side Chain Optimization: The nature of the substituent at the C4 position is critical for achieving high potency and selectivity. Bulky, hydrophobic groups can occupy hydrophobic pockets, while groups capable of forming hydrogen bonds can engage with specific residues.

  • Targeting Specific Kinases: By tailoring the substituents, inhibitors based on this scaffold have shown activity against a variety of kinases, including:

    • Tyrosine Kinases: such as Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2]

    • Serine/Threonine Kinases: such as Cyclin-Dependent Kinase 2 (CDK2) and p21-Activated Kinase 4 (PAK4).[2][5]

    • Janus Kinases (JAKs): which are crucial in inflammatory signaling pathways.[11]

    • Discoidin Domain Receptors (DDRs): involved in collagen signaling and implicated in cancer.[1]

The development of inhibitors for these targets has significant therapeutic implications in oncology, immunology, and the treatment of fibrotic diseases.

In Vitro Biological Evaluation: A Step-by-Step Workflow

Once novel derivatives of the 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold are synthesized, their biological activity must be assessed. A typical in vitro evaluation workflow is as follows:

Biological_Evaluation_Workflow start Synthesized Compound kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) start->kinase_assay Determine IC50 cell_prolif Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) kinase_assay->cell_prolif Confirm Cellular Activity target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_prolif->target_engagement Verify On-Target Effect selectivity Kinase Selectivity Profiling (Panel Screening) target_engagement->selectivity Assess Off-Target Effects adme In Vitro ADME Assays (e.g., Microsomal Stability, Permeability) selectivity->adme Evaluate Drug-like Properties end Lead Candidate adme->end

Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrrolo[2,3-d]pyrimidine derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion: A Scaffold of Strategic Importance

The 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine core represents a highly valuable and versatile scaffold in the design and development of novel kinase inhibitors. Its inherent drug-like properties, coupled with the strategic placement of reactive handles for chemical modification, provide medicinal chemists with a powerful platform to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and desirable pharmacokinetic profiles. As our understanding of the kinome and its role in disease continues to expand, scaffolds like this will remain at the forefront of targeted drug discovery, offering hope for more effective and personalized therapies.

References

  • MySkinRecipes. (n.d.). 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • MySkinRecipes. (n.d.). 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • MDPI. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • ChemicalBook. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.
  • PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine.
  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk).
  • National Institutes of Health. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-5-(substituted)-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, largely due to its foundational role in the development of targeted therapeutics. As a deaza-isostere of adenine, this heterocyclic system provides an exceptional framework for designing ATP-competitive inhibitors of various protein kinases, which are pivotal in oncology and immunology.[1][2] This technical guide delves into the core mechanisms of action of derivatives functionalized at the 4- and 5-positions, with a particular focus on 4-chloro-5-(methylsulfinyl)- and 4-chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidines. We will explore their primary role as kinase inhibitors, dissect the downstream cellular consequences, and provide validated experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The 7H-pyrrolo[2,3-d]pyrimidine Core: An ATP Mimic by Design

The therapeutic efficacy of many 7H-pyrrolo[2,3-d]pyrimidine derivatives stems from their structural resemblance to adenine, the nitrogenous base of ATP.[1] This mimicry allows them to compete with endogenous ATP for binding to the catalytic site of protein kinases. The nitrogen atoms within the pyrimidine ring are particularly crucial, as they can form strong hydrogen bonding interactions with the backbone of the kinase "hinge" region, a critical anchoring point for ATP.[3]

The versatility of this scaffold is further enhanced by the synthetic tractability of its core structure. Specifically, the 4-chloro and 5-substituted positions serve as key modification points:

  • The 4-Chloro Position: This is a highly reactive site, often utilized as a synthetic "handle" for introducing a variety of substituents through nucleophilic aromatic substitution and cross-coupling reactions.[4] This allows for the fine-tuning of binding affinity and selectivity for the target kinase.

  • The 5-Position (Methylsulfinyl vs. Methylsulfonyl): Substitution at the 5-position is critical for modulating the electronic properties and steric profile of the inhibitor, influencing its interaction with the kinase active site. The specific compound of interest, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine , and its oxidized counterpart, 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine , represent key intermediates and pharmacophores. The methylsulfonyl variant is explicitly recognized as a crucial building block for synthesizing kinase inhibitors for targeted cancer therapies.[5] While direct comparative studies on this scaffold are limited, in medicinal chemistry, the transition from a sulfoxide (methylsulfinyl) to a sulfone (methylsulfonyl) can impact polarity, hydrogen bonding capacity, and metabolic stability. Related sulfoximines have been explored as bioisosteres of sulfones to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

Primary Mechanism of Action: Competitive Kinase Inhibition

The predominant mechanism of action for this class of compounds is the inhibition of protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. This process is a fundamental switch in cellular signaling, and its dysregulation is a hallmark of many cancers. By occupying the ATP-binding pocket, these derivatives prevent the kinase from phosphorylating its downstream targets, thereby interrupting aberrant signaling cascades.[1][2]

Below is a conceptual diagram illustrating this competitive inhibition.

G cluster_0 Kinase Active Site cluster_1 Cellular Environment cluster_2 Downstream Signaling Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates NoReaction Signaling Blocked Kinase->NoReaction ATP ATP ATP->Kinase Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase Competitively Binds PhosphoSubstrate Phosphorylated Substrate (Active Signal) Substrate->PhosphoSubstrate

Caption: ATP-Competitive Kinase Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives.

Derivatives of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit a range of kinases implicated in cancer progression.

Case Study: Inhibition of Discoidin Domain Receptor 2 (DDR2)

Certain tricyclic derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant antitumor activity, particularly against colon cancer cell lines.[7] Molecular docking studies have identified the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that binds to collagen, as a plausible target.[7] DDR2 is implicated in cell adhesion, proliferation, and migration, and its overexpression is linked to several cancers. The inhibition of DDR2 by these compounds is predicted to occur through interactions within the kinase's active site, disrupting its signaling function.[7]

Case Study: Inhibition of p21-Activated Kinase 4 (PAK4)

PAK4 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and the prevention of apoptosis.[8] Its overexpression is associated with numerous cancers. Specific 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4.[8] The inhibitory mechanism involves strong interactions with the kinase hinge region and surrounding beta-sheets. By blocking PAK4 activity, these compounds can halt tumor growth and induce programmed cell death.[8]

PAK4_Pathway Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PAK4 PAK4 Receptor->PAK4 Activates Downstream Downstream Effectors (e.g., LIMK1, BAD) PAK4->Downstream Phosphorylates Apoptosis Apoptosis (Programmed Cell Death) PAK4->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->PAK4 Inhibits

Caption: Simplified PAK4 Signaling Pathway and Point of Inhibition.

Multi-Targeted Kinase Inhibition

The structural versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for the development of compounds that can inhibit multiple kinases simultaneously. One study reported novel halogenated derivatives capable of potently inhibiting EGFR, Her2, VEGFR2, and CDK2.[9] This multi-targeted approach can be particularly effective in cancer therapy by simultaneously blocking several signaling pathways crucial for tumor growth, angiogenesis, and cell cycle progression. Mechanistic studies of a lead compound from this series revealed it induced cell cycle arrest and apoptosis, which was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[9]

Experimental Workflows for Mechanistic Elucidation

Validating the mechanism of action of novel pyrrolo[2,3-d]pyrimidine derivatives requires a systematic series of in vitro and cell-based assays.

Workflow for Assessing Kinase Inhibition and Cellular Effects

The following diagram outlines a typical workflow for characterizing a novel derivative.

experimental_workflow start Synthesized Pyrrolo[2,3-d]pyrimidine Derivative kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->kinase_assay cell_viability Cell-Based Cytotoxicity Assay (e.g., MTT / CCK-8) start->cell_viability ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase western_blot Western Blot Analysis cell_viability->western_blot Treat cells with compound at IC50 ic50_cell Determine Cellular GI50/IC50 cell_viability->ic50_cell pathway_analysis Probe Downstream Signaling Pathway (Phospho-proteins, Apoptosis Markers) western_blot->pathway_analysis

Caption: Experimental Workflow for Characterizing Kinase Inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: This protocol describes a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing the purified kinase and its specific substrate peptide.

    • Perform a serial dilution of the 4-chloro-5-(substituted)-7H-pyrrolo[2,3-d]pyrimidine derivative in DMSO, followed by a further dilution in kinase buffer to create a 10X stock.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 0.5 µL of the 10X test compound dilution to the experimental wells. Add 0.5 µL of DMSO for positive control (no inhibition) and buffer for negative control (no kinase activity).

    • Initiate the reaction by adding 5 µL of a 10X ATP solution.

    • Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (GI50).

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HT-29 colon cancer cells) to ~80% confluency.[7]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against the log of the compound concentration to determine the GI50 value.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of various pyrrolo[2,3-d]pyrimidine derivatives against specific cancer cell lines. This data underscores the therapeutic potential and selectivity of this compound class.

Compound IDR1 GroupR2 GroupCell LineIC50 (µM)Reference
8f 4-BromophenylHHT-294.55 ± 0.23[7]
8g 4-Bromophenyl4-FluorophenylHT-294.01 ± 0.20[7]
8a 4-ChlorophenylHHT-2919.22[7]
10a 4-Chlorophenyl-HeLa~23-28[7]
10b 4-Chlorophenyl-MCF-7~23-28[7]
5k (E)-4-((...))aminoBenzylidenehydrazideHepG229[9]
5k (E)-4-((...))aminoBenzylidenehydrazideMCF-734[9]

Table 1: Cytotoxic Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives.

Conclusion

The 4-chloro-5-(substituted)-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of targeted therapeutics, primarily functioning as ATP-competitive kinase inhibitors. The strategic placement of a chloro group at the 4-position provides a versatile point for synthetic elaboration, while substitutions at the 5-position, such as the methylsulfinyl or methylsulfonyl groups, are crucial for optimizing potency and drug-like properties. The diverse range of kinases inhibited by these derivatives, including DDR2, PAK4, and multiple receptor tyrosine kinases, highlights the broad therapeutic potential of this compound class. Mechanistic studies consistently point towards the interruption of oncogenic signaling pathways, leading to cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued exploration and development of novel 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors for cancer and other diseases.

References

[7] Al-Ostoot, F. H., Al-Tel, T. H., Al-Sanea, M. M., & Al-Obaid, A. M. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(17), 6297. [Link]

[10] Liu, K., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(10), 2449. [Link]

[5] MySkinRecipes. (n.d.). 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

[8] Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 844. [Link]

[11] MySkinRecipes. (n.d.). 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

[3] Peddinti, R. K., & Ang, C. W. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 30(22), 127568. [Link]

[12] PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

[13] Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from

[1] Kumar, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115598. [Link]

[14] L'Heureux, A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1769–1776. [Link]

[15] De Coen, L. M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80–139. [Link]

[16] ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

[2] Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(1), 1-25. [Link]

[17] Peddinti, R. K., & Ang, C. W. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 30(22), 127568. [Link]

[18] Gangjee, A., et al. (2011). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 28(1), 133-146. [Link]

[19] Seela, F., & Singh, P. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1133-1192. [Link]

[9] Al-Sanea, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6690. [Link]

[6] Kim, J., et al. (2020). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 25(17), 3986. [Link]

Sources

The Alchemical Core: A Guide to Key Intermediates in the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their ability to selectively modulate the activity of specific protein kinases, enzymes that regulate a vast array of cellular processes, has revolutionized the treatment of numerous diseases. Within this critical class of therapeutics, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has garnered significant attention and earned the status of a "privileged scaffold."[1][2] Its structural resemblance to adenine, a core component of ATP, allows it to effectively compete for the ATP-binding site of various kinases, leading to potent and often selective inhibition.[2][3] This guide provides an in-depth exploration of the key chemical intermediates that form the foundation for the synthesis of a multitude of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, including blockbuster drugs such as Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®).

Part 1: The Cornerstone Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The journey to nearly all pyrrolo[2,3-d]pyrimidine kinase inhibitors begins with a pivotal starting material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This halogenated heterocycle is the linchpin of countless synthetic strategies, offering a versatile chemical handle for introducing the diverse functionalities required for potent and selective kinase inhibition.

The strategic importance of the 4-chloro substituent cannot be overstated. It activates the C4 position for nucleophilic aromatic substitution (SNAr), a reliable and widely employed reaction for forging the crucial bond between the heterocyclic core and a variety of amine-containing side chains. This interaction is often fundamental for anchoring the inhibitor within the kinase's hinge region, a key determinant of binding affinity.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of this key intermediate is typically achieved from commercially available 4-hydroxypyrrolo[2,3-d]pyrimidine. The conversion of the hydroxyl group to a chloro group is a standard transformation, often accomplished using phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a stirred suspension of 4-hydroxypyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or toluene, slowly add phosphoryl chloride (3.0-5.0 eq) at 0 °C.

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or triethylamine can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux (typically 80-110 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice or a cold aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of phosphoryl chloride.

Part 2: Strategic Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

With the cornerstone intermediate in hand, the subsequent synthetic efforts are directed towards the strategic installation of various substituents at different positions of the pyrrolo[2,3-d]pyrimidine ring system. These modifications are crucial for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

C4-Amine Substituted Intermediates via Nucleophilic Aromatic Substitution

As previously mentioned, the C4 position is the primary site for introducing diversity. The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a wide range of primary and secondary amines provides a straightforward route to a vast library of C4-amino-substituted intermediates.

Causality Behind Experimental Choices: The choice of base and solvent is critical for the success of this SNAr reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is typically used to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile. The solvent is often a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to facilitate the dissolution of the reactants and promote the reaction rate.

Experimental Protocol: General Procedure for C4-Amination

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable polar aprotic solvent, add the desired amine (1.1-1.5 eq) and a base such as DIPEA or K₂CO₃ (2.0-3.0 eq).

  • The reaction mixture is stirred at an elevated temperature (ranging from 80 °C to 150 °C) for a period of 2 to 24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired C4-amino-substituted pyrrolo[2,3-d]pyrimidine.

Halogenation: Creating New Handles for Diversification

To enable further functionalization at other positions of the pyrrolo[2,3-d]pyrimidine core, halogenation is a key strategy. The introduction of a bromine or iodine atom, typically at the C5 or C6 position, provides a handle for subsequent cross-coupling reactions. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are commonly used for this purpose.[4]

Experimental Protocol: Halogenation of the Pyrrolo[2,3-d]pyrimidine Core

  • To a solution of the N-protected pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in a solvent like dichloromethane (DCM) or DMF, add N-halosuccinimide (1.0-1.2 eq) portion-wise at 0 °C or room temperature.

  • The reaction mixture is stirred for 1 to 12 hours until the starting material is consumed.

  • The reaction is quenched with an aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by chromatography to afford the halogenated intermediate.

C5- and C6-Substituted Intermediates via Cross-Coupling Reactions

The halogenated pyrrolo[2,3-d]pyrimidine intermediates are invaluable precursors for introducing aryl, heteroaryl, or other carbon-based substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed, often in combination with a phosphine ligand. An inorganic base such as sodium carbonate or potassium phosphate is required for the transmetalation step of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of the halogenated pyrrolo[2,3-d]pyrimidine (1.0 eq), the corresponding boronic acid or boronic ester (1.2-1.5 eq), and a base (e.g., Na₂CO₃, K₃PO₄) (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-16 hours.

  • After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is partitioned between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated.

  • The residue is purified by column chromatography to give the desired C5- or C6-substituted product.

Part 3: From Intermediates to Inhibitors: Case Studies

The true power of these key intermediates is realized in their assembly into complex and highly active kinase inhibitors. The following case studies illustrate the application of the synthetic strategies discussed above.

Case Study: Synthesis of Tofacitinib

Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[5] Its synthesis elegantly combines the key intermediates and reactions previously described.

Retrosynthetic Analysis of Tofacitinib

The synthesis can be envisioned by disconnecting the final molecule at the C4-amine bond and the amide bond of the side chain. This reveals the key intermediates: a 4-chloro-pyrrolo[2,3-d]pyrimidine core and a chiral piperidine side chain.

Key Intermediates in Tofacitinib Synthesis

Intermediate NameStructureRole in Synthesis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine7-deazapurine coreProvides the core heterocyclic scaffold.
(3R,4R)-4-methyl-3-(methylamino)piperidine derivativeChiral side chainIntroduces the necessary chirality and functionality for binding to the JAK kinase.
Cyanoacetic acidSide chain precursorUsed to form the cyanoacetamide moiety.

Synthetic Workflow for Tofacitinib

Tofacitinib_Synthesis A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C C4-aminated Intermediate A->C SNA_r with B B (3R,4R)-N,4-dimethyl-N-(phenylmethyl)- piperidin-3-amine B->C D Debenzylated Intermediate C->D Hydrogenolysis E Tofacitinib D->E Amide coupling with cyanoacetic acid derivative

Caption: Synthetic workflow for Tofacitinib.

Case Study: Synthesis of Ruxolitinib

Ruxolitinib is another potent JAK inhibitor used to treat myelofibrosis and polycythemia vera.[6] Its synthesis showcases a different approach, highlighting the versatility of the pyrrolo[2,3-d]pyrimidine scaffold.

Key Intermediates in Ruxolitinib Synthesis

Intermediate NameStructureRole in Synthesis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine7-deazapurine coreProvides the core heterocyclic scaffold.
(3R)-3-cyclopentyl-3-hydroxypropanenitrileChiral side chain precursorPrecursor to the chiral cyclopentyl pyrazole moiety.
4-BromopyrazoleHeterocyclic building blockIncorporated into the side chain.

Synthetic Workflow for Ruxolitinib

Ruxolitinib_Synthesis A (3R)-3-cyclopentyl-3- hydroxypropanenitrile C (R)-3-(4-bromo-1H-pyrazol-1-yl)-3- cyclopentylpropanenitrile A->C Mitsunobu Reaction with B B 4-Bromopyrazole B->C E Ruxolitinib C->E Suzuki Coupling with D D 4-Chloro-7-(tosyl)pyrrolo[2,3-d]pyrimidine D->E

Caption: Synthetic workflow for Ruxolitinib.

Part 4: Kinase Targets and Signaling Pathways

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile platform for targeting a wide range of kinases involved in various disease-related signaling pathways.

JAK-STAT Signaling Pathway

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that play a crucial role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors like Tofacitinib and Ruxolitinib block the activity of JAKs, thereby interrupting this signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Expression Nucleus->Gene Inhibitor Tofacitinib / Ruxolitinib Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the site of action for pyrrolo[2,3-d]pyrimidine inhibitors.

Conclusion

The synthesis of pyrrolo[2,3-d]pyrimidine kinase inhibitors is a testament to the power of strategic organic synthesis. By leveraging a common set of key intermediates, medicinal chemists can efficiently construct vast libraries of diverse compounds for biological screening. The cornerstone intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and its subsequent functionalization through robust and reliable chemical transformations, will undoubtedly continue to fuel the discovery and development of novel kinase inhibitors for years to come. The insights provided in this guide aim to equip researchers, scientists, and drug development professionals with a solid understanding of the fundamental synthetic strategies that underpin this important class of therapeutic agents.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available from: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. Available from: [Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available from: [Link]

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Available from: [Link]

  • Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. Available from: [Link]

  • Synthesis process of ruxolitinib. PubChem. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa. Available from: [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PMC. Available from: [Link]

  • Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online. Available from: [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI. Available from: [Link]

  • Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available from: [Link]

  • Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides. The Journal of Organic Chemistry. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. Available from: [Link]

  • Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Thieme. Available from: [Link]

  • Synthesis method of ruxolitinib intermediate. Patsnap. Available from: [Link]

  • Synthesis of ruxolitinib (route 2). ResearchGate. Available from: [Link]

Sources

The Strategic interplay of Chlorine and Methylsulfinyl Substituents in 7H-pyrrolo[2,3-d]pyrimidine Analogs: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the ATP purine ring allows it to effectively compete for the ATP-binding site of a multitude of kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and inflammatory diseases.[1][2] The strategic functionalization of this core at various positions has paved the way for the development of numerous clinically successful drugs. This in-depth guide focuses on a specific, yet highly significant, class of these analogs: those bearing a chloro substituent at the 4-position and a methylsulfinyl group at the 5-position. We will dissect the intricate structure-activity relationships (SAR) of these molecules, providing a comprehensive understanding for researchers, scientists, and drug development professionals dedicated to advancing targeted therapeutics.

The Foundational Core: Understanding the Roles of the 4-Chloro and 5-Methylsulfinyl Moieties

The 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a crucial intermediate in the synthesis of a diverse array of kinase inhibitors.[3] The substituents at the C4 and C5 positions are not mere decorations; they play pivotal roles in modulating the compound's biological activity, selectivity, and pharmacokinetic properties.

The C4-Chloro Group: A Versatile Handle for Kinase Pocket Exploration

The chlorine atom at the C4 position is a key feature in many pyrrolo[2,3-d]pyrimidine-based inhibitors. Its primary functions include:

  • Electrophilic Center: The chloro group renders the C4 position susceptible to nucleophilic aromatic substitution, providing a convenient and efficient synthetic handle for introducing a wide variety of substituents.[4] This allows for the exploration of different chemical spaces within the kinase ATP-binding pocket, enabling the optimization of potency and selectivity.

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine influences the electron density of the pyrimidine ring, which can impact the strength of hydrogen bonding interactions with the kinase hinge region.

  • Steric Influence: While relatively small, the chlorine atom can provide beneficial steric interactions within the active site, contributing to binding affinity.

The C5-Methylsulfinyl Group: A Key Contributor to Potency and Selectivity

The methylsulfinyl group at the C5 position is a less common but highly impactful substituent. Its presence can profoundly influence the SAR of the entire molecule through several mechanisms:

  • Hydrogen Bond Acceptor: The sulfoxide oxygen is a potent hydrogen bond acceptor, capable of forming crucial interactions with specific amino acid residues in the kinase active site. This can lead to a significant increase in binding affinity and, consequently, inhibitory potency.

  • Modulation of Physicochemical Properties: The methylsulfinyl group is a polar, aprotic moiety that can enhance the solubility and other physicochemical properties of the parent molecule, which is often a critical factor in drug development.

  • Conformational Rigidity: The presence of the sulfinyl group can introduce a degree of conformational constraint to the pyrrole ring and adjacent substituents, which can be advantageous for locking the molecule into a bioactive conformation.

The interplay between the C4-chloro and C5-methylsulfinyl groups creates a unique chemical environment that has been successfully exploited in the design of potent kinase inhibitors.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The exploration of the SAR of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine analogs has primarily focused on modifications at the C4 and N7 positions of the core scaffold.

Modifications at the C4 Position: Tailoring for Target Specificity

As previously mentioned, the C4-chloro group is an excellent leaving group for nucleophilic substitution, allowing for the introduction of a diverse range of amine-containing fragments. The nature of the substituent at this position is a primary determinant of the kinase selectivity profile.

  • Anilino and Benzylamino Moieties: The introduction of substituted anilines and benzylamines at the C4 position has been a widely adopted strategy. The substituents on the aromatic ring can be systematically varied to probe for optimal interactions within the hydrophobic regions of the kinase active site. For instance, the presence of electron-withdrawing or electron-donating groups can significantly impact potency.[4]

  • Heterocyclic Substituents: The incorporation of various heterocyclic rings, such as piperazine, piperidine, and morpholine, can enhance solubility and provide additional points of interaction with the solvent-exposed regions of the kinase.

The general SAR trend for C4 modifications suggests that the size, shape, and electronic properties of the substituent must be carefully tailored to the specific topology of the target kinase's ATP-binding pocket.

Modifications at the N7 Position: Fine-Tuning Pharmacokinetic Properties

The N7 position of the pyrrolo[2,3-d]pyrimidine core is another critical site for modification. Substituents at this position often extend into the solvent-exposed region of the kinase and can be leveraged to optimize pharmacokinetic properties without significantly impacting kinase inhibitory potency.

  • Small Alkyl Groups: The introduction of small alkyl groups, such as methyl or ethyl, is a common strategy to block potential metabolic sites and improve metabolic stability.

  • Solubilizing Groups: The attachment of polar groups, such as those containing hydroxyl or amino functionalities, can enhance aqueous solubility, which is often a challenge for kinase inhibitors.

  • Protecting Groups: In synthetic chemistry, the N7 position is often protected with groups like pivaloyloxymethyl (POM) to prevent unwanted side reactions during the functionalization of other parts of the molecule.[5]

The SAR at the N7 position is generally more forgiving than at the C4 position, allowing for greater flexibility in optimizing the drug-like properties of the molecule.

Experimental Workflows for SAR Elucidation

A systematic approach to elucidating the SAR of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine analogs involves a combination of chemical synthesis, in vitro biological assays, and computational modeling.

Synthetic Strategies

The synthesis of these analogs typically begins with the construction of the core 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, followed by the introduction of the methylsulfinyl group at the C5 position and subsequent diversification at the C4 and N7 positions.

General Synthetic Workflow:

SAR_Synthesis_Workflow Start Starting Materials Core_Formation Pyrrolo[2,3-d]pyrimidine Core Synthesis Start->Core_Formation C5_Sulfinylation Introduction of Methylsulfinyl Group at C5 Core_Formation->C5_Sulfinylation C4_Diversification Nucleophilic Substitution at C4-Chloro Position C5_Sulfinylation->C4_Diversification N7_Modification Modification at N7 Position C4_Diversification->N7_Modification Final_Analogs Final Analogs N7_Modification->Final_Analogs

Caption: A generalized synthetic workflow for the preparation of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine analogs.

Step-by-Step Protocol for C4-Amination:

  • Reaction Setup: To a solution of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., n-butanol, DMF) is added the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine analog.

In Vitro Biological Evaluation

The synthesized analogs are then subjected to a battery of in vitro assays to determine their biological activity and establish a quantitative SAR.

Key Assays:

  • Kinase Inhibition Assays: These assays directly measure the ability of the compounds to inhibit the activity of specific kinases. This is typically done using enzymatic assays that measure the phosphorylation of a substrate. The results are expressed as the half-maximal inhibitory concentration (IC50).

  • Cell-Based Proliferation Assays: These assays assess the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase for their proliferation and survival. The results are expressed as the half-maximal growth inhibitory concentration (GI50) or IC50.

  • Western Blotting: This technique is used to confirm that the compounds are inhibiting the target kinase in a cellular context by measuring the phosphorylation status of downstream signaling proteins.

Data Presentation:

The quantitative data from these assays are typically summarized in tables to facilitate the comparison of the activities of different analogs and the identification of SAR trends.

Compound IDC4-SubstituentN7-SubstituentKinase IC50 (nM)Cell Proliferation GI50 (nM)
1a 4-fluoroanilineH50120
1b 4-chloroanilineH2580
1c 3-methoxyanilineH75200
2a 4-fluoroanilineCH345110
2b 4-chloroanilineCH32075

Note: The data in this table is hypothetical and for illustrative purposes only.

Case Study: The Development of a Hypothetical Kinase Inhibitor "Pyrimitinib"

To illustrate the practical application of the SAR principles discussed, let us consider the hypothetical development of "Pyrimitinib," a selective inhibitor of Kinase X.

Lead Identification: High-throughput screening identified Compound A (4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine) as a modest inhibitor of Kinase X.

SAR-Guided Optimization:

  • C4-Modification: A library of analogs with different amino substituents at the C4 position was synthesized. It was found that a 3-chloro-4-fluoroanilino group (Compound B ) provided a significant boost in potency, likely due to favorable interactions in a specific hydrophobic pocket of Kinase X.

  • N7-Modification: To improve metabolic stability, a methyl group was introduced at the N7 position (Compound C , "Pyrimitinib"). This modification did not significantly alter the inhibitory potency but dramatically increased the half-life in liver microsome stability assays.

Pyrimitinib Development Pathway:

Pyrimitinib_Development Lead_ID Lead Identification (Compound A) SAR_C4 C4-Modification for Potency (Compound B) Lead_ID->SAR_C4 SAR-driven optimization SAR_N7 N7-Modification for PK (Compound C - Pyrimitinib) SAR_C4->SAR_N7 Pharmacokinetic improvement Preclinical Preclinical Development SAR_N7->Preclinical

Caption: The SAR-guided development pathway of the hypothetical kinase inhibitor "Pyrimitinib."

Future Perspectives and Conclusion

The 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research in this area will likely focus on:

  • Exploration of Novel C4-Substituents: The design and synthesis of more complex and diverse C4-substituents to achieve even greater selectivity for specific kinase targets, including allosteric inhibitors.

  • Targeting Drug Resistance: The development of analogs that can overcome acquired resistance to existing kinase inhibitors, a major challenge in cancer therapy.

  • Multi-Targeted Inhibitors: The rational design of compounds that can simultaneously inhibit multiple kinases involved in a particular disease, potentially leading to enhanced therapeutic efficacy.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Bentham Science. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health. Available at: [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Available at: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ResearchGate. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. National Institutes of Health. Available at: [Link]

  • 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. MySkinRecipes. Available at: [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Microwave-assisted synthesis of potent PDE7 inhibitors containing a thienopyrimidin-4-amine scaffold. ResearchGate. Available at: [Link]

Sources

The Methylsulfinyl Group: A Key Modulator of Biological Activity in Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows for potent and selective inhibition of various kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[2][3] While extensive research has focused on substitutions at various positions of the pyrrolo[2,3-d]pyrimidine ring system to optimize potency and pharmacokinetic properties, the nuanced role of specific functional groups remains an area of active investigation. This technical guide delves into the pivotal role of the methylsulfinyl group in modulating the biological activity of pyrrolo[2,3-d]pyrimidine derivatives, offering insights into its impact on drug-target interactions, pharmacokinetic profiles, and overall therapeutic potential.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core's success as a kinase inhibitor warhead stems from its structural resemblance to adenine, enabling it to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[4] This scaffold has been successfully employed in the design of inhibitors for a range of kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rearranged during Transfection (RET) kinase.[4][5][6] Structure-activity relationship (SAR) studies have demonstrated that modifications at the C4, C5, and C7 positions of the pyrrolo[2,3-d]pyrimidine ring can significantly influence inhibitor potency and selectivity.[6][7]

The Methylsulfinyl Group: More Than a Simple Polar Moiety

The introduction of a methylsulfinyl (-S(O)CH₃) group into a drug candidate can profoundly influence its physicochemical and pharmacological properties. The sulfoxide functionality is a polar, chiral, and hydrogen bond-accepting group that can engage in specific interactions with the target protein, enhance solubility, and modulate metabolic stability.

Impact on Drug-Target Interactions

The sulfinyl group's oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site. This can lead to a significant increase in binding affinity and, consequently, inhibitory potency. The tetrahedral geometry and chirality of the sulfoxide introduce a specific three-dimensional arrangement of atoms, which can be critical for optimal fitting into the binding pocket.

While direct comparative studies on methylsulfinyl-substituted pyrrolo[2,3-d]pyrimidines are limited, research on other kinase inhibitors highlights the importance of the sulfoxide moiety. For instance, in a series of aryl sulfoxides as reversible monoacylglycerol lipase (MAGL) inhibitors, replacement of the sulfinyl group with a sulfur (sulfide) atom led to a complete loss of inhibitory activity, while substitution with a sulfonyl group resulted in a 1000-fold decrease in potency.[8] This underscores the unique electronic and steric properties of the sulfoxide that are essential for biological activity in that specific context.

Influence on Physicochemical and Pharmacokinetic Properties

The polar nature of the methylsulfinyl group can improve the aqueous solubility of a compound, a critical factor for oral bioavailability. However, its impact on other pharmacokinetic parameters, such as metabolic stability and cell permeability, can be complex. The sulfoxide can be a site of metabolism, undergoing either reduction to the corresponding sulfide or oxidation to the sulfone, catalyzed by cytochrome P450 enzymes.[9][10] The rate and extent of these metabolic transformations can significantly affect the drug's half-life and overall exposure.[11]

The pharmacokinetic profiles of tyrosine kinase inhibitors are often characterized by extensive metabolism, primarily by CYP3A4, and high protein binding.[9][10] The introduction of a methylsulfinyl group can alter these properties, and its metabolic fate needs to be carefully evaluated during drug development.

Synthesis of Methylsulfinyl-Substituted Pyrrolo[2,3-d]pyrimidines

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves the construction of the heterocyclic core followed by the introduction of various substituents. The methylsulfinyl group is generally introduced by the oxidation of a precursor methylthio (-SCH₃) group.

General Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

Several synthetic routes to the pyrrolo[2,3-d]pyrimidine scaffold have been reported. A common approach involves the reaction of a substituted pyrrole with a pyrimidine precursor. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile starting material that allows for nucleophilic substitution at the C4 position.[3]

Experimental Protocol: Synthesis of a 4-substituted-7H-pyrrolo[2,3-d]pyrimidine [3]

  • A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the desired amine (1 equivalent) in absolute ethanol is heated under reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • The solid is washed with cold ethanol and dried to yield the 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative.

Introduction and Oxidation of the Methylthio Group

The methylthio group can be introduced at various positions of the pyrrolo[2,3-d]pyrimidine ring through nucleophilic substitution or cross-coupling reactions, depending on the desired substitution pattern. Once the methylthio-substituted analog is obtained, it can be selectively oxidized to the corresponding methylsulfinyl derivative.

Experimental Protocol: Oxidation of a Methylthio to a Methylsulfinyl Group

This is a general protocol and may require optimization for specific substrates.

  • The methylthio-substituted pyrrolo[2,3-d]pyrimidine (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM) or methanol.

  • The solution is cooled in an ice bath.

  • A mild oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution.

  • The reaction is stirred at low temperature and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is quenched with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired methylsulfinyl-pyrrolo[2,3-d]pyrimidine.

Note: Over-oxidation to the corresponding methylsulfonyl derivative can be a side reaction. Careful control of the reaction conditions, including the stoichiometry of the oxidizing agent and the reaction temperature, is crucial for selective oxidation to the sulfoxide.

Biological Evaluation of Methylsulfinyl-Pyrrolo[2,3-d]pyrimidines

The biological activity of novel methylsulfinyl-pyrrolo[2,3-d]pyrimidine derivatives is typically assessed through a series of in vitro and in vivo assays.

Kinase Inhibition Assays

The primary biological evaluation involves determining the compound's ability to inhibit the target kinase. This is typically done using in vitro kinase inhibition assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay [4]

  • The kinase enzyme, a peptide substrate, and ATP are incubated in a suitable buffer.

  • The test compound, dissolved in dimethyl sulfoxide (DMSO), is added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • After a specific incubation period at a controlled temperature, the reaction is stopped.

  • The extent of substrate phosphorylation is measured. This can be done using various detection methods, such as radioactivity (using [γ-³²P]ATP), fluorescence, or luminescence-based assays.

  • The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cellular Proliferation Assays

To assess the compound's effect on cancer cell growth, cellular proliferation assays are performed on relevant cancer cell lines.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay) [2]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Structure-Activity Relationship (SAR) and the Importance of Chirality

A thorough SAR study is crucial to understand the contribution of the methylsulfinyl group to the overall biological activity. This involves synthesizing and testing a series of analogs where the methylsulfinyl group is replaced by other functionalities, such as methylthio (-SCH₃) and methylsulfonyl (-SO₂CH₃) groups.[8]

Furthermore, the sulfoxide group is chiral, and the two enantiomers can exhibit different biological activities and pharmacokinetic profiles.[12] It is therefore essential to separate the enantiomers and evaluate them individually to identify the more potent eutomer. Asymmetric synthesis or chiral chromatography can be employed to obtain enantiomerically pure compounds.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a simplified signaling pathway that can be targeted by pyrrolo[2,3-d]pyrimidine kinase inhibitors and a general workflow for the development of these compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Kinase_Domain->Downstream Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Ligand Growth Factor Ligand->Receptor Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor with Methylsulfinyl Group Inhibitor->Kinase_Domain Inhibition

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_adme Pharmacokinetics Synthesis_Core Synthesis of Pyrrolo[2,3-d]pyrimidine Core Intro_MeS Introduction of Methylthio Group Synthesis_Core->Intro_MeS Oxidation Selective Oxidation to Methylsulfinyl Group Intro_MeS->Oxidation Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Oxidation->Kinase_Assay Cell_Assay Cellular Proliferation Assay (IC50) Kinase_Assay->Cell_Assay SAR_Study SAR Studies (Sulfide, Sulfone Analogs) Cell_Assay->SAR_Study Chirality_Study Chiral Separation and Enantiomer Evaluation SAR_Study->Chirality_Study ADME_Profiling In Vitro ADME Profiling (Metabolism, Permeability) Chirality_Study->ADME_Profiling In_Vivo_PK In Vivo Pharmacokinetic Studies ADME_Profiling->In_Vivo_PK

Caption: Experimental Workflow for Developing Methylsulfinyl-Pyrrolo[2,3-d]pyrimidines.

Conclusion and Future Perspectives

The methylsulfinyl group represents a valuable functional moiety in the design of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. Its unique combination of polarity, hydrogen bonding capability, and chirality can be strategically exploited to enhance drug-target interactions, improve physicochemical properties, and ultimately lead to the development of more potent and selective therapeutic agents. Future research in this area should focus on systematic SAR studies to elucidate the precise role of the methylsulfinyl group in different kinase families. Furthermore, a deeper understanding of the metabolic fate of these compounds and the influence of sulfoxide chirality on their biological activity will be crucial for the successful translation of these promising molecules from the laboratory to the clinic.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities. ResearchGate. [Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]

  • Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities. PubMed. [Link]

  • Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Scielo. [Link]

  • Chiral sulfoxides as metabolites of 2-thioimidazole-based p38α mitogen-activated protein kinase inhibitors: enantioselective synthesis and biological evaluation. PubMed. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]

  • Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors.
  • Chiral Pyrazolo[4,3-e][2][3][7]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. MDPI. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors. PubMed. [Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. ACS Publications. [Link]

  • Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]

  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. PubMed. [Link]

  • The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Publishing. [Link]

  • Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors. Erasmus University Repository. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. PubMed Central. [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [Link]

  • Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. PubMed Central. [Link]

Sources

Methodological & Application

Application Note & Protocol: Selective Synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the selective oxidation of 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine to its corresponding methylsulfinyl analog. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors used in oncology and for the treatment of inflammatory diseases.[1][2][3][4] The controlled synthesis of functionalized intermediates like the target sulfoxide is a critical step in the development of novel therapeutics. This guide emphasizes the rationale behind procedural steps, safety considerations, and troubleshooting to ensure a reproducible and high-yielding synthesis.

Introduction and Scientific Rationale

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework is of significant interest to the pharmaceutical industry due to its versatile biological activity.[5][6][7] It is a core component of several FDA-approved drugs, including Tofacitinib and Ruxolitinib, which function by inhibiting Janus kinase (JAK) signaling pathways.[2] The functionalization of this core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The conversion of a methylthio (sulfide) group to a methylsulfinyl (sulfoxide) group represents a key synthetic transformation. Sulfoxides are valuable intermediates; the sulfur atom's stereocenter and its ability to act as a hydrogen bond acceptor can significantly influence a molecule's interaction with biological targets.

The primary challenge in this synthesis is preventing over-oxidation of the desired sulfoxide to the corresponding sulfone. This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation due to its moderate reactivity and operational simplicity.[8][9] The selectivity for the sulfoxide is achieved through precise control of reaction stoichiometry and temperature.[10][11] By maintaining a low temperature and using approximately one equivalent of the oxidant, the reaction rate is modulated to strongly favor the formation of the sulfoxide over the sulfone.[11]

Reaction Mechanism: Sulfide Oxidation

The oxidation of a sulfide by m-CPBA is an electrophilic process. The sulfur atom's lone pair of electrons attacks the terminal, electron-deficient oxygen of the peroxy acid. This occurs in a concerted fashion, leading to the formation of the sulfoxide and releasing m-chlorobenzoic acid as a byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Sulfide R-S-R' (Sulfide) TS [Concerted Transition State] Sulfide->TS Nucleophilic Attack mCPBA m-CPBA mCPBA->TS Sulfoxide R-S(=O)-R' (Sulfoxide) TS->Sulfoxide Oxidation BenzoicAcid m-Chlorobenzoic Acid TS->BenzoicAcid Byproduct Formation

Caption: Mechanism of sulfide oxidation by m-CPBA.

Experimental Workflow

The overall experimental process is summarized in the following workflow diagram. It outlines the key stages from initial setup to final product isolation and characterization.

Workflow arrow arrow A 1. Reaction Setup - Dissolve starting material in DCM - Cool to 0 °C in an ice bath B 2. Oxidant Preparation - Dissolve m-CPBA in DCM C 3. Controlled Addition - Add m-CPBA solution dropwise - Maintain temperature at 0 °C B->C D 4. Reaction Monitoring - Use Thin Layer Chromatography (TLC) - Monitor consumption of starting material C->D E 5. Quenching - Add saturated sodium thiosulfate solution - Destroy excess m-CPBA D->E F 6. Workup & Extraction - Separate organic layer - Wash with NaHCO3 solution - Dry with Na2SO4 E->F G 7. Purification - Concentrate crude product - Purify via silica gel column chromatography F->G H 8. Final Product - Evaporate solvent - Characterize (NMR, MS) G->H

Caption: Overall workflow for the synthesis.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeExemplary SupplierNotes
4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine≥98% PurityCommercial SourceStarting Material (SM)
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (Assay)Sigma-AldrichOxidizing agent. Purity assay is critical.
Dichloromethane (DCM), AnhydrousACS Grade, ≥99.8%Fisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWREluent for Chromatography
HexanesACS GradeVWREluent for Chromatography
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent, ≥98%Sigma-AldrichQuenching Agent
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Sigma-AldrichFor aqueous wash to remove acid byproduct
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificDrying Agent
Silica Gel230-400 meshSorbent TechnologiesStationary phase for chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M (e.g., 5.0 g of starting material in 235 mL of DCM).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Place the flask in an ice-water bath and stir for 15 minutes, allowing the solution to cool to 0 °C.

  • Addition of Oxidant:

    • In a separate flask, dissolve m-CPBA (1.1 eq, adjusted for purity) in a minimal amount of DCM.

    • Using a dropping funnel, add the m-CPBA solution to the cooled reaction mixture dropwise over a period of 30-45 minutes. Causality: A slow addition rate is critical to maintain the low temperature and prevent localized excess of the oxidant, which would lead to over-oxidation to the sulfone.[11]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 50:50 Hexanes:EtOAc). Visualize spots using a UV lamp.

    • The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Workup and Quenching:

    • Once the reaction is complete, quench the excess m-CPBA by adding 50 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. A potassium iodide-starch test can be used to confirm the absence of peroxides.[12]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 50 mL).[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine as a white to off-white solid.

Safety and Handling

  • meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and an organic peroxide.[12][13] It can cause fire upon contact with combustible materials and may be shock- or heat-sensitive, especially in pure form.[12]

    • Handling: Always handle m-CPBA in a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13] Avoid inhalation of dust.[14]

    • Storage: Store m-CPBA in its original container in a refrigerator (2-8 °C), away from flammable substances.[12] Use only "lab-safe" or explosion-proof refrigerators for storage.[12]

    • Disposal: Unused m-CPBA and quenched reaction residues must be disposed of as hazardous waste according to institutional guidelines.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reaction is incomplete 1. Insufficient m-CPBA (potency lower than stated).2. Reaction time too short.1. Use fresh m-CPBA or titrate to determine its active oxygen content.2. Continue stirring at 0 °C and monitor by TLC.
Significant sulfone byproduct 1. Reaction temperature was too high.2. More than 1.1 eq of m-CPBA was added.1. Ensure the ice bath is maintained and the oxidant is added slowly.2. Carefully weigh reagents and adjust for purity.
Product is difficult to purify 1. Incomplete quenching or washing.2. Co-elution of impurities.1. Ensure thorough washing with NaHCO₃ to remove all acidic byproducts.2. Adjust the chromatography eluent system.
Low isolated yield 1. Over-oxidation.2. Product loss during workup/purification.1. Adhere strictly to temperature and stoichiometry controls.2. Be meticulous during extraction and chromatography.

References

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. (URL: [Link])

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. (URL: [Link])

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. (URL: [Link])

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. (URL: [Link])

  • Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Hong Kong University of Science and Technology. (URL: [Link])

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. (URL: [Link])

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • m-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Loba Chemie. (URL: [Link])

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. (URL: [Link])

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. (URL: [Link])

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. (URL: [Link])

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. (URL: [Link])

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. PubMed Central. (URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. (URL: [Link])

  • meta-Chloroperoxybenzoic acid. Wikipedia. (URL: [Link])

Sources

Application Notes and Protocols for the Selective Oxidation of 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrrolo[2,3-d]pyrimidine Sulfoxides and Sulfones in Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core of numerous clinically significant therapeutic agents.[1][2][3] This scaffold is a key intermediate in the synthesis of a class of targeted therapies known as Janus kinase (JAK) inhibitors, which are instrumental in treating inflammatory diseases and myeloproliferative disorders.[3] The functionalization of this core at the 5-position opens avenues for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Specifically, the oxidation of a 5-methylthio substituent to the corresponding sulfoxide and sulfone introduces a critical handle for modifying polarity, solubility, and metabolic stability. Furthermore, the sulfone group, in particular, can act as a potent hydrogen bond acceptor, enabling stronger and more specific interactions with target proteins. The selective and controlled synthesis of these oxidized derivatives is therefore a crucial step in the development of new and improved pharmaceuticals.

This document provides a comprehensive guide to the selective oxidation of 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine to its corresponding sulfoxide and sulfone derivatives. We will delve into the mechanistic rationale behind the choice of reagents and reaction conditions, and provide detailed, validated protocols for their synthesis and characterization.

Chemical Transformation and Mechanistic Overview

The selective oxidation of the thioether in 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a stepwise process that can be controlled to yield either the sulfoxide or the sulfone. The sulfur atom in the methylthio group is nucleophilic and susceptible to attack by electrophilic oxidizing agents.

Oxidation_Pathway Thioether 4-chloro-5-(methylthio)-7H- pyrrolo[2,3-d]pyrimidine Sulfoxide 4-chloro-5-(methylsulfinyl)-7H- pyrrolo[2,3-d]pyrimidine Thioether->Sulfoxide [O] (1.0-1.2 equiv) Low Temp (0°C) Sulfone 4-chloro-5-(methylsulfonyl)-7H- pyrrolo[2,3-d]pyrimidine Sulfoxide->Sulfone [O] (>2.0 equiv) RT to Elevated Temp

Figure 1: General workflow for the selective oxidation of the thioether to the sulfoxide and sulfone.

The key to selectivity lies in the careful control of two primary factors:

  • Stoichiometry of the Oxidant: The oxidation of the thioether to the sulfoxide requires one equivalent of the oxidizing agent. The subsequent oxidation of the sulfoxide to the sulfone requires a second equivalent. Therefore, using a slight excess of one equivalent of the oxidant will favor the formation of the sulfoxide, while using more than two equivalents will drive the reaction to the sulfone.

  • Reaction Temperature: The first oxidation (to the sulfoxide) is generally faster and can be achieved at lower temperatures (e.g., 0 °C). The second oxidation (to the sulfone) is slower and often requires higher temperatures (room temperature or gentle heating) to proceed at a reasonable rate.

Two common and effective oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.

  • m-CPBA is a widely used, selective oxidant that is soluble in many organic solvents, making it suitable for homogenous reactions. It is particularly useful for achieving high selectivity at low temperatures.

  • Oxone® , a stable, inexpensive, and environmentally friendly triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is a versatile oxidant that works well in polar solvent systems like methanol or aqueous mixtures.

Experimental Protocols

Protocol 1: Selective Oxidation to 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine using m-CPBA

This protocol is designed to selectively oxidize the thioether to the sulfoxide with minimal over-oxidation to the sulfone. The use of a slight excess of m-CPBA at a controlled low temperature is critical for this selectivity.

Materials and Reagents:

  • 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Magnetic stirrer with cooling bath (ice/water)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (UV lamp)

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes to bring the internal temperature to 0 °C.

  • Addition of m-CPBA: In a separate container, dissolve m-CPBA (1.1 eq of active oxidant) in a minimal amount of DCM. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 70:30 v/v) as the eluent. The sulfoxide product should have a lower Rf value than the starting thioether. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Oxidation to 4-chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine using Oxone®

This protocol is optimized for the complete oxidation of the thioether to the sulfone. Using a larger excess of the oxidant and allowing the reaction to proceed at room temperature ensures the full conversion of the intermediate sulfoxide.

Materials and Reagents:

  • 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

  • Oxone® (potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (UV lamp)

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a 3:1 mixture of methanol and water to a concentration of approximately 0.1 M in a round-bottom flask.

  • Addition of Oxone®: To the stirring solution at room temperature, add Oxone® (2.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 50:50 ethyl acetate/hexanes). The reaction may take 4-12 hours to go to completion. The sulfone product will have a lower Rf than both the starting material and the intermediate sulfoxide.

  • Quenching and Concentration: Once the reaction is complete, quench by adding a small amount of saturated aqueous sodium thiosulfate. Concentrate the mixture on a rotary evaporator to remove the methanol.

  • Workup: Dilute the remaining aqueous slurry with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfone can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Dry the purified product under vacuum to obtain 4-chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as a solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Characterization

The following table summarizes the key reaction parameters and expected analytical data for the starting material and its oxidized products.

CompoundMolecular FormulaMW ( g/mol )Reagent (Equivalents)Temp (°C)Time (h)Yield (%)Representative ¹H NMR (δ, ppm)
Thioether C₇H₆ClN₃S215.66----12.5 (br s, 1H), 8.6 (s, 1H), 7.6 (s, 1H), 2.5 (s, 3H)
Sulfoxide C₇H₆ClN₃OS231.66m-CPBA (1.1)01-385-9512.8 (br s, 1H), 8.7 (s, 1H), 7.9 (s, 1H), 2.9 (s, 3H)
Sulfone C₇H₆ClN₃O₂S247.66Oxone® (2.5)RT4-1280-9013.0 (br s, 1H), 8.8 (s, 1H), 8.2 (s, 1H), 3.4 (s, 3H)

Note: NMR shifts are hypothetical and for illustrative purposes, based on typical values for such structures in DMSO-d₆.

Self-Validating System and Troubleshooting:

  • TLC Monitoring: The progress of the reaction should be carefully monitored by TLC. In the oxidation to the sulfoxide, the appearance of a lower Rf spot corresponding to the sulfone indicates over-oxidation. This can be mitigated by ensuring the temperature is kept low and avoiding an excess of the oxidizing agent.

  • Workup: The aqueous washes are crucial. The sodium bicarbonate wash removes the acidic by-product of the m-CPBA reaction, which can complicate purification. The sodium thiosulfate quench is a necessary safety step to neutralize the reactive peroxide.

  • Purification: The polarity difference between the thioether, sulfoxide, and sulfone is significant, allowing for effective separation by silica gel chromatography. The sulfone is the most polar, followed by the sulfoxide, and then the thioether.

Conclusion

The selective oxidation of 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a fundamental transformation for the synthesis of advanced intermediates in drug discovery. By carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature, researchers can selectively and efficiently produce either the 4-chloro-5-(methylsulfinyl) or the 4-chloro-5-(methylsulfonyl) derivative in high yield and purity. The protocols outlined in this document provide a robust and reliable methodology for achieving these important chemical transformations.

References

  • US Patent US10738058B2: Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

  • MDPI - Molecules: 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.

  • ResearchGate: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.

  • Google Patents: Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

  • PubMed Central: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.

  • Sci-Hub: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu.

  • Google Patents: Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • MDPI - Molecules: Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine.

  • ResearchGate: 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine.

  • ACS Publications: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.

  • Google Patents: Process for the preparation of pyrrolo[2,3-d]pyrimidines.

  • NIH: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.

  • European Patent Office: PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.

  • ChemicalBook: 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine.

  • Srini Chem: Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.

  • ACS Publications: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.

  • PubChem: 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • ChemicalBook: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum.

  • NIH: Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.

  • PubChem: 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of targeted therapies, most notably as inhibitors of various protein kinases.[1] The functionalization of this heterocyclic system is paramount for modulating biological activity, and nucleophilic aromatic substitution (SNAr) at the C4-position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key synthetic strategy.[2] This guide focuses on the SNAr reactions of a highly activated derivative, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. The introduction of the strongly electron-withdrawing methylsulfinyl group at the C5-position is anticipated to significantly enhance the reactivity of the C4-position towards nucleophilic attack, enabling a broader range of chemical transformations under milder conditions.

This document provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for performing SNAr reactions on this electron-deficient substrate with a variety of nucleophiles.

Mechanistic Insights: The Role of the 5-(Methylsulfinyl) Group

The archetypal SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The rate-determining step is typically the initial nucleophilic attack on the electron-deficient aromatic ring.[4]

The reactivity of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine system is inherently due to the electron-withdrawing nature of the pyrimidine ring. The addition of a methylsulfinyl group at the C5-position dramatically amplifies this effect. The sulfoxide moiety is a potent electron-withdrawing group through both inductive and resonance effects, further polarizing the C4-Cl bond and stabilizing the negatively charged Meisenheimer intermediate.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Substrate 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Substrate->Meisenheimer Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Addition (Rate-determining) Product 4-Substituted-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine Meisenheimer->Product Elimination LeavingGroup Cl⁻ Meisenheimer->LeavingGroup

Figure 1: General mechanism of the SNAr reaction.

Synthesis of the Starting Material: 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

While 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is commercially available from specialized suppliers, a plausible synthetic route for its laboratory preparation involves a three-step sequence starting from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Start->Step1 Bromination (e.g., NBS) Step2 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Step1->Step2 Thiomethylation (e.g., NaSMe) Final 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine Step2->Final Oxidation (e.g., m-CPBA)

Figure 2: Proposed synthetic route to the target compound.

Protocol 1: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This procedure is adapted from established methods for the bromination of the 7H-pyrrolo[2,3-d]pyrimidine core.

  • Materials:

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • N-Bromosuccinimide (NBS)

    • Chloroform (CHCl₃)

  • Procedure:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in chloroform.

    • Add N-Bromosuccinimide (1.0 eq.) to the solution.

    • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.[6]

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by filtration and wash with cold chloroform.

    • Dry the solid under vacuum to afford 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Synthesis of 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the nucleophilic substitution of the bromide with a methylthio group.

  • Materials:

    • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Sodium thiomethoxide (NaSMe)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add sodium thiomethoxide (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Quench the reaction by pouring it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 3: Synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

This final step involves the selective oxidation of the sulfide to a sulfoxide.

  • Materials:

    • 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in dichloromethane and cool to 0 °C.

    • Add a solution of m-CPBA (1.0-1.1 eq.) in DCM dropwise.

    • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or recrystallization to yield the final product.

General Protocols for Nucleophilic Aromatic Substitution

The following protocols are generalized procedures for the SNAr of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine with various nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 4: Reaction with Amine Nucleophiles (Acid-Promoted)

This method is particularly effective for less reactive amines, such as anilines.[7]

  • Materials:

    • 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

    • Amine nucleophile (1.1-1.5 eq.)

    • Hydrochloric acid (HCl, catalytic amount, e.g., 0.1 eq.)

    • Solvent (e.g., water, isopropanol, or ethanol)

  • Procedure:

    • Suspend 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the amine nucleophile in the chosen solvent.

    • Add the catalytic amount of hydrochloric acid.

    • Heat the reaction mixture to 60-100 °C, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography or recrystallization.

Protocol 5: Reaction with Amine Nucleophiles (Base-Mediated)

This is a general method suitable for a wide range of primary and secondary amines.[8]

  • Materials:

    • 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

    • Amine nucleophile (1.2-2.0 eq.)

    • N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.)

    • Anhydrous solvent (e.g., n-BuOH, DMF, or acetonitrile)

  • Procedure:

    • Dissolve 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the amine in the anhydrous solvent under an inert atmosphere.

    • Add the base (DIPEA or K₂CO₃).

    • Heat the reaction to 80-120 °C, monitoring by TLC or LC-MS.

    • After cooling, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry, and concentrate.

    • Purify the crude product as required.

Protocol 6: Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles for SNAr reactions.[9]

  • Materials:

    • 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

    • Thiol nucleophile (1.1-1.5 eq.)

    • A suitable base (e.g., K₂CO₃, NaH, or DIPEA) (1.5-2.0 eq.)

    • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Procedure:

    • To a solution of the thiol in the chosen solvent, add the base at 0 °C to generate the thiolate in situ.

    • Add a solution of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine in the same solvent.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C), monitoring for completion.

    • Quench the reaction with water and extract with an organic solvent.

    • Perform a standard aqueous workup, followed by drying and concentration of the organic phase.

    • Purify the product by chromatography.

Protocol 7: Reaction with Alkoxide/Phenoxide Nucleophiles

  • Materials:

    • 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

    • Alcohol or phenol nucleophile (1.2-2.0 eq.)

    • Strong base (e.g., NaH or t-BuOK) (1.2 eq.)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

    • Cool to 0 °C and add the strong base portion-wise.

    • Stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add the 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

    • Heat the reaction to 60-80 °C, monitoring by TLC.[8]

    • Cool to room temperature, quench with water, and extract with an organic solvent.

    • Wash the organic extracts, dry, and concentrate.

    • Purify the residue by chromatography.

Data Summary and Comparison

The following table summarizes typical reaction conditions for the SNAr of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be used as a starting point for the more activated 5-(methylsulfinyl) analog. It is anticipated that reaction times will be shorter and/or temperatures lower for the title compound.

Nucleophile ClassReaction ConditionsSolventTypical Temperature (°C)Reference
AnilinesCatalytic HClWater, EtOH, iPrOH60-80[7]
Alkyl/Aryl AminesDIPEA or K₂CO₃n-BuOH, DMF, ACN80-120[8]
ThiolsK₂CO₃ or NaHDMF, DMSORT - 60[9]
Alcohols/PhenolsNaH or t-BuOKTHF, DMF60-80[8]

Troubleshooting and Safety Considerations

  • Side Reactions: The most common side reaction is solvolysis, especially when using protic solvents like water or alcohols at elevated temperatures and/or high acid concentrations.[7] To minimize this, use a minimal amount of acid catalyst or switch to an aprotic solvent. Another potential side reaction is N7-alkylation/arylation, which can be mitigated by using N-protected starting material if necessary.[10]

  • Safety: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives should be handled with appropriate personal protective equipment, as they are classified as potentially hazardous. Reactions involving strong bases like NaH should be performed with extreme caution under anhydrous and inert conditions.

Conclusion

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of a wide array of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives. The enhanced reactivity imparted by the 5-methylsulfinyl group opens up possibilities for milder reaction conditions and a broader scope of applicable nucleophiles, making it an invaluable building block in the pursuit of new therapeutic agents.

References

Sources

Application Notes & Protocols: Strategic Use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Tofacitinib and Related JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its most prominent application is in the synthesis of Janus Kinase (JAK) inhibitors, such as Tofacitinib, a therapeutic agent approved for the treatment of autoimmune diseases like rheumatoid arthritis.[3] This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a pivotal building block, in the synthesis of Tofacitinib.[3][4] We will elucidate the underlying biological rationale, detail robust synthetic protocols, and explain the causality behind key experimental choices to ensure reproducible and high-yield outcomes.

Biological Context: The JAK-STAT Signaling Pathway

To appreciate the significance of the synthetic target, it is crucial to understand its mechanism of action. JAK inhibitors function by interrupting the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical cascade in mediating immune and inflammatory responses.[5][6] Cytokines, which are key signaling molecules in the immune system, bind to specific cell surface receptors, triggering the activation of associated JAK enzymes.[5][7] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[5][8] These STATs are, in turn, phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and modulate the transcription of genes responsible for inflammation.[5][8] Tofacitinib effectively blocks this cascade by inhibiting JAK enzymes, thereby preventing the phosphorylation of STATs and suppressing the pro-inflammatory gene expression.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization Gene Gene Transcription (Inflammatory Response) STAT_Dimer->Gene 5. Nuclear Translocation Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Overall Synthetic Strategy for Tofacitinib

The synthesis of Tofacitinib from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine hinges on a critical nucleophilic aromatic substitution (SNAr) reaction. This key step couples the heterocyclic core with the requisite chiral piperidine side chain, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine.[3][10] To enhance the efficiency and yield of this transformation, the synthetic workflow is typically designed in three main stages: protection of the pyrrole nitrogen, the SNAr coupling, and subsequent deprotection and final functionalization.[4]

Tofacitinib_Workflow A 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B Protection (e.g., Tosylation) A->B C 4-Chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine B->C D SNAr Coupling with Chiral Piperidine C->D E Protected Tofacitinib Intermediate D->E F Deprotection & Final Acylation E->F G Tofacitinib F->G

Caption: General workflow for the synthesis of tofacitinib.

Detailed Experimental Protocols and Scientific Rationale

The following sections provide step-by-step methodologies for the key transformations, supported by explanations for the experimental design choices.

Stage 1: Protection of the Pyrrolo[2,3-d]pyrimidine Core

Causality & Rationale: The nucleophilic substitution at the C4 position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is often slow and low-yielding.[10] This is because the lone pair of electrons on the pyrrole nitrogen participates in the aromatic system, increasing the electron density of the pyrimidine ring and deactivating it towards nucleophilic attack. To overcome this, a strong electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) group, is installed on the pyrrole nitrogen.[10] This protection serves a critical dual function: it prevents potential side reactions at the N7 position and, more importantly, it significantly reduces the electron density of the ring system, thereby activating the C4 position for the subsequent SNAr reaction.[10] This activation leads to dramatically improved reaction rates and higher yields.[10]

Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine [3]

  • To a suitable reaction vessel, charge 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and Dichloromethane (DCM, 20 vol). Stir at ambient temperature until complete dissolution.

  • Add Triethylamine (TEA, 3.0 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Prepare a solution of p-Toluenesulfonyl chloride (TsCl, 1.05 eq) in Dichloromethane (15 vol).

  • Slowly add the TsCl solution to the reaction mixture via an addition funnel, maintaining the temperature below 30°C.

  • Upon completion of the addition, stir the mixture at room temperature for approximately 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by recrystallization or silica gel chromatography to afford 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.

ReagentMolar Mass ( g/mol )Equivalents
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.581.0
p-Toluenesulfonyl chloride190.651.05
Triethylamine101.193.0
4-Dimethylaminopyridine122.170.1
Table 1: Reagent stoichiometry for the tosyl protection step.
Stage 2: Nucleophilic Aromatic Substitution (SNAr) Coupling

Causality & Rationale: This is the cornerstone of the synthesis, forming the crucial C-N bond that links the heterocyclic core to the piperidine side chain. The tosyl-activated intermediate, 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, readily reacts with the secondary amine of the chiral piperidine derivative, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine.[10] The reaction is typically performed in a polar solvent at elevated temperatures to facilitate the substitution.[11] An inorganic base, such as potassium carbonate (K₂CO₃), is essential to act as a hydrogen acceptor, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[11] The amount of base used can significantly impact the reaction yield and purity, with studies showing that a substantial excess (e.g., 12 equivalents) can lead to optimal results.[3]

Protocol 2: Synthesis of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine [3]

  • Charge a reaction flask with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1 eq), and Potassium Carbonate (K₂CO₃) (see Table 2).

  • Add a suitable solvent such as water or n-butanol (10-15 vol).[11]

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Maintain the temperature and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.[3][11]

  • Upon completion, cool the mixture to room temperature. If water is the solvent, the product may precipitate and can be collected by filtration.

  • If an organic solvent is used, dilute the mixture with water and extract the product with a suitable solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

EntryK₂CO₃ EquivalentsReaction Time (h)Yield (%)Purity (%)Reference
16.0126858.78[12]
29.0128170.12[12]
312.0128997.34[12]
Table 2: Effect of base concentration on the SNAr coupling reaction.[12]
Stage 3: Deprotection and Final Acylation

Causality & Rationale: The final stage involves removing the protecting groups to unveil the core structure, followed by the installation of the cyanoacetyl moiety required for biological activity. The tosyl group is typically removed under basic conditions (e.g., hydrolysis with NaOH or KOH in methanol).[10][12] The benzyl group on the piperidine nitrogen is removed by catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C, in the presence of hydrogen gas).[12] These steps can be followed by condensation with a reagent like ethyl cyanoacetate in the presence of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the final Tofacitinib molecule.[4][12] In some optimized procedures, the debenzylation and final condensation can be performed in a one-pot synthesis to improve process efficiency.[4]

Protocol 3: Deprotection and Final Synthesis of Tofacitinib [4][12]

  • Detosylation: Dissolve the coupled intermediate from Stage 2 (1.0 eq) in methanol. Add an aqueous solution of potassium hydroxide (KOH). Stir at room temperature for 3 hours.[12] Monitor for completion. Neutralize the mixture and extract the product.

  • Debenzylation: Dissolve the detosylated product in a suitable solvent (e.g., water/acetic acid).[12] Add 10% Palladium on Carbon (Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) for 3 hours or until the reaction is complete.[12] Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Acylation: To the debenzylated intermediate, add n-butanol, Ethyl Cyanoacetate (3.0 eq), and DBU (1.0 eq).[12] Heat the mixture and stir for 12 hours.[12]

  • After cooling, the Tofacitinib free base can be isolated and purified.

  • For the citrate salt, the free base is treated with an aqueous solution of citric acid.[12]

StepTypical YieldReference
Detosylation (KOH, MeOH)~80%[12]
Debenzylation (Pd/C, H₂)~78%[12]
Acylation & Salt Formation~85% from intermediate[12]
Table 3: Representative yields for the final synthetic steps.

Conclusion

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an indispensable building block in the synthesis of Tofacitinib and other JAK inhibitors.[3] The synthetic route, centered around a crucial SNAr reaction, is made highly efficient through a strategic protection/deprotection sequence. Understanding the rationale behind each step—particularly the activation of the pyrimidine ring via tosyl protection—is key to achieving high yields and purity.[10] The protocols and data presented herein provide a robust framework for researchers engaged in the synthesis of this important class of therapeutic agents.

References

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. [Link]

  • Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. [Link]

  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. [Link]

  • Graphical synthetic routes of tofacitinib. ResearchGate. [Link]

  • Basic Mechanisms of JAK Inhibition. PubMed Central. [Link]

  • Efficient method for the preparation of tofacitinib citrate.
  • Preparation method of tofacitinib.
  • Structure‐guided design of potent JAK1‐selective inhibitors based on 4‐amino‐7H‐pyrrolo[2,3‐d]pyrimidine with anti‐inflammatory efficacy. ResearchGate. [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • Mechanism of Action of JAK Inhibitors. YouTube. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Publications. [Link]

  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. RSC Publishing. [Link]

  • Janus kinase inhibitors. DermNet. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Janus kinase inhibitors: Mechanisms of action. Australian Prescriber. [Link]

Sources

Application Notes: 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine as a Pivotal Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine , a highly functionalized heterocyclic intermediate, in the field of medicinal chemistry. The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is recognized as a privileged scaffold in drug discovery, forming the basis of numerous approved kinase inhibitors.[1] The strategic introduction of a chloro group at the 4-position and a methylsulfinyl moiety at the 5-position provides orthogonal reactivity, enabling its versatile use in the synthesis of potent and selective therapeutic agents, particularly targeting protein kinases.[1][2] We present a validated, multi-step synthesis of this key intermediate and detail its subsequent application in the construction of advanced drug candidates.

Introduction: The Strategic Value of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to the purine ring system of ATP.[1] This mimicry allows molecules built upon this framework to effectively compete for the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer, inflammatory disorders, and viral infections.[3] The C4-chloro substituent serves as a versatile synthetic handle, readily undergoing nucleophilic aromatic substitution (SNAr) with various amines, alcohols, and thiols, which is a key step in building diversity and targeting specific kinase subpockets.[1]

The 5-position of the pyrrole ring offers a secondary vector for chemical modification. Introducing a methylsulfinyl group (-S(O)CH₃) at this position is a strategic choice for several reasons:

  • Modulation of Physicochemical Properties: The sulfoxide group is a hydrogen bond acceptor and can enhance aqueous solubility and polarity compared to a simple alkyl or aryl substituent.

  • Metabolic Stability: The sulfoxide is a potential site of metabolism but can also block other metabolically labile positions.

  • Fine-Tuning of Target Engagement: The stereoelectronic properties of the sulfinyl group can influence interactions within the kinase hinge region or with other key residues, impacting both potency and selectivity.

This guide details the synthesis and utility of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine as a high-value building block for drug discovery programs.

Physicochemical Properties of the Core Scaffold

The properties listed below are for the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , which serves as the foundational starting material.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[4]
Molecular Weight 153.57 g/mol [4]
Appearance Light-colored to off-white crystalline solid[1]
Melting Point 170–175 °C[1]
Solubility Soluble in DMSO, DMF, ethanol; sparingly soluble in water[1]
IUPAC Name 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[4]
CAS Number 3680-69-1[4]

Synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

A direct, one-pot synthesis of the title compound is not established. Therefore, a robust, multi-step synthetic route is proposed, leveraging well-documented and reliable transformations. This pathway ensures high purity and predictable yields at each stage.

G cluster_0 Proposed Synthetic Workflow A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine A->B Step 1: Iodination (NIS, DMF) C 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine B->C Step 2: Thiomethylation (Pd Catalyst, MeSNa) D 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine C->D Step 3: Oxidation (m-CPBA, DCM)

Caption: Proposed multi-step synthesis of the title compound.

Protocol 1: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Step 1)

This protocol is adapted from established iodination procedures for this scaffold.[5] The electrophilic iodination occurs selectively at the electron-rich C5 position of the pyrrole ring.

  • Materials: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 8.0 g, 52.3 mmol) in DMF (40 mL), cool the mixture to 0 °C in an ice bath.

    • Add NIS (e.g., 12.9 g, 57.5 mmol) portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 200 mL) to quench excess iodine.

    • The resulting precipitate is collected by filtration, washed thoroughly with water (3 x 50 mL), and dried under vacuum to yield the desired product as a solid.

Protocol 2: Synthesis of 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (Step 2)

This step utilizes a palladium-catalyzed cross-coupling reaction to install the methylthio group. The C-I bond is readily activated by the palladium catalyst for coupling with a sulfur nucleophile.[6]

  • Materials: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Sodium thiomethoxide (MeSNa, 1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Dioxane.

  • Procedure:

    • To an oven-dried flask, add 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (e.g., 14.6 g, 52.3 mmol), sodium thiomethoxide (e.g., 5.5 g, 78.5 mmol), Pd₂(dba)₃ (e.g., 2.4 g, 2.6 mmol), and Xantphos (e.g., 3.0 g, 5.2 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous dioxane (100 mL) via cannula.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring for the disappearance of starting material by TLC or LC-MS.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the methylthio-substituted product.

Protocol 3: Synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (Step 3)

This final step involves the selective oxidation of the sulfide to a sulfoxide. Using one equivalent of an oxidizing agent like m-CPBA at low temperatures prevents over-oxidation to the sulfone.[7][8]

  • Materials: 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (e.g., 10.4 g, 52.3 mmol) in DCM (200 mL) and cool the solution to 0 °C.

    • In a separate flask, dissolve m-CPBA (e.g., 11.7 g, ~52.3 mmol active oxidant) in DCM (100 mL).

    • Add the m-CPBA solution dropwise to the sulfide solution over 30 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction closely by TLC to ensure full consumption of the starting material without significant formation of the sulfone byproduct.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by crystallization or column chromatography to yield the final intermediate, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

Application in the Synthesis of Kinase Inhibitors

The title intermediate is an ideal precursor for synthesizing kinase inhibitors. The C4-chloro atom is activated for SNAr, allowing for coupling with the amine-bearing fragments that are crucial for targeting the hinge region of many kinases.

Protocol 4: General SNAr Coupling to Synthesize a Pyrrolo[2,3-d]pyrimidine Amine

This protocol describes a general procedure for coupling the intermediate with a representative amine, a common final step in the synthesis of JAK or Axl inhibitors.[2][9]

  • Materials: 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), desired amine (e.g., (3R,4R)-N-methyl-piperidin-3-amine, 1.2 eq), Diisopropylethylamine (DIPEA, 3.0 eq), n-Butanol.

  • Procedure:

    • Combine 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (e.g., 1.0 g, 4.3 mmol), the amine (e.g., 0.66 g, 5.2 mmol), and DIPEA (e.g., 2.25 mL, 12.9 mmol) in n-butanol (20 mL).

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via flash chromatography to obtain the final kinase inhibitor analog.

Biological Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for the development of inhibitors against a wide range of kinases. The table below summarizes the inhibitory activity of several published compounds based on this core structure, demonstrating its therapeutic potential.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Tofacitinib JAK1/JAK31.2 / 1.1N/A
Baricitinib Analog (11e) JAK1/JAK2>90% inhibition[4]
Axl Inhibitor (13b) Axl5.3[10]
JAK1 Inhibitor ((R)-6c) JAK1 / JAK28.5 / 408[11]
EGFR Inhibitor (12i) EGFRT790M / EGFRWT0.21 / 22[2]

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Many potent inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, function by blocking the Janus Kinase (JAK) family of enzymes.[12] The JAK-STAT pathway is a critical signaling cascade used by cytokines and growth factors to regulate gene expression related to immunity and inflammation.[13]

The pathway is initiated when a cytokine binds to its receptor, causing the associated JAKs to activate and phosphorylate each other.[14] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to initiate the transcription of inflammatory genes.[11][14]

Inhibitors based on the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core bind to the ATP-binding pocket of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK JAK1->JAK2 Trans-phosphorylation STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer (Active) STAT2->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK1 INHIBITION Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the site of inhibition.

Conclusion

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its synthesis, while multi-step, proceeds through reliable and well-understood chemical transformations. The orthogonal reactivity of the C4-chloro and C5-methylsulfinyl groups provides medicinal chemists with a powerful tool to create diverse libraries of compounds for screening and to fine-tune the properties of lead candidates. Its utility as a precursor for potent kinase inhibitors, particularly those targeting the JAK-STAT pathway, underscores its value in the development of next-generation therapeutics for cancer and inflammatory diseases.

References

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. ResearchGate. [Link]

  • Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]

  • Diagram of the JAK-STAT signaling pathway. ResearchGate. [Link]

  • The JAK/STAT Pathway. PubMed Central. [Link]

  • Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Science of Synthesis. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • 7-Alkyl- and 7-Cycloalkyl-5-aryl-pyrrolo[2,3-d]pyrimidines—potent inhibitors of the tyrosine kinase c-Src. ResearchGate. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. MDPI. [Link]

  • JAK-STAT signaling pathway. YouTube. [Link]

  • Palladium-Catalyzed Thiomethylation via a Three-Component Cross-Coupling Strategy. ACS Publications. [Link]

Sources

In vitro kinase assay protocol using 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: In Vitro Kinase Assay Protocol using 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Evaluating Novel Kinase Inhibitors: A Detailed Protocol for an In Vitro Assay Featuring 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This makes them prime targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous potent kinase inhibitors.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of compounds based on this scaffold, specifically using 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine as an exemplary test article. We will detail a robust, high-throughput luminescence-based assay that quantifies kinase activity by measuring ATP consumption, providing a reliable method for determining inhibitor potency (IC50).

Introduction: The Rationale for Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[3] This signaling mechanism is crucial for controlling cell growth, differentiation, and metabolism. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[4][5]

The compound 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate and a representative of a chemical class designed to inhibit kinases, particularly tyrosine kinases, by competing with ATP for binding to the enzyme's active site.[6][7] An in vitro kinase assay is the foundational experiment to quantify this inhibitory activity. It isolates the kinase, substrate, and inhibitor from the complex cellular environment, allowing for a direct measurement of the compound's effect on enzymatic function.[8]

This guide will utilize a luminescence-based detection method, the Kinase-Glo® assay, which is a widely adopted platform for its simplicity and sensitivity.[9][10] The principle is straightforward: the amount of light produced by a luciferase enzyme is directly proportional to the amount of ATP remaining after the kinase reaction. Therefore, a potent inhibitor will result in less ATP consumption and a stronger luminescent signal.[8][9][11]

Mechanism of Action: ATP-Competitive Inhibition

Most kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold function as ATP-competitive inhibitors. They are designed to mimic the purine ring of ATP, allowing them to fit into the highly conserved ATP-binding pocket of the kinase. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction and inhibiting the kinase's activity. Understanding this mechanism is crucial for experimental design, particularly when selecting the ATP concentration for the assay, as this will directly impact the apparent potency of a competitive inhibitor.[12][13]

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase_A Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase_A->Phospho_Substrate Phosphorylates Substrate ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Kinase_B Kinase Active Site ATP_B ATP ATP_B->Kinase_B Binding Blocked Inhibitor Inhibitor (e.g., Pyrrolopyrimidine) Inhibitor->Kinase_B Occupies Site Blocked Activity Blocked

Figure 1: Mechanism of ATP-competitive kinase inhibition.
Materials and Reagents

3.1. Core Components

  • Test Inhibitor: 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1363381-40-1).

  • Target Kinase: Recombinant human kinase (e.g., EGFR, VEGFR2, or another relevant tyrosine kinase). The typical starting amount for a recombinant kinase assay is 0.1-1.0 µg per reaction.[14]

  • Kinase Substrate: A suitable peptide or protein substrate for the chosen kinase (e.g., Poly(Glu, Tyr) 4:1 for many tyrosine kinases).

  • Adenosine 5'-Triphosphate (ATP): High-purity, molecular biology grade.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, for dissolving the test inhibitor.

3.2. Buffers and Solutions

  • 1X Kinase Assay Buffer: A common formulation consists of 25 mM Tris-HCl (pH 7.5), 5 mM Beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na3VO4, and 10 mM MgCl2.[15] Alternatively, a buffer containing 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, and 2 mM EDTA can be used.[16]

    • Rationale: Tris or MOPS provides pH stability. Beta-glycerophosphate and Na3VO4 are phosphatase inhibitors to prevent dephosphorylation of the substrate. DTT is a reducing agent that helps maintain the kinase's structural integrity. MgCl2 is an essential cofactor for ATP binding.

  • 100% DMSO: For preparing the highest concentration of the inhibitor stock.

  • Assay Plate: White, opaque 96-well or 384-well plates are recommended for luminescence assays to maximize signal and prevent crosstalk.

3.3. Detection System

  • Luminescent Kinase Assay Kit: For example, Kinase-Glo® Luminescent Kinase Assay (Promega Corp.). These kits provide a thermostable luciferase and all necessary reagents to measure ATP levels.[9][10]

Experimental Workflow and Protocol

The overall workflow involves preparing the reagents, setting up the kinase reaction with serially diluted inhibitor, allowing the reaction to proceed, stopping it and detecting the remaining ATP, and finally, analyzing the data.

G A Step 1: Reagent Preparation - Prepare Kinase Buffer - Dissolve Inhibitor in DMSO - Prepare Kinase, Substrate, ATP stocks B Step 2: Inhibitor Dilution - Perform serial dilutions of the inhibitor in the assay plate A->B C Step 3: Kinase Reaction Setup - Add Kinase and Substrate to wells - Incubate briefly B->C D Step 4: Initiate Reaction - Add ATP solution to all wells to start the reaction C->D E Step 5: Incubation - Incubate plate at a controlled temperature (e.g., 30°C for 30-60 min) D->E F Step 6: Signal Detection - Add Kinase-Glo® Reagent to stop the reaction and generate luminescent signal E->F G Step 7: Measurement - Incubate in the dark - Read luminescence on a plate reader F->G H Step 8: Data Analysis - Calculate % Inhibition - Plot dose-response curve - Determine IC50 value G->H

Figure 2: General workflow for the in vitro kinase inhibition assay.

4.1. Step-by-Step Protocol

1. Preparation of Reagents:

  • 10 mM Inhibitor Stock: Dissolve 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (MW: 231.66 g/mol ) in 100% DMSO to a final concentration of 10 mM.
  • Kinase Working Solution: Dilute the recombinant kinase enzyme in 1X Kinase Assay Buffer to a 2X final assay concentration.
  • Substrate Working Solution: Dilute the substrate in 1X Kinase Assay Buffer to a 2X final assay concentration.
  • ATP Working Solution: Dilute ATP in 1X Kinase Assay Buffer to a 2X final assay concentration. The optimal concentration should be at or near the Km of the kinase for ATP to ensure sensitivity for competitive inhibitors. A common starting point is 20 µM (for a 10 µM final concentration).[13]

2. Assay Plate Setup (Example for a 20 µL final volume):

  • Inhibitor Dilution: Create a serial dilution of the inhibitor.
  • Add 10 µL of 1X Kinase Assay Buffer containing 2% DMSO to all wells except the "100% Inhibition" control and the highest concentration inhibitor wells.
  • Add 20 µL of the 10 mM inhibitor stock (in DMSO) to a separate tube with an appropriate volume of assay buffer to make the starting concentration for your dilution series (e.g., 40 µM in a buffer with 2% DMSO).
  • Add 20 µL of this starting inhibitor solution to the first well of the dilution series and perform a 1:2 or 1:3 serial dilution across the plate by transferring 10 µL to the next well.
  • Controls:
  • 0% Inhibition (Max Activity): 10 µL of 1X Kinase Assay Buffer with 2% DMSO (no inhibitor).
  • 100% Inhibition (Background): 10 µL of 1X Kinase Assay Buffer (no kinase will be added here).

3. Kinase Reaction:

  • Add Kinase/Substrate Mix: Prepare a master mix of the Kinase and Substrate working solutions. Add 5 µL of this mix to each well (except the 100% inhibition/background wells). For the background wells, add 5 µL of the Substrate solution only.
  • Initiate the Reaction: Add 5 µL of the 2X ATP working solution to all wells to start the reaction.[17]
  • Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 30 to 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption for the 0% inhibition control).

4. Detection:

  • Equilibrate Reagents: Allow the assay plate and the Kinase-Glo® Reagent to equilibrate to room temperature.
  • Add Detection Reagent: Add 20 µL of Kinase-Glo® Reagent to each well.
  • Incubate: Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read Plate: Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation

5.1. Calculation of Percent Inhibition The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each inhibitor concentration is calculated as follows:

% Inhibition = 100 * (Signalinhibitor - Signal0%) / (Signal100% - Signal0%)

Where:

  • Signalinhibitor: RLU from a well with the test inhibitor.

  • Signal0%: Average RLU from the "0% Inhibition" wells (maximum kinase activity, lowest signal).

  • Signal100%: Average RLU from the "100% Inhibition" wells (no kinase activity, highest signal).

5.2. IC50 Determination The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it reduces enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 value is determined from the curve fit.

ParameterDescriptionExample Value
Final Kinase Conc. Concentration of the kinase enzyme in the assay.5 nM
Final Substrate Conc. Concentration of the peptide/protein substrate.200 µM
Final ATP Conc. Concentration of ATP. Should be near the Km.10 µM
Inhibitor Conc. Range Range of inhibitor concentrations tested.1 nM - 100 µM
Final DMSO Conc. Must be consistent across all wells.1%
Total Reaction Volume Final volume in each well before detection.20 µL
Incubation Time/Temp Conditions for the kinase reaction.45 min @ 30°C
Assay Validation and Trustworthiness

To ensure the reliability and robustness of the assay, a statistical parameter called the Z'-factor should be calculated. It provides a measure of the assay's quality and suitability for high-throughput screening.

Z' = 1 - [ (3 * SD100% + 3 * SD0%) / |Avg100% - Avg0%| ]

  • SD: Standard Deviation

  • Avg: Average

An assay with a Z'-factor > 0.5 is considered excellent and robust for screening purposes. This self-validating step is critical for ensuring the trustworthiness of the generated data.

References
  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Yu, H., & Denic, V. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • ScienceDirect. (n.d.). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Zask, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 14(7), 412-426. [Link]

  • BPS Bioscience. (n.d.). Kinase Buffer 1. [Link]

  • Journal of Medicinal Chemistry. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • Dunn, S. E., & Ligon, K. L. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55779. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Pyrrole Nitrogen in 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant kinase inhibitors.[1][2] The derivatization of this scaffold is a key strategy in the development of targeted therapies for cancer, inflammatory disorders, and viral infections. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the pyrrole nitrogen (N-7) of a specific, highly functionalized intermediate: 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

The presence of a chloro group at the 4-position offers a handle for subsequent nucleophilic aromatic substitution or cross-coupling reactions, while the methylsulfinyl group at the 5-position, an electron-withdrawing moiety, modulates the electronic properties of the heterocyclic system. This unique substitution pattern influences the reactivity of the pyrrole nitrogen, making a nuanced understanding of reaction conditions paramount for successful derivatization. This guide will explore various methodologies for N-alkylation and N-arylation, providing both the theoretical underpinnings and detailed, actionable protocols.

Chemical Reactivity and Strategic Considerations

The pyrrole nitrogen of the 7H-pyrrolo[2,3-d]pyrimidine system is nucleophilic and can be readily deprotonated to form an anion, which can then react with various electrophiles. The acidity of the N-H bond is influenced by the electronic nature of the substituents on the ring system. The electron-withdrawing methylsulfinyl group at the 5-position is expected to increase the acidity of the pyrrole N-H, potentially facilitating its deprotonation under milder basic conditions compared to the unsubstituted parent scaffold.

However, the electron-deficient nature of the ring system can also impact the nucleophilicity of the resulting anion. Therefore, a careful selection of the base, solvent, and electrophile is crucial to achieve efficient and selective N-derivatization.

Two primary strategies for the derivatization of the pyrrole nitrogen will be discussed:

  • N-Alkylation: Introduction of alkyl groups.

  • N-Arylation: Introduction of aryl or heteroaryl moieties.

Furthermore, the use of protecting groups on the pyrrole nitrogen can be a valuable strategy to temporarily mask this reactive site while performing modifications elsewhere on the molecule. A common and effective protecting group for this purpose is the tosyl group.[3]

Diagram: Strategic Approaches to N-7 Derivatization

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Reaction Types cluster_3 Products SM 4-Chloro-5-(methylsulfinyl)- 7H-pyrrolo[2,3-d]pyrimidine Alkylation N-Alkylation SM->Alkylation Arylation N-Arylation SM->Arylation Protection N-Protection SM->Protection SN2 SN2 Reaction (Alkyl Halides) Alkylation->SN2 Mitsunobu Mitsunobu Reaction (Alcohols) Alkylation->Mitsunobu ChanLam Chan-Lam Coupling (Boronic Acids) Arylation->ChanLam Buchwald Buchwald-Hartwig (Aryl Halides) Arylation->Buchwald Tosyl Tosylation Protection->Tosyl Alkylated N-Alkyl Derivatives SN2->Alkylated Mitsunobu->Alkylated Arylated N-Aryl Derivatives ChanLam->Arylated Buchwald->Arylated Protected N-Tosyl Protected Intermediate Tosyl->Protected

Caption: Strategic pathways for the derivatization of the pyrrole nitrogen.

Protocols for N-Derivatization

Protocol 1: General N-Alkylation using Alkyl Halides

This protocol is based on the widely used method of deprotonating the pyrrole nitrogen followed by quenching with an alkyl halide. The increased acidity of the N-H due to the 5-methylsulfinyl group allows for the use of moderately strong bases.

Rationale: The choice of a suitable base is critical to ensure complete deprotonation without promoting unwanted side reactions. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. Acetonitrile is a polar aprotic solvent that effectively dissolves the starting material and the resulting salt byproducts.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of substrate), add potassium carbonate (2.0 eq).

  • Addition of Alkyl Halide: Add the desired alkyl halide (1.2 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, the reaction temperature can be increased to 50-80 °C.[4]

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated product.

Table 1: Representative N-Alkylation Conditions and Outcomes

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃CH₃CNRT16~96[4]
Ethyl bromoacetateK₂CO₃DMFRT12>80
1-bromo-2-methoxyethaneNaHTHF0 to RT6>75

Yields are approximate and may vary depending on the specific substrate and reaction scale.

Protocol 2: N-Arylation via Chan-Lam Coupling with Boronic Acids

The Chan-Lam coupling provides a powerful method for the formation of N-aryl bonds under relatively mild conditions using a copper catalyst. This approach is particularly useful for introducing a diverse range of aryl and heteroaryl moieties.

Rationale: Copper(II) acetate serves as a readily available and effective catalyst for this transformation. The presence of a base is required to facilitate the transmetalation step. A polar aprotic solvent like DMSO is often employed to ensure the solubility of the reactants.

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vial, add 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired aryl boronic acid (1.5 eq), copper(II) acetate (0.2 eq), and a suitable base such as triethylamine (2.0 eq) or pyridine (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (10 mL/mmol of substrate).

  • Reaction: Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.[2]

Table 2: Representative N-Arylation Conditions and Outcomes

Aryl Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidCu(OAc)₂PyridineDCMRT24~70[2]
4-Methoxyphenylboronic acidCu(OAc)₂Et₃NDMSO9018>60
3-Pyridylboronic acidCu(OAc)₂PyridineDioxane10024>50

Yields are approximate and may vary depending on the specific substrate and reaction scale.

Protocol 3: N-Tosyl Protection of the Pyrrole Nitrogen

Protection of the pyrrole nitrogen as a tosylamide is a robust strategy to prevent its participation in subsequent reactions. The tosyl group can be readily introduced under phase-transfer conditions and is stable to a wide range of reaction conditions.

Rationale: Phase-transfer catalysis allows for the reaction between a water-soluble base and an organic-soluble substrate. Tetrabutylammonium chloride acts as the phase-transfer catalyst, shuttling the hydroxide or carbonate ion into the organic phase to deprotonate the pyrrole nitrogen.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane (10 mL/mmol of substrate).

  • Addition of Reagents: Add an aqueous solution of potassium carbonate (2.0 eq in 5 mL of water/mmol of substrate), tosyl chloride (1.2 eq), and a catalytic amount of tetrabutylammonium chloride (0.05 eq).[3]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-tosylated product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or flash column chromatography.

Diagram: Workflow for N-Tosyl Protection and Subsequent Derivatization

G Start 4-Chloro-5-(methylsulfinyl)- 7H-pyrrolo[2,3-d]pyrimidine Protect N-Tosyl Protection (Protocol 3) Start->Protect Protected_Int 4-Chloro-5-(methylsulfinyl)- 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Protect->Protected_Int Derivatize Further Functionalization (e.g., at C-4) Protected_Int->Derivatize Deprotect Tosyl Deprotection (e.g., NaOH, MeOH) Derivatize->Deprotect Final_Product Functionalized Product Deprotect->Final_Product

Caption: A typical workflow involving N-protection.

Trustworthiness and Self-Validating Systems

The protocols provided herein are designed to be self-validating through rigorous in-process monitoring and characterization of the final products.

  • Reaction Monitoring: The progress of each reaction should be meticulously monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot/peak with the expected mass will provide real-time validation of the transformation.

  • Product Characterization: The identity and purity of the final derivatized products must be confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the successful installation of the alkyl or aryl group on the pyrrole nitrogen by the appearance of new signals corresponding to the introduced moiety and a shift in the signals of the pyrrolo[2,3-d]pyrimidine core.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

    • High-Performance Liquid Chromatography (HPLC): This will determine the purity of the final compound.

By adhering to these analytical practices, researchers can ensure the integrity and reproducibility of their results.

Conclusion

The derivatization of the pyrrole nitrogen in 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine offers a versatile entry point for the synthesis of novel and potent kinase inhibitors and other biologically active molecules. The protocols detailed in this guide provide a solid foundation for N-alkylation and N-arylation strategies. The electron-withdrawing nature of the 5-methylsulfinyl group necessitates careful consideration of reaction conditions, particularly the choice of base. By leveraging the provided methodologies and adhering to rigorous analytical validation, researchers can confidently explore the chemical space around this privileged scaffold and contribute to the advancement of drug discovery.

References

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - MDPI. [Link]

  • Synthesis of chlorinated pyrimidines - EP1301489B1 - Google P
  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google P
  • EP0877022A1 - Synthesis of the sulfonylpyrimidine derivatives with anticancer activity - Google P
  • pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit - Semantic Scholar. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. [Link]

  • USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds - Google P
  • Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. [Link]

  • 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem. [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - MDPI. [Link]

  • WO2010020905A1 - Pyrrolo[2,3-d]pyrimidine compounds - Google P
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 - aryl derivatives with electron-withdrawing groups - PubMed. [Link]

  • A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate - Arkivoc. [Link]

  • 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine - ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles - ResearchGate. [Link]

Sources

Application Note: A Scalable, Four-Step Synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a pivotal building block in the synthesis of numerous pharmacologically active molecules, particularly Janus kinase (JAK) inhibitors. The pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere, is central to the mechanism of action of drugs such as Tofacitinib and Ruxolitinib, which are indicated for the treatment of autoimmune disorders and myelofibrosis. The scalability, efficiency, and safety of the synthetic route to this intermediate are therefore of paramount importance to the pharmaceutical industry.

This application note provides a detailed, four-step protocol for the scale-up synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. The described pathway is designed for robustness and high fidelity, commencing with the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, followed by regioselective iodination, copper-catalyzed thiomethylation, and a controlled final oxidation. Each step has been optimized with considerations for large-scale production, focusing on commercially available reagents, manageable reaction conditions, and straightforward purification procedures.

Overall Synthetic Scheme

The synthesis is logically segmented into four primary transformations, each designed to produce a stable, isolable intermediate, thereby ensuring process control and quality at each stage.

Overall Synthesis A Starting Materials B Step 1: Scaffold Synthesis 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (I) A->B Cyclization/ Chlorination C Step 2: C5-Iodination 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (II) B->C NIS, DMF D Step 3: Thiomethylation 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (III) C->D NaSMe, CuI, Ligand E Step 4: Oxidation 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (Final Product) D->E Oxone®

Caption: Four-step synthetic workflow.

Part 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (I)

The foundational pyrrolo[2,3-d]pyrimidine core is synthesized from commercially available precursors. Several routes have been reported; however, for scalability, a convergent synthesis starting from ethyl 2-cyanoacetate provides a reliable and high-yielding pathway.[1] This method involves the construction of a pyrimidine ring followed by cyclization to form the fused pyrrole ring and subsequent chlorination.

Protocol 1: Synthesis of Intermediate I

This multi-step process is often telescoped in industrial settings. For clarity, we present a representative procedure for the final chlorination step, which is critical for activating the scaffold for subsequent functionalization.

  • Charge Reactor: To a suitable reactor equipped with mechanical stirring, a reflux condenser, and a nitrogen inlet, charge 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq).

  • Solvent Addition: Add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) as the solvent and chlorinating agent. This is a highly exothermic and corrosive reagent; addition should be performed under stringent engineering controls.

  • Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours, monitoring by HPLC for the disappearance of the starting material. The reaction involves the conversion of the pyrimidin-4-ol to the 4-chloro derivative.

  • Quench: Cool the reaction mixture to ambient temperature. Slowly and carefully, quench the excess POCl₃ by adding the reaction mixture to a vessel containing crushed ice and water. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate scrubbing.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) while maintaining the temperature below 20 °C. The product will precipitate.

  • Filtration and Drying: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 40-50 °C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) as a solid.

Data Table: Reagents for Chlorination
ReagentMW ( g/mol )EquivalentsMoles (for 100g SM)Mass/Volume
7H-pyrrolo[2,3-d]pyrimidin-4-ol135.121.00.74100 g
Phosphorus Oxychloride (POCl₃)153.33~7.05.18475 mL
Ice/Water18.02--~2 L
Sodium Hydroxide (for neutralization)40.00As needed-As needed

Part 2: C5-Iodination of the Pyrrole Ring (Intermediate II)

The C5 position of the pyrrolo[2,3-d]pyrimidine core is electron-rich and susceptible to electrophilic substitution. Iodination at this position provides a versatile handle for subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and highly effective iodinating agent for this transformation.

Protocol 2: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (II)
  • Charge Reactor: To a clean, dry reactor under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, add the reaction mixture to a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS.

  • Isolation: The product will precipitate from the aqueous mixture. Filter the solid, wash extensively with water to remove DMF and salts, and then with a small amount of cold ethanol or isopropanol.

  • Drying: Dry the product under vacuum at 50 °C to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (II).

Data Table: Reagents for Iodination
ReagentMW ( g/mol )EquivalentsMoles (for 100g SM)Mass
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (I)153.571.00.651100 g
N-Iodosuccinimide (NIS)224.991.10.716161 g
N,N-Dimethylformamide (DMF)73.09--~500 mL
Sodium Thiosulfate (sat. aq.)158.11--As needed

Part 3: Copper-Catalyzed Thiomethylation (Intermediate III)

The introduction of the methylthio group is achieved via a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann-type condensation.[2] This method is generally more cost-effective and scalable than palladium-catalyzed alternatives for this specific transformation. Using sodium thiomethoxide as the sulfur source is efficient and direct.

Thiomethylation cluster_0 Catalytic Cycle Aryl-I Ar-I (II) OxAdd Oxidative Addition Aryl-I->OxAdd Cu(I) Cu(I) Catalyst Cu(I)->OxAdd Cu(III) Ar-Cu(III)-I OxAdd->Cu(III) LigandEx Ligand Exchange with -SMe Cu(III)->LigandEx Cu(III)-SMe Ar-Cu(III)-SMe LigandEx->Cu(III)-SMe RedElim Reductive Elimination Cu(III)-SMe->RedElim RedElim->Cu(I) Catalyst Regeneration Aryl-SMe Ar-SMe (III) RedElim->Aryl-SMe

Sources

The Strategic Deployment of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug design, particularly in the pursuit of novel kinase inhibitors, the strategic use of privileged fragments is paramount. Among these, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in the development of targeted therapies. This guide provides an in-depth exploration of a key derivative, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine , offering a detailed perspective on its application as a fragment in drug design, complete with actionable protocols for its synthesis, screening, and validation.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP). This mimicry allows it to effectively compete with ATP for binding to the hinge region of kinase active sites, a critical interaction for kinase inhibition.[1] This fundamental principle has led to the successful development of numerous kinase inhibitors targeting a wide array of diseases, including cancers and inflammatory disorders.[2][3]

The strategic functionalization of this core scaffold is crucial for achieving potency, selectivity, and desirable pharmacokinetic properties. The introduction of a chlorine atom at the 4-position provides a reactive handle for the introduction of various substituents via nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the elaboration of fragment hits.[4]

The Unique Role of the 5-Methylsulfinyl Moiety

The focus of this guide, the 5-methylsulfinyl group, is not a mere decorative addition to the scaffold. Its presence imparts specific properties that are highly advantageous in drug design:

  • Hydrogen Bonding Capacity: The sulfoxide oxygen acts as a potent hydrogen bond acceptor, enabling crucial interactions with amino acid residues in the kinase active site. This can significantly contribute to the binding affinity and selectivity of the inhibitor.

  • Modulation of Physicochemical Properties: The methylsulfinyl group can influence the solubility and metabolic stability of the molecule, key parameters in the development of orally bioavailable drugs. The reversible nature of methionine oxidation to its sulfoxide in biological systems also presents interesting possibilities for prodrug strategies.[5]

  • Vector for Further Elaboration: While the sulfoxide itself is a key interacting moiety, the sulfur atom can be a site for further chemical modification during lead optimization.

The utility of this specific fragment is exemplified by its incorporation into the structure of potent Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.[6][7]

Synthetic Strategy: Accessing the Key Fragment

The synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that begins with the construction of the core pyrrolo[2,3-d]pyrimidine scaffold, followed by the selective introduction of the methylsulfinyl group at the 5-position.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Scaffold)

This procedure outlines a common method for the preparation of the parent scaffold, which serves as the starting material for subsequent functionalization.[8][9][10]

Materials:

  • 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • Formic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cyclization to form the pyrrole ring:

    • A mixture of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol in formic acid is heated at reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is then co-evaporated with toluene to remove residual formic acid, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Chlorination at the 4-position:

    • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-ol in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃) and N,N-dimethylaniline.

    • The mixture is heated at reflux until the reaction is complete as monitored by TLC.

    • The reaction mixture is cooled to room temperature and slowly poured into a mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the excess POCl₃.

    • The aqueous layer is extracted with dichloromethane (DCM).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Introduction of the 5-Methylsulfinyl Group

This two-step protocol involves the introduction of a methylthio group at the 5-position, followed by its selective oxidation to the methylsulfinyl group.

Step 1: 5-Methylthiolation

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfoxide (DMSO)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a promoter[11]

  • Anhydrous solvent (e.g., DCM)

Procedure:

  • Halogenation at the 5-position (if necessary): In some synthetic routes, direct methylthiolation is challenging. A common strategy is to first introduce a halogen (e.g., iodine or bromine) at the 5-position, which can then be displaced.

  • Metal-free Methylthiolation: A mixture of the 5-halo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a promoter like DBDMH in DMSO is heated.[11] DMSO serves as both the solvent and the source of the methylthio group.[11]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is purified by column chromatography.

Step 2: Selective Oxidation to the Sulfoxide

Materials:

  • 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in DCM and cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA, 1.0-1.1 equivalents) in DCM.

  • Stir the reaction at 0°C and monitor its progress by TLC. Over-oxidation to the sulfone can occur, so careful monitoring is crucial.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

Fragment-Based Drug Discovery (FBDD) Workflow

The 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine fragment can be a valuable addition to a fragment library for screening against a variety of protein targets, especially kinases. The following workflow outlines the key stages of an FBDD campaign utilizing this fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization Fragment_Library Fragment Library (including the title fragment) Screening Fragment Screening (NMR, TSA, SPR) Fragment_Library->Screening Target_Protein Target Kinase (e.g., JAK1, JAK2) Target_Protein->Screening Hits Initial Hits Screening->Hits Validation Hit Validation (ITC, Orthogonal Assays) Hits->Validation Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Validation->Structural_Biology SAR Structure-Activity Relationship (SAR) Structural_Biology->SAR Lead_Optimization Lead Optimization (Medicinal Chemistry) SAR->Lead_Optimization Lead_Candidate Lead Candidate Lead_Optimization->Lead_Candidate

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 3: Fragment Screening by Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify fragments that bind to and stabilize a target protein.[12][13]

Materials:

  • Purified target kinase (e.g., JAK1)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • 384-well qPCR plates

  • Real-Time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Preparation of Protein-Dye Mixture:

    • Prepare a 2x protein solution in the assay buffer. The final protein concentration in the assay is typically 1-5 µM.

    • Prepare a 2x SYPRO Orange dye solution in the assay buffer. The final dye concentration is typically 5x.

    • Mix equal volumes of the 2x protein and 2x dye solutions.

  • Plate Setup:

    • Dispense the protein-dye mixture into the wells of a 384-well plate.

    • Add the fragment compounds from a stock solution (e.g., 10 mM in DMSO) to a final concentration of 100-500 µM. Include DMSO-only controls.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a Real-Time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5-1.0°C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is the inflection point of the sigmoidal melting curve.

    • A positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates binding and stabilization.

    • Fragments that induce a significant and reproducible ΔTm are considered hits.

Protocol 4: Hit Validation by Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique for characterizing the thermodynamics of binding, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]

Materials:

  • Purified target kinase

  • Fragment hit

  • ITC buffer (dialysis buffer of the protein)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target kinase in the ITC buffer at a concentration of 10-50 µM.

    • Prepare a solution of the fragment hit in the same buffer at a concentration 10-20 times higher than the protein concentration.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

    • Perform a series of injections of the fragment solution into the protein solution.

  • Data Analysis:

    • The raw data consists of a series of heat-burst peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

From Fragment to Lead: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation.[7] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[15]

JAK_STAT_Pathway cluster_0 cluster_1 Cell Membrane cluster_2 cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 3. STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription Regulation Inhibitor JAK Inhibitor (containing the fragment) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine fragment has been instrumental in the design of selective JAK inhibitors. By occupying the ATP-binding site of JAKs, these inhibitors prevent the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade that drives inflammation and cell proliferation.

Conclusion and Future Perspectives

The 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine fragment represents a powerful tool in the arsenal of the modern medicinal chemist. Its inherent ability to interact with the kinase hinge region, coupled with the favorable properties imparted by the 5-methylsulfinyl group, makes it an attractive starting point for the development of novel kinase inhibitors. The protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the potential of this privileged fragment in their own drug discovery endeavors. As our understanding of kinase biology continues to expand, the strategic application of well-designed fragments like this will undoubtedly continue to drive the innovation of next-generation targeted therapies.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel).
  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorg Chem.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Eur J Med Chem.
  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Angew Chem Int Ed Engl.
  • 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. MySkinRecipes.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochim Biophys Acta Gen Subj.
  • Saturation Transfer Difference NMR for Fragment Screening. Curr Protoc Chem Biol.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. J Med Chem.
  • X-ray crystal structure of Jak2 in complex with pyrazole hinge...
  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and deriv
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activ
  • Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. J Med Chem.
  • Thermal Shift Assay for screening inhibitors Version: 1.
  • DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules.
  • Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors.
  • JAK1 Kinase Assay Protocol. SignalChem.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death. U.S.
  • Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad.
  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorg Med Chem Lett.
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Saturation-transfer difference (STD) NMR spectroscopy.. OSTI.gov.
  • 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. MySkinRecipes.
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Med Chem.
  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Front Mol Biosci.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protoc.
  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Med Chem Lett.
  • Thermal shift assay. Wikipedia.
  • How JAK Inhibitors Work!. YouTube.
  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Pharmaceuticals (Basel).
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorg Med Chem Lett.
  • Ribbon-and-stick representation of the X-ray co-crystal structure of NS-018 (blue) bound to JAK2 (gray). Dashed lines represent hydrogen bonds..
  • QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences, Inc.
  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity rel
  • JAK inhibitors: 80+Potent, Highly Selective & Cited. Selleckchem.

Sources

Application Notes & Protocols for the Synthesis of Tofacitinib via 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tofacitinib (Xeljanz®) is a potent Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and ulcerative colitis.[1] Its molecular architecture features a pyrrolo[2,3-d]pyrimidine core linked to a stereochemically complex 3-amino-4-methylpiperidine side chain. A pivotal and industrially significant strategy for its synthesis hinges on the use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a key starting material. This document provides a detailed guide for researchers and drug development professionals, outlining the strategic synthesis, step-by-step protocols, and the chemical rationale behind the key transformations involved in constructing tofacitinib from this critical intermediate.

Introduction: A Strategic Retrosynthetic Overview

The synthesis of tofacitinib, chemically named (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, presents a significant challenge due to the two contiguous stereocenters on the piperidine ring.[2] A common retrosynthetic disconnection simplifies the molecule into two primary synthons: the heterocyclic core and the chiral piperidine side chain.

Our focus is the forward synthesis originating from the heterocyclic synthon, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This commercially available starting material provides the essential "deazapurine" scaffold. The core of the synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the pyrimidine ring.

However, direct coupling with the piperidine amine is often low-yielding. To enhance the reactivity of the heterocyclic core and prevent undesired side reactions at the pyrrole nitrogen (N7), a protecting group strategy is employed. The use of an electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) group, serves a dual purpose: it protects the N7 position and, more importantly, it activates the C4 position toward nucleophilic attack, thereby facilitating the key coupling step.[3]

Overall Synthetic Workflow

The synthesis can be logically segmented into three major phases: activation of the pyrimidine core, the crucial SNAr coupling reaction, and the final deprotection and functionalization sequence to yield tofacitinib.

Tofacitinib Synthesis Workflow cluster_0 Phase 1: Core Activation cluster_1 Phase 2: Key Coupling cluster_2 Phase 3: Final Assembly A 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B 4-Chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine A->B Tosylation D Coupled Intermediate (Tosyl & Benzyl Protected) B->D C (3R,4R)-1-Benzyl-N,4- dimethylpiperidin-3-amine C->D S_NAr Reaction E N-Benzyl Tofacitinib (Tosyl Removed) D->E Detosylation F Piperidine Intermediate (Benzyl Removed) E->F Debenzylation G Tofacitinib F->G N-Acylation

Caption: High-level workflow for tofacitinib synthesis.

Experimental Protocols & Methodologies

Part 1: Activation of the Pyrrolo[2,3-d]pyrimidine Core

The initial step focuses on installing the tosyl protecting group onto the N7 position of the pyrrole ring. This is a critical activation step.

Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Rationale: The electron-withdrawing nature of the tosyl group significantly reduces the electron density of the pyrimidine ring system.[3] This electronic effect makes the C4 carbon more electrophilic and thus more susceptible to attack by the nucleophilic amine of the piperidine intermediate in the subsequent SNAr reaction.[1][3]

Reagent/MaterialMolar Eq.Quantity (for 100g scale)Source/Notes
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine1.0100 gCommercially available
p-Toluenesulfonyl chloride (TsCl)1.05130 g---
Triethylamine (TEA)3.0196 mLBase
4-Dimethylaminopyridine (DMAP)0.17.9 gCatalyst
Dichloromethane (DCM)-3.5 LSolvent

Step-by-Step Procedure:

  • To a suitable reaction vessel, charge 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (100 g) and dichloromethane (2 L). Stir at room temperature until all solids have dissolved.[1]

  • Add triethylamine (196 mL) and 4-dimethylaminopyridine (7.9 g) to the solution.[1]

  • Prepare a solution of p-toluenesulfonyl chloride (130 g) in dichloromethane (1.5 L).

  • Slowly add the p-toluenesulfonyl chloride solution to the reaction mixture dropwise over 1-2 hours, maintaining the internal temperature below 30°C.

  • After the addition is complete, allow the mixture to stir at room temperature for at least 30 minutes, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by adding water (1 L). Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (1 L), saturated NaHCO₃ solution (1 L), and brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Part 2: The Key SNAr Coupling Reaction

This is the cornerstone reaction where the two key synthons are joined together. The protocol utilizes the tartrate salt of the chiral amine, a common practice in industrial synthesis to ensure stereochemical purity.

Protocol 2: Synthesis of [(3R,4R)-1-Benzyl-4-methyl-piperidin-3-yl]-methyl-[7-(toluene-4-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-amine

  • Rationale: This SNAr reaction proceeds by the addition of the secondary amine of the piperidine derivative to the C4 position of the activated pyrimidine, followed by the elimination of the chloride leaving group. The use of an inorganic base like potassium carbonate is essential to neutralize the generated HCl and to liberate the free amine from its tartrate salt form in situ.[4] Water is an effective and economical solvent for this transformation at elevated temperatures.[5]

Reagent/MaterialMolar Eq.Quantity (for 0.082 mol scale)Source/Notes
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine2.025.1 gFrom Protocol 1
(3R,4R)-(1-Benzyl-4-methyl-piperidin-3-yl)-methylamine di-p-toluoyl-L-tartrate1.040.3 gChiral intermediate
Potassium Carbonate (K₂CO₃)6.034.2 gBase
Water-126 mLSolvent

Step-by-Step Procedure:

  • Charge a reactor with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (25.1 g), the chiral piperidine tartrate salt (40.3 g), potassium carbonate (34.2 g), and water (126 mL).[4]

  • Heat the reaction mixture to 95-105°C and maintain vigorous stirring for a minimum of 10 hours.[4][5]

  • Monitor the reaction for completion by HPLC.

  • Once complete, cool the mixture to 45-55°C.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or toluene (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude coupled product. The material is often carried forward to the next step without extensive purification.

Part 3: Final Assembly - Deprotection and Acylation

The final phase involves a sequence of deprotection steps followed by the introduction of the cyanoacetyl group to complete the synthesis of tofacitinib.

Final Assembly Sequence A Coupled Intermediate (Tosyl & Benzyl Protected) B N-Benzyl Tofacitinib (Tosyl Removed) A->B Detosylation (NaOH, MeOH/H2O) C Core Amine (Benzyl Removed) B->C Debenzylation (Pd/C, H2) D Tofacitinib C->D N-Acylation (Ethyl Cyanoacetate, DBU)

Caption: Sequential reactions in the final phase of synthesis.

Protocol 3: Detosylation via Alkaline Hydrolysis

  • Rationale: The tosyl group is readily cleaved under basic conditions. Aqueous sodium hydroxide in an alcohol solvent provides the necessary conditions for the hydrolysis of the sulfonamide bond, regenerating the N7-H of the pyrrole ring.[3]

Step-by-Step Procedure:

  • Dissolve the crude product from Protocol 2 in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Add a solution of sodium hydroxide (2-3 equivalents) to the mixture.

  • Heat the reaction to reflux (approx. 65-70°C) and stir for 2-4 hours until the reaction is complete (monitored by HPLC).

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl).

  • Partially remove the methanol under reduced pressure.

  • Extract the product into an organic solvent like ethyl acetate or DCM.

  • Wash the combined organic extracts, dry, and concentrate to yield [(3R,4R)-1-benzyl-4-methyl-piperidin-3-yl]-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine.

Protocol 4: Debenzylation via Catalytic Hydrogenation

  • Rationale: The N-benzyl group on the piperidine is a robust protecting group that is efficiently removed by catalytic hydrogenation. Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are highly effective for this transformation, which proceeds under a hydrogen atmosphere.[6][7]

Step-by-Step Procedure:

  • Dissolve the de-tosylated intermediate from Protocol 3 in a suitable solvent mixture, such as isopropanol/water (4:1), containing acetic acid (approx. 1.2 equivalents).[7]

  • Transfer the solution to a hydrogenation vessel.

  • Carefully add the catalyst, 10% Pd/C or 20% Pd(OH)₂/C (5-10% w/w), under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at a controlled temperature (e.g., 50°C) for 12-24 hours.[7]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Basify the filtrate with an aqueous base (e.g., NaOH) and extract the product, methyl-[(3R,4R)-4-methyl-piperidin-3-yl]-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, into a suitable organic solvent.[8]

Protocol 5: Final N-Acylation to Tofacitinib

  • Rationale: The final step involves the acylation of the secondary piperidine nitrogen. Using ethyl cyanoacetate with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent like n-butanol is an efficient method that drives the reaction to completion.[6]

Step-by-Step Procedure:

  • Dissolve the debenzylated amine from Protocol 4 in n-butanol.

  • Add ethyl cyanoacetate (approx. 3 equivalents) and DBU (0.75-1.0 equivalent).[6]

  • Heat the reaction mixture and stir for 12-24 hours, monitoring for completion.

  • Cool the mixture. The tofacitinib free base can then be isolated and purified.

  • For the pharmaceutically used citrate salt, the free base is treated with an aqueous solution of citric acid, often in a solvent like n-butanol, to precipitate tofacitinib citrate.[6][7]

Summary of Key Transformations and Yields

StepTransformationKey ReagentsTypical YieldReference
1TosylationTsCl, TEA, DMAP>90%[1]
2SNAr CouplingK₂CO₃, Water~85-90%[4][6]
3DetosylationNaOH, MeOH/H₂O~80-95%[3][6]
4DebenzylationPd/C or Pd(OH)₂/C, H₂~70-80%[6][7]
5N-AcylationEthyl Cyanoacetate, DBU~85%[6]

Conclusion

The synthetic pathway to tofacitinib starting from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a robust and scalable process, central to the pharmaceutical production of this important JAK inhibitor. The strategic use of a tosyl protecting group is paramount, as it activates the pyrimidine core for the critical SNAr coupling reaction with the chiral piperidine side chain.[1][9] The subsequent deprotection and final acylation steps are well-established transformations that complete the synthesis. The protocols and rationale detailed in this guide provide a comprehensive framework for researchers to successfully execute this synthesis, grounded in established and reliable chemical principles.

References

  • Srishylam V, Devanna, and Naveen Mulakayala. "An Efficient and Alternative Method for Synthesis of Tofacitinib." Der Pharma Chemica, 2016.

  • Carvalho, L. C. R., et al. "Tofacitinib synthesis – an asymmetric challenge." European Journal of Organic Chemistry, 2018.

  • Antil, P., et al. "An Improved and Efficient Process for the Preparation of Tofacitinib Citrate." Organic Process Research & Development, 2015.

  • Cipla Limited. "Process for the preparation of tofacitinib and intermediates thereof." WO2021084556A1, 2021.

  • Fabbri, F., et al. "Efficient method for the preparation of tofacitinib citrate." EP3078665A1, 2016.

  • Zhi, S., et al. "An Efficient Method for Synthesis of Tofacitinib Citrate." Journal of Heterocyclic Chemistry, 2016.

  • Blumenkopf, T. A., et al. "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis." WO2007012953A2, 2007.

  • Sun, Y., & Zhu, H. "Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib." 2nd International Conference on Biological Engineering and Medical Science, 2022.

  • Wang, L., et al. "Preparation method of tofacitinib." CN114835714A, 2022.

  • BenchChem. "Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide." BenchChem Application Notes, 2025.

  • ChemScence. "Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis." ChemScence Blog, N.D.

  • National Center for Biotechnology Information. "N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine." PubChem Compound Summary for CID 44207907.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments.

I. Synthetic Overview & Key Challenges

The synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary challenges lie in the selective oxidation of the methylthio group without affecting other sensitive functionalities on the pyrrolo[2,3-d]pyrimidine core and the subsequent purification of the polar sulfoxide product.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A 7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Chlorination (e.g., POCl3) C 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine B->C Thiolation (e.g., N-chlorosuccinimide then NaSMe) D 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine C->D Oxidation (e.g., m-CPBA, H2O2)

Caption: General synthetic route to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

II. Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter at each critical stage of the synthesis.

Step 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving low yields and significant tar formation. What could be the cause?

Answer: This is a common issue often attributed to harsh reaction conditions. The pyrrolo[2,3-d]pyrimidine core can be sensitive to strong acids and high temperatures.[1]

  • Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent. At elevated temperatures, it can lead to uncontrolled side reactions and polymerization of the electron-rich pyrrole ring, resulting in tar formation.

  • Troubleshooting:

    • Temperature Control: Ensure the reaction temperature is carefully controlled. Start the reaction at a lower temperature (e.g., 0-10 °C) and slowly warm up to the desired temperature (typically 80-110 °C).

    • Solvent Effects: Consider using a high-boiling inert solvent like toluene or acetonitrile to improve temperature control and reaction homogeneity.

    • Reagent Purity: Use freshly distilled or high-purity POCl₃. Old or impure reagent can contain hydrochloric acid, which can catalyze degradation.

    • Work-up Procedure: A careful work-up is crucial. Quenching the reaction mixture by slowly adding it to ice-water is a standard procedure. Ensure the pH is neutralized carefully, as the product is sensitive to both strong acids and bases.[1][2]

Step 2: Introduction of the Methylthio Group

Question 2: I am struggling with the introduction of the methylthio group at the C5 position. What are the best practices for this step?

Answer: This transformation is typically achieved in a two-step, one-pot procedure involving an electrophilic halogenation followed by nucleophilic substitution.

  • Causality & Methodology:

    • Electrophilic Halogenation: The C5 position of the pyrrole ring is activated towards electrophilic substitution. N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) are commonly used to introduce a halogen at this position.[3]

    • Nucleophilic Substitution: The resulting 5-halo intermediate is then reacted in situ with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), to displace the halogen and form the methylthio ether.

  • Troubleshooting:

    • Incomplete Halogenation: If you observe unreacted starting material, ensure your NCS or NIS is of high purity and the reaction is protected from light, especially when using NIS. The reaction is often carried out in a polar aprotic solvent like DMF.

    • Side Reactions with the Nucleophile: Sodium thiomethoxide is a strong nucleophile. Ensure that the reaction temperature is kept low during its addition to prevent potential side reactions, such as displacement of the C4-chloro group.

    • Moisture Sensitivity: This reaction should be carried out under anhydrous conditions to prevent quenching of the electrophile and nucleophile.

Step 3: Oxidation of the Methylthio Group to Methylsulfinyl

This is often the most challenging step of the synthesis. The goal is to achieve selective oxidation to the sulfoxide without over-oxidation to the sulfone or unwanted reactions on the heterocyclic core.

Question 3: My oxidation of 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with m-CPBA is resulting in a mixture of starting material, the desired sulfoxide, and the sulfone byproduct. How can I improve the selectivity for the sulfoxide?

Answer: Achieving high selectivity for the sulfoxide is a classic challenge in sulfide oxidation.[4] The key is to control the stoichiometry of the oxidant and the reaction temperature.

  • Causality: The sulfoxide is more susceptible to oxidation than the starting sulfide. Therefore, as the reaction progresses and the concentration of the sulfoxide increases, it begins to compete with the remaining sulfide for the oxidant, leading to the formation of the sulfone.

  • Troubleshooting & Optimization:

    • Stoichiometry of the Oxidant: Use a slight excess (1.05-1.2 equivalents) of the oxidizing agent. A large excess will significantly promote over-oxidation to the sulfone.

    • Temperature Control: Perform the reaction at low temperatures. For m-CPBA, a starting temperature of 0 °C or even -20 °C is recommended.[5] For hydrogen peroxide in acetic acid, room temperature is often sufficient.[4]

    • Slow Addition of the Oxidant: Add the oxidant solution dropwise to the solution of the sulfide. This maintains a low concentration of the oxidant in the reaction mixture, favoring the oxidation of the more reactive sulfide over the sulfoxide.

ParameterRecommendation for High Sulfoxide SelectivityRationale
Oxidant Equivalents 1.05 - 1.2 eqMinimizes over-oxidation to the sulfone.
Temperature 0 °C to -20 °C (for m-CPBA)Reduces the rate of the second oxidation step.
Addition Mode Slow, dropwise addition of oxidantMaintains a low instantaneous concentration of the oxidant.

Question 4: I am using m-CPBA for the oxidation, and after work-up, I have a significant amount of m-chlorobenzoic acid contaminating my product. How can I effectively remove it?

Answer: The removal of the m-chlorobenzoic acid byproduct is a common issue in m-CPBA oxidations.[6][7]

  • Causality: m-Chlorobenzoic acid is the byproduct of the oxidation with m-CPBA. It is an acidic compound that can be difficult to separate from polar products.

  • Troubleshooting & Purification:

    • Aqueous Basic Wash: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[6] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase.

    • Precipitation: In some cases, cooling the reaction mixture before work-up can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration.[6]

    • Chromatography: If the basic wash is not completely effective, the remaining m-chlorobenzoic acid can usually be separated by column chromatography on silica gel, as it is a very polar compound.[6]

Question 5: My final product, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, is difficult to purify by column chromatography. It seems to streak on the column. What can I do?

Answer: Sulfoxides are inherently polar molecules, which can lead to poor behavior on silica gel chromatography.

  • Causality: The polar sulfoxide group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and streaking.

  • Troubleshooting & Purification Strategies:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (1-2%), to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.[8]

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be a very effective purification method.[9][10]

    • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an excellent method for purification.

Oxidation_Troubleshooting cluster_0 Selectivity Issues cluster_1 Work-up & Purification Issues Start Oxidation of 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Problem Problem Observed Start->Problem Solution Potential Solution Problem->Solution leads to P1 Mixture of Sulfide, Sulfoxide, and Sulfone S1 Control Stoichiometry (1.05-1.2 eq oxidant) Lower reaction temperature (0 to -20 °C) Slow addition of oxidant P1->S1 P2 Contamination with m-chlorobenzoic acid S2 Aqueous basic wash (NaHCO3) Precipitation by cooling Column chromatography P2->S2 P3 Product streaks on silica gel column S3 Deactivate silica with triethylamine Use alumina or reverse-phase C18 Recrystallization P3->S3

Caption: Troubleshooting flowchart for the oxidation step.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the scale of your reaction.

Protocol 1: Synthesis of 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
  • Dissolution: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF.

  • Chlorination: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, ensuring the temperature does not rise above 5 °C. Stir the reaction mixture at 0 °C for 1 hour.

  • Thiolation: In a separate flask, prepare a solution of sodium thiomethoxide (1.5 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Oxidation to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine
  • Dissolution: In a round-bottom flask, dissolve 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (1.1 eq) in the same solvent. Add the m-CPBA solution dropwise to the stirred solution of the sulfide over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM (2x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (with 1% triethylamine in the eluent) or by recrystallization.

IV. References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Retrieved from

  • ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • ResearchGate. (2020, August 14). I am having problems in removing m-cpba and its corresponding acid? Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one. This critical transformation, a cornerstone in the synthesis of numerous pharmaceutical agents, presents a unique set of challenges that can impact yield, purity, and scalability.[1][2][3] The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, and its 4-chloro derivative is a key intermediate for introducing diverse functionalities through nucleophilic aromatic substitution and cross-coupling reactions.[1][2][4]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Drawing from extensive experience and the scientific literature, we will address common side reactions, troubleshoot experimental hurdles, and provide robust protocols to ensure the successful and safe execution of this chlorination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one, typically using phosphorus oxychloride (POCl₃).

Q1: My reaction mixture turned dark brown or black upon heating with POCl₃. What's causing this, and how can I prevent it?

A1: The darkening of the reaction mixture is a common observation and typically indicates decomposition or polymerization of the starting material or product. The 7-deazapurine ring system, while aromatic, can be sensitive to the harsh, acidic, and dehydrating conditions of neat POCl₃ at elevated temperatures.[5]

  • Causality:

    • Overheating: Excessive temperatures can lead to uncontrolled side reactions and charring.

    • Moisture: The presence of water in the starting material or solvent can react exothermically with POCl₃, leading to localized hot spots and decomposition.

    • Purity of Starting Material: Impurities in the 7H-pyrrolo[2,3-d]pyrimidin-4-one can act as catalysts for decomposition.

  • Solutions:

    • Temperature Control: Maintain a strict temperature profile. Start the reaction at a lower temperature (e.g., 80-90 °C) and slowly increase it only if necessary, closely monitoring the reaction progress by TLC or LC-MS.

    • Anhydrous Conditions: Ensure your starting material is thoroughly dried and use freshly distilled POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use of a Co-solvent: Performing the reaction in a high-boiling inert solvent like acetonitrile can sometimes mitigate decomposition by allowing for better temperature control and avoiding the harshness of neat POCl₃.[6]

Q2: My NMR/LC-MS shows a significant amount of starting material even after prolonged heating. What's limiting the conversion?

A2: Incomplete conversion is often due to insufficient activation of the pyrimidinone oxygen or poor solubility.

  • Causality:

    • Inadequate Temperature/Time: The reaction may simply require more aggressive conditions to proceed to completion.

    • Poor Solubility: 7H-pyrrolo[2,3-d]pyrimidin-4-one has limited solubility in neat POCl₃, which can hinder the reaction.

    • Presence of Tertiary Amines: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often crucial. The base acts as an HCl scavenger and can facilitate the formation of the reactive chlorophosphonium intermediate.

  • Solutions:

    • Optimize Reaction Conditions: Systematically increase the temperature (e.g., in 10 °C increments) and reaction time, monitoring for both product formation and decomposition.

    • Addition of a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium chloride can improve the solubility and reactivity of the starting material.[3]

    • Ensure Proper Stoichiometry of Base: Use at least one equivalent of a tertiary amine base.

Q3: I've isolated my product, but it's a sticky solid that's difficult to handle and purify. What's the likely impurity?

A3: A common culprit for sticky products is the presence of residual phosphorus-containing byproducts.

  • Causality:

    • Incomplete Quenching: The reaction quench with water or ice is highly exothermic and can be deceptive. If not done carefully, pyrophosphates and other phosphorus oxychlorides can remain, leading to an oily or tacky product.[7]

    • Hydrolysis of Product: While 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the desired product, it can be susceptible to hydrolysis back to the starting material, especially in the presence of water and heat during workup.[8]

  • Solutions:

    • Controlled Quenching: The "reverse quench" is highly recommended. Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and a mild base like sodium bicarbonate or sodium acetate solution.[7][9] This ensures that the POCl₃ is hydrolyzed in a controlled manner.

    • Aqueous Workup: After quenching, ensure the aqueous layer is basic (pH > 8) before extraction. This will help to remove acidic phosphorus byproducts.

    • Purification: If the product is still sticky, consider a trituration with a non-polar solvent like hexanes or a polar aprotic solvent like diethyl ether to remove the impurities. Column chromatography may be necessary for high purity.

Q4: My mass spectrometry data shows a peak corresponding to a dichlorinated species. How is this happening and how can I avoid it?

A4: Dichlorination, while less common for this specific substrate, can occur under forcing conditions.

  • Causality:

    • Vilsmeier-Haack Type Reaction: If dimethylformamide (DMF) is present (even as a solvent for the starting material), it can react with POCl₃ to form the Vilsmeier reagent.[10][11] This highly electrophilic species can potentially chlorinate the electron-rich pyrrole ring.

    • High Temperatures and Long Reaction Times: Pushing the reaction too hard can lead to less selective chlorination.

  • Solutions:

    • Avoid DMF: Do not use DMF as a solvent or co-solvent in this reaction.

    • Milder Conditions: Utilize the minimum temperature and reaction time necessary for complete conversion of the starting material.

    • Alternative Chlorinating Agents: If dichlorination is a persistent issue, consider alternative, milder chlorinating agents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with POCl₃?

A1: There is no single "optimal" set of conditions, as it can depend on the scale of the reaction and the purity of the reagents. However, a good starting point is to heat the reaction mixture at 90-100 °C for 2-4 hours. It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the point of maximum conversion with minimal byproduct formation.

Q2: Are there any "greener" or safer alternatives to using neat phosphorus oxychloride?

A2: Yes, the development of more environmentally benign chlorination methods is an active area of research.[12][13] Some alternatives include:

  • POCl₃ with a Co-solvent: Using a high-boiling inert solvent like acetonitrile or toluene can reduce the total volume of POCl₃ required and allow for better temperature control.[6]

  • Oxalyl Chloride or Thionyl Chloride with a Catalytic Amount of DMF: This combination generates the Vilsmeier reagent in situ and can be effective for chlorinating similar heterocyclic systems. However, careful control of stoichiometry is necessary to avoid side reactions.[10]

  • N-Chlorosuccinimide (NCS): While typically used for electrophilic chlorination of activated aromatic rings, under certain conditions, it can be used for this type of transformation, often requiring a catalyst.[13]

Q3: What is the mechanism of the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with POCl₃?

A3: The reaction proceeds through a nucleophilic attack of the pyrimidinone oxygen onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a chlorophosphate intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro product. The presence of a tertiary amine base facilitates the reaction by neutralizing the HCl produced.

Q4: How should I properly quench and dispose of a reaction involving a large excess of POCl₃?

A4: Quenching and disposal of POCl₃ must be done with extreme caution due to its violent reaction with water.[14]

  • Quenching: Always perform a "reverse quench" by slowly adding the reaction mixture to a large excess of crushed ice and a mild base (e.g., sodium bicarbonate). This should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). An alternative is to quench with a mixture of acetone and water.[14]

  • Disposal: The resulting acidic aqueous solution should be neutralized with a base (e.g., sodium hydroxide) before being disposed of according to your institution's hazardous waste guidelines.

Experimental Protocols

Protocol 1: Standard Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) and N,N-diisopropylethylamine (1.2 eq).

  • Heat the reaction mixture to 95 °C with stirring for 3 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry.

  • Once the addition is complete and the effervescence has ceased, extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Safe Quenching of POCl₃

  • Set up a large beaker or flask in an ice bath with vigorous overhead stirring.

  • Fill the beaker with a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium acetate.

  • Slowly, and in small portions, add the cooled reaction mixture containing POCl₃ to the quenching solution via an addition funnel.

  • Monitor the temperature of the quenching solution and add more ice as needed to maintain a temperature below 20 °C.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure complete hydrolysis of the POCl₃.

  • Check the pH of the aqueous layer to ensure it is basic before proceeding with the workup.

Data Presentation

Table 1: Common Side Products and Their Identification

Side ProductPotential CauseIdentification (NMR/MS)Mitigation Strategy
Starting MaterialIncomplete reactionMatches starting material spectraIncrease temperature/time, add base
Dimerized ProductHigh concentration, prolonged heatingM+H peak at 2x MW of starting material - H₂OUse a co-solvent, reduce reaction time
Dichlorinated ProductVilsmeier-Haack conditions (DMF present)M+H peak corresponding to C₆H₃Cl₂N₃Avoid DMF, use milder conditions
Hydrolyzed ProductIncomplete reaction or hydrolysis during workupSame as starting materialCareful quenching, basic workup

Visualizations

Diagram 1: Chlorination Reaction Pathway

Chlorination_Pathway SM 7H-pyrrolo[2,3-d]pyrimidin-4-one Intermediate Chlorophosphate Intermediate SM->Intermediate + POCl3 + Base POCl3 POCl3 POCl3->Intermediate Base Tertiary Amine Base->Intermediate Product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate->Product + Cl-

Caption: Desired reaction pathway for the chlorination.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Issue? Dark_Color Dark Reaction Mixture Start->Dark_Color Yes Incomplete_Conv Incomplete Conversion Start->Incomplete_Conv No Sol_Temp Control Temperature Use Anhydrous Conditions Dark_Color->Sol_Temp Sticky_Product Sticky Product Incomplete_Conv->Sticky_Product No Sol_Conv Increase Temp/Time Add Base Incomplete_Conv->Sol_Conv Yes Dichlorination Dichlorination Observed Sticky_Product->Dichlorination No Sol_Sticky Controlled Reverse Quench Basic Workup Sticky_Product->Sol_Sticky Yes Sol_DiCl Avoid DMF Use Milder Conditions Dichlorination->Sol_DiCl Yes

Caption: A guide to diagnosing and solving common issues.

References

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Reisman, S. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]

  • ACS Publications. (2023, August 7). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3? ResearchGate. [Link]

  • PubMed. (2017, January 6). and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. PubMed. [Link]

  • Journal of the Chemical Society. (n.d.). Reactions of amine hydrochlorides with phosphorus trichloride oxide; preparation and X-ray crystal structure of 2,4,6-trichloro-1,3,5-triphenyl-1,3,5,2λ5,4λ5,6λ5-triazatriphosphorinane 2,4,6-trioxide (PhNPOCl)3. Journal of the Chemical Society. [Link]

  • WordPress.com. (2009, June 3). My friend phosphorus oxychloride. Chemical Space. [Link]

  • Google Patents. (n.d.). Production of propoxylated products containing phosphorous through use of aluminium trichloride.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • PMC. (2018, March 18). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]

  • PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]

  • PMC - NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]

  • Lampoon. (2022, August 23). Chlorine has to disappear from drinking water. Why it matters for the fashion industry? Lampoon. [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • PMC - PubMed Central. (n.d.). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Organic Syntheses Procedure. [Link]

  • PubMed. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PubMed. [Link]

  • Pearson. (n.d.). POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Reddit. (2025, October 26). Is there a quench wiki? r/Chempros. [Link]

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Chemistry Steps. [Link]

  • Wordpress. (2026, January 4). Specific Solvent Issues with Chlorination. Wordpress. [Link]

  • YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]

  • Reddit. (2024, March 20). Vilsmeier Haack Reaction. r/OrganicChemistry. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Wikipedia. [Link]

  • ResearchGate. (2022, November 4). What are the Tricks to quench pocl3. ResearchGate. [Link]

Sources

Avoiding over-oxidation to the sulfone in 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. The primary focus of this document is to provide in-depth troubleshooting for the selective oxidation of 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, with a specific emphasis on preventing the over-oxidation to the corresponding sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine?

The most frequently encountered issue is the over-oxidation of the desired sulfoxide to the sulfone byproduct. The sulfur atom in the starting material, 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, is susceptible to oxidation. While the first oxidation to the sulfoxide is generally facile, the subsequent oxidation to the sulfone can occur under the same reaction conditions, often leading to a mixture of products and complicating purification.[1][2] Achieving high selectivity for the sulfoxide requires careful control of reaction parameters.

Q2: Which oxidizing agents are typically used for this transformation, and what are their pros and cons?

Several oxidizing agents can be employed for the conversion of the sulfide to the sulfoxide. The choice of oxidant is critical in controlling the reaction's selectivity.

Oxidizing AgentAdvantagesDisadvantages
m-Chloroperoxybenzoic acid (m-CPBA) Readily available, effective under mild conditions.Can easily lead to over-oxidation to the sulfone if not carefully controlled.[3][4]
Oxone® (Potassium peroxymonosulfate) A versatile and relatively "green" oxidant.[5][6]Reaction conditions need to be optimized to prevent sulfone formation.
Hydrogen Peroxide (H₂O₂) Inexpensive and environmentally friendly.Often requires a catalyst and careful temperature control to be selective.
N-Chlorosuccinimide (NCS) Can be a selective oxidant for sulfides.Reaction conditions must be carefully controlled to avoid side reactions.
Q3: How can I monitor the progress of the reaction to avoid over-oxidation?

Close monitoring of the reaction is crucial. The most common techniques are:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting sulfide and the appearance of the sulfoxide and sulfone. The sulfoxide is typically more polar than the sulfide, and the sulfone is more polar than the sulfoxide.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the relative ratios of the sulfide, sulfoxide, and sulfone in the reaction mixture.

It is highly recommended to perform a time-course study to determine the optimal reaction time for maximizing the yield of the sulfoxide while minimizing the formation of the sulfone.

Troubleshooting Guide

Problem 1: Significant formation of the sulfone byproduct.

This is the most common issue. Here’s a step-by-step guide to troubleshoot and optimize your reaction:

1. Stoichiometry of the Oxidizing Agent:

  • Insight: The amount of oxidizing agent used is the most critical factor. An excess of the oxidant will invariably lead to the formation of the sulfone.

  • Recommendation: Start with a stoichiometric equivalent (1.0 eq) of the oxidizing agent relative to the starting sulfide. If over-oxidation is still observed, consider using a slight sub-stoichiometric amount (e.g., 0.95 eq).

2. Reaction Temperature:

  • Insight: The oxidation to the sulfone generally has a higher activation energy than the oxidation to the sulfoxide. Therefore, lower temperatures favor the formation of the sulfoxide.

  • Recommendation: Perform the reaction at a low temperature, typically between 0 °C and room temperature. If using a highly reactive oxidant like m-CPBA, starting at 0 °C or even lower (e.g., -20 °C) is advisable.

3. Rate of Addition of the Oxidizing Agent:

  • Insight: A slow, controlled addition of the oxidizing agent helps to maintain a low instantaneous concentration of the oxidant in the reaction mixture, thereby reducing the likelihood of over-oxidation.

  • Recommendation: Add the oxidizing agent dropwise as a solution over an extended period. This can be done using a syringe pump for precise control.

4. Choice of Solvent:

  • Insight: The solvent can influence the reactivity of the oxidizing agent.

  • Recommendation: Aprotic solvents such as dichloromethane (DCM) or chloroform are commonly used for oxidations with m-CPBA. For hydrogen peroxide-based oxidations, acetic acid is sometimes used as a co-solvent.

Experimental Protocols

Protocol 1: Selective Oxidation using m-CPBA

This protocol is a starting point and may require optimization based on your specific experimental setup and the purity of your starting materials.

  • Dissolve 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.0 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cooled solution of the sulfide over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or HPLC every 15-30 minutes.

  • Once the starting material is consumed and the desired sulfoxide is the major product, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Reaction Pathway and Troubleshooting Logic

Reaction Pathway

ReactionPathway Sulfide 4-Chloro-5-(methylthio)-7H- pyrrolo[2,3-d]pyrimidine Sulfoxide 4-Chloro-5-(methylsulfinyl)-7H- pyrrolo[2,3-d]pyrimidine (Desired Product) Sulfide->Sulfoxide [O] (e.g., m-CPBA, 1.0 eq) Sulfone 4-Chloro-5-(methylsulfonyl)-7H- pyrrolo[2,3-d]pyrimidine (Over-oxidation Product) Sulfoxide->Sulfone [O] (Excess Oxidant)

Caption: Oxidation of the sulfide to the desired sulfoxide and the undesired sulfone.

Troubleshooting Flowchart for Over-oxidation

Caption: A logical workflow for troubleshooting the over-oxidation to the sulfone.

Analytical Characterization: Differentiating Sulfoxide from Sulfone

Distinguishing between the desired sulfoxide and the sulfone byproduct is crucial for reaction monitoring and product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The methyl protons adjacent to the sulfur will have a characteristic chemical shift. In the sulfoxide, these protons typically appear at a certain chemical shift, while in the sulfone, they will be further downfield (at a higher ppm value) due to the increased deshielding effect of the two oxygen atoms.

    • ¹³C NMR: A similar downfield shift will be observed for the methyl carbon in the sulfone compared to the sulfoxide.

  • Mass Spectrometry (MS): The sulfone will have a molecular weight that is 16 atomic mass units (amu) higher than the sulfoxide due to the additional oxygen atom.

Purification Strategies

If over-oxidation does occur, separating the sulfoxide from the sulfone can be challenging due to their similar structures.

  • Column Chromatography: This is the most common method for purification. Due to the polarity difference (sulfone > sulfoxide > sulfide), a well-optimized silica gel column chromatography can effectively separate the components. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining the pure sulfoxide, especially if one component is significantly less soluble than the other.

This technical support guide provides a comprehensive framework for addressing the common challenges in the synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. By carefully controlling the reaction conditions and employing the troubleshooting strategies outlined, researchers can significantly improve the selectivity and yield of this important synthetic intermediate.

References

Sources

Technical Support Center: Column Chromatography Purification of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the column chromatography purification of this key pharmaceutical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested knowledge to help you navigate the nuances of this purification process.

Understanding the Molecule

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its pyrrolopyrimidine core, a chloro substituent, and a polar methylsulfinyl group. The presence of the sulfoxide and the nitrogen-containing heterocycle makes this molecule polar and susceptible to certain interactions on a silica gel stationary phase. Successful purification requires careful consideration of the stationary phase, mobile phase, and handling conditions to ensure high purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine in a question-and-answer format.

Question 1: I'm observing poor separation between my desired product and impurities. How can I improve the resolution?

Answer:

Poor resolution is a common challenge and can often be addressed by systematically optimizing your chromatographic conditions. The polarity of the sulfoxide group dominates the molecule's interactions with the stationary phase.

  • Mobile Phase Optimization: The choice of eluent is critical. Due to the polar nature of your compound, a gradient elution is often more effective than an isocratic one.

    • Start with a non-polar solvent and gradually increase the polarity. A common starting point for polar heterocyclic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • For 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, consider a gradient of ethyl acetate in dichloromethane or methanol in dichloromethane. The addition of a small percentage of methanol can significantly increase the eluting strength.

    • A methodical approach to selecting the mobile phase is crucial for achieving good separation.[1][2][3]

  • Stationary Phase Considerations: Standard silica gel (SiO2) is the most common choice. However, if you are still facing resolution issues, consider using a high-performance silica gel with a smaller particle size for better separation efficiency.

  • Flow Rate and Column Dimensions: A slower flow rate generally provides better resolution by allowing more time for equilibrium between the mobile and stationary phases. Using a longer and narrower column can also enhance separation.

Question 2: My product seems to be degrading on the column, leading to low yield and the appearance of new, unexpected spots on the TLC. What could be the cause and how can I prevent it?

Answer:

Degradation on the column is a significant concern, especially for molecules with sensitive functional groups like sulfoxides.

  • Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause the degradation of some compounds.[4][5] Sulfoxides can be particularly sensitive to acidic conditions.

    • Deactivation of Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your non-polar solvent before packing the column.

    • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as diol-bonded silica.

  • Solvent Choice: Ensure your solvents are of high purity and free of peroxides or other reactive impurities.

  • 2D TLC Analysis: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your compound in one corner of a TLC plate, run it in a suitable eluent, then rotate the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates degradation on the stationary phase.[5]

Question 3: My purified product shows significant tailing on the TLC plate and during column elution. How can I obtain sharper peaks?

Answer:

Peak tailing is often caused by strong interactions between the analyte and the stationary phase.

  • Mobile Phase Modifiers: The nitrogen atoms in the pyrrolopyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

    • Adding a small amount of a basic modifier, like triethylamine or pyridine (0.1-1%), to your mobile phase can help to saturate these active sites and improve peak shape.

    • For acidic compounds, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can have a similar effect by protonating the analyte and reducing its interaction with the silica.[4]

  • Concentration Effects: Overloading the column can also lead to tailing. Ensure you are not loading too much crude material relative to the amount of stationary phase. A general rule of thumb is a sample-to-silica ratio of 1:50 to 1:100 by weight.

Question 4: I am having trouble removing a very polar impurity that co-elutes with my product. What strategies can I use?

Answer:

Separating compounds with very similar polarities can be challenging.

  • Fine-Tuning the Mobile Phase: Small changes to the solvent system can sometimes make a big difference. Try switching to a solvent with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The different solvent properties can alter the interactions with your compounds and improve separation.

  • Alternative Chromatography Modes:

    • Reversed-Phase Chromatography: If the impurity is significantly more or less polar than your product, reversed-phase chromatography (using a C18-bonded silica stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) could provide a very different selectivity and achieve the desired separation.

    • Ion-Exchange Chromatography: If your product or impurity has ionizable groups, ion-exchange chromatography could be a powerful tool for separation.[6]

Question 5: What are the likely impurities I should be trying to separate from 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine?

Answer:

The impurities will largely depend on the synthetic route used. However, some common possibilities include:

  • Starting Materials: Unreacted 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (the sulfide precursor). This will be less polar than your desired sulfoxide.

  • Over-oxidation Product: The corresponding sulfone, 4-chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This will be more polar than your sulfoxide.[7]

  • Reagents and Byproducts: Residual oxidizing agents or their byproducts.

  • Related Pyrrolopyrimidines: Depending on the synthesis, you might have other substituted pyrrolopyrimidines.

A typical elution order on a normal-phase silica gel column would be:

  • Sulfide (less polar)

  • Sulfoxide (desired product)

  • Sulfone (more polar)

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine?

A1: A good starting point is a gradient elution with a mixture of dichloromethane (DCM) and methanol (MeOH). You can begin with 100% DCM and gradually increase the percentage of MeOH. For example, start with 100% DCM, then move to 1% MeOH in DCM, 2% MeOH in DCM, and so on, while monitoring the elution with TLC. Another common system to try is ethyl acetate in hexane.

Q2: How soluble is 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine?

A2: The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is soluble in organic solvents like DMSO, ethyl acetate, and methanol, but poorly soluble in water.[8] The addition of the methylsulfinyl group will increase its polarity, likely enhancing its solubility in more polar organic solvents like methanol and DMSO.

Q3: What is the stability of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine?

A3: The parent pyrrolopyrimidine core is generally stable under normal storage conditions but can be sensitive to strong acids and bases.[8] Sulfoxides themselves are generally stable but can be sensitive to certain oxidizing and reducing conditions. It is recommended to store the compound in a cool, dry, and dark place.

Q4: How should I prepare my sample for loading onto the column?

A4: There are two main methods for loading your sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent. Use a pipette to carefully apply the solution to the top of the column bed.

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your column. This method often leads to better separation.

Q5: What are the key safety precautions when working with 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine and the solvents for chromatography?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is considered to have low toxicity but can cause irritation to the respiratory system, eyes, and skin upon prolonged exposure.[8] The solvents used in column chromatography, such as dichloromethane and methanol, have their own specific hazards, so be sure to consult their safety data sheets (SDS).

Experimental Workflow & Data Presentation

Recommended Column Chromatography Protocol

Here is a general step-by-step protocol for the purification of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or dichloromethane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Use either the wet or dry loading method as described in the FAQs.

  • Elution:

    • Begin eluting with the initial, non-polar solvent.

    • Gradually increase the polarity of the mobile phase according to your predetermined gradient.

    • Collect fractions in test tubes or vials.

  • Monitoring:

    • Monitor the elution by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

Mobile Phase Selection Guide

The following table provides a starting point for mobile phase selection. The optimal system will need to be determined empirically via TLC analysis.

Solvent System (v/v)PolarityComments
Hexane / Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.
Dichloromethane / Ethyl AcetateMediumOffers different selectivity compared to alcohol-containing systems.
Visualization of the Purification Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample start_elution Start Elution with Non-Polar Solvent load_sample->start_elution gradient Gradually Increase Solvent Polarity start_elution->gradient collect Collect Fractions gradient->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the column chromatography purification.

References

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • CORE. (n.d.). Enantiomerically Pure [2.2]Paracyclophane–4–thiol: A Planar Chiral Sulfur-based Building Block Readily Available. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

  • American Chemical Society. (2026, January 12). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • PubMed. (2007, December 1). Preparation of sulfoxide residue bonded silica stationary phase for separation of polychlorinated biphenyls from mineral oils. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MDPI. (2022, October 8). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer a robust starting protocol, all grounded in established chemical principles and supported by scientific literature.

Introduction: Understanding the Substrate's Challenges

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forging carbon-carbon bonds.[1][2][3] However, the successful coupling of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine presents a unique set of challenges that require careful consideration of reaction parameters.

The substrate itself is an electron-deficient heterocyclic halide. The pyrimidine core, with its two nitrogen atoms, can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[4] Furthermore, the methylsulfinyl group, while generally stable, introduces an additional potential coordination site for the palladium center, which can further complicate the catalytic cycle.

This guide will provide a systematic approach to overcoming these hurdles and achieving high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I'm recovering starting material. What are the likely causes?

A1: Incomplete conversion is a common issue and can stem from several factors:

  • Catalyst Inactivation: The nitrogen atoms of the pyrrolopyrimidine core and the oxygen of the sulfoxide group can coordinate to the palladium catalyst, leading to its deactivation. Consider using more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or a robust pre-catalyst like Pd(dppf)Cl₂.[5]

  • Insufficiently Active Catalyst: For a chloro-pyrimidine, a highly active catalyst system is necessary. Ensure your palladium source and ligand are of high quality and handled under inert conditions.

  • Base Incompatibility: The choice of base is crucial. It must be strong enough to promote transmetalation but not so strong as to cause degradation of your substrate or boronic acid.[6] Weaker bases may lead to slow or incomplete reactions.

  • Low Reaction Temperature: While some Suzuki couplings proceed at room temperature, electron-deficient chlorides often require elevated temperatures to facilitate oxidative addition.

Q2: I'm observing significant amounts of dehalogenated byproduct (5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine). How can I prevent this?

A2: Dehalogenation is a known side reaction in Suzuki couplings of chloro-heterocycles. It can be promoted by:

  • Certain Bases: Strong bases, particularly in the presence of trace water or alcohols, can facilitate hydrodehalogenation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.

  • Inefficient Transmetalation: If the transmetalation step is slow, the palladium-hydride species responsible for dehalogenation can become more prevalent. Employing a more active ligand or ensuring anhydrous conditions (if appropriate for your specific boronic acid) can help.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid is often triggered by the presence of oxygen in the reaction mixture.[7] This side reaction is catalyzed by Pd(II) species. To mitigate this:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of Pd(II) species.[8]

Q4: What is the best work-up procedure to remove residual palladium from my product?

A4: Removing palladium to the levels required for pharmaceutical applications is a critical step. Consider the following:

  • Filtration: After the reaction, a simple filtration through a pad of Celite® or silica gel can remove a significant portion of the palladium catalyst.[9][10]

  • Aqueous Wash: An aqueous wash with a solution of sodium bisulfite (NaHSO₃) can help to complex and remove residual palladium.[11]

  • Scavengers: For very low palladium levels, specialized palladium scavengers can be employed.

  • Heterogeneous Catalysts: Using a supported catalyst, like palladium on carbon, can simplify removal by filtration.[10][12]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
No Reaction/Low Conversion 1. Catalyst Inhibition- Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, RuPhos). - Use a robust pre-catalyst like Pd(dppf)Cl₂.
2. Insufficient Catalyst Activity- Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). - Ensure reagents and solvents are pure and anhydrous (if required).
3. Inappropriate Base- Screen different bases: K₂CO₃, K₃PO₄, Cs₂CO₃. - Ensure the base is finely powdered for better solubility and reactivity.
4. Low Temperature- Gradually increase the reaction temperature in 10-20 °C increments.
Significant Dehalogenation 1. Base-Induced Decomposition- Switch to a milder base (e.g., from an alkoxide to a carbonate or phosphate).
2. Slow Transmetalation- Increase the concentration of the boronic acid (e.g., from 1.1 eq to 1.5 eq). - Consider switching to a boronate ester (e.g., pinacol ester) which can have different reactivity profiles.
Boronic Acid Homocoupling 1. Presence of Oxygen- Improve degassing procedure (freeze-pump-thaw is more effective than sparging). - Maintain a positive pressure of inert gas throughout the reaction.
2. High Pd(II) Concentration- Add a mild reducing agent like potassium formate (10-20 mol%).[8]
Poor Product Purity After Work-up 1. Incomplete Reaction- Address the root cause of incomplete conversion first.
2. Co-eluting Impurities- Optimize chromatography conditions (try different solvent systems or stationary phases). - Consider a crystallization step for purification.
3. Residual Palladium- Implement a palladium scavenging step in the work-up (e.g., wash with aqueous NaHSO₃).[11]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. It is essential to note that optimization will likely be necessary for different boronic acid coupling partners.

Reagents and Materials:

  • 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), and finely powdered K₃PO₄ (2-3 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst System Appropriate? Start->Check_Catalyst Check_Base Is the Base/Solvent Combination Optimal? Check_Catalyst->Check_Base Yes Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Catalyst->Change_Ligand No Check_Temp Is the Temperature Sufficient? Check_Base->Check_Temp Yes Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Side_Products Analyze Byproducts Check_Temp->Check_Side_Products Yes Increase_Loading Increase Catalyst Loading Change_Ligand->Increase_Loading Dehalogenation Dehalogenation? Check_Side_Products->Dehalogenation Homocoupling Homocoupling? Check_Side_Products->Homocoupling Milder_Base Use Milder Base Dehalogenation->Milder_Base Degas Improve Degassing/ Add Reducing Agent Homocoupling->Degas

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Ahmad, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2023, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Zhang, M. (2017). Sulfoxides as electrophilic substrates in cross-coupling reactions. Request PDF.
  • Tumkevicius, S. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Reddit. (2020, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Uozumi, Y., et al. (2018). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI.
  • Wang, C., et al. (2019). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
  • Li, J., et al. (2015). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
  • Kim, J., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Dreher, S. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.

Sources

Improving the regioselectivity of reactions on the pyrrolo[2,3-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Core

Welcome to the technical support center for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic core, often referred to as 7-deazapurine. The inherent asymmetry and distinct electronic nature of the fused ring system present unique and often frustrating challenges in achieving regioselective reactions.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, reflecting insights gained from extensive experience in the field. Our goal is to empower you to diagnose issues in your own experiments, understand the underlying chemical principles, and rationally design strategies to achieve your desired molecular targets with high selectivity.

Section 1: Troubleshooting Guide

This section addresses the most common and critical issues encountered during the regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core. Each entry is structured to help you identify the root cause of a problem and implement a validated solution.

Issue 1: Poor Regioselectivity in N-Alkylation of the Pyrrole Ring

Question: "I am attempting to alkylate my 4-substituted-7H-pyrrolo[2,3-d]pyrimidine, but I consistently get a difficult-to-separate mixture of the N-7 (desired) and N-5 (undesired) alkylated isomers. How can I improve the selectivity for the N-7 position?"

Plausible Causes & Mechanistic Insight:

This is a classic case of competing kinetic versus thermodynamic control. The pyrrolo[2,3-d]pyrimidine system has two acidic protons on the pyrrole ring, at N-7 and N-5.

  • N-7 Position: The N-7 proton is generally considered more acidic due to the electron-withdrawing nature of the adjacent pyrimidine ring. Deprotonation at N-7 leads to the more thermodynamically stable anion.

  • N-5 Position: The N-5 position, while less acidic, can be deprotonated under certain conditions. The resulting N-5 anion is often more sterically accessible, leading to it being the kinetically favored product, especially with strong, bulky bases or under low-temperature conditions where equilibrium is not fully established.

The choice of base, solvent, and temperature dictates the equilibrium between the N-7 and N-5 anions, which in turn governs the final product ratio.

Recommended Solutions & Protocols:

To favor the thermodynamically preferred N-7 isomer, the strategy is to use conditions that allow the anionic intermediates to equilibrate to the most stable form before the electrophile is introduced or reacts.

Table 1: Conditions Favoring N-7 vs. N-5 Alkylation

ParameterTo Favor N-7 (Thermodynamic)To Favor N-5 (Kinetic)Rationale
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Stronger, non-nucleophilic bases (e.g., NaH, LiHMDS)Weaker bases establish an equilibrium that favors the more stable N-7 anion. Strong bases rapidly deprotonate both sites.
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar (e.g., THF, Dioxane)Polar solvents help stabilize the charged intermediates, facilitating equilibration.
Temperature Room Temperature to mild heating (e.g., 25-60 °C)Low temperatures (e.g., -78 °C to 0 °C)Higher temperatures provide the energy needed to overcome the activation barrier for interconversion, favoring the thermodynamic product.
Addition Order Add base, stir to allow equilibration, then add electrophile.Add base at low temp, then add electrophile immediately.Allowing time before adding the alkylating agent is crucial for the N-5 to N-7 anion isomerization.

dot

Caption: Workflow for controlling N-alkylation regioselectivity.

Protocol 1: High-Selectivity N-7 Alkylation

  • To a solution of the 7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF (0.1 M), add cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Stir the resulting suspension at room temperature for 1-2 hours. This step is critical for allowing the system to reach thermodynamic equilibrium, favoring the N-7 anion.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise to the mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Verification: The N-7 and N-5 isomers can be distinguished using ¹H NMR and 2D NMR techniques. The chemical shift of the pyrrole protons (H-5 and H-6) will be distinct for each isomer. Furthermore, a Nuclear Overhauser Effect (NOE) correlation between the newly introduced alkyl group's protons and the H-6 proton can often confirm N-7 substitution, whereas an NOE to the C4-substituent might suggest N-5 substitution.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: "My electrophilic halogenation (e.g., with NBS or NIS) on a 7-protected 4-chloropyrrolo[2,3-d]pyrimidine is giving me both C-5 and C-6 halogenated products. How can I selectively functionalize the C-5 position?"

Plausible Causes & Mechanistic Insight:

The pyrrole half of the 7-deazapurine core is electron-rich and thus susceptible to electrophilic aromatic substitution (EAS).

  • C-5 Position: This position is electronically analogous to the C-2 position of pyrrole, which is the most nucleophilic and kinetically favored site for EAS.

  • C-6 Position: This position is less electron-rich than C-5 but can still react, particularly if C-5 is sterically hindered or if the reaction conditions are harsh.

The selectivity is a fine balance between the intrinsic electronic preference for C-5 and steric factors introduced by protecting groups or existing substituents.

Recommended Solutions & Protocols:

The key to achieving high C-5 selectivity is to maximize the electronic preference while minimizing side reactions. This is often accomplished by choosing the right N-7 protecting group and carefully controlling the reaction conditions.

  • Protecting Group Strategy: A bulky protecting group on N-7, such as a tosyl (Ts) or triisopropylsilyl (TIPS) group, can sterically shield the C-6 position, further directing the incoming electrophile to the more accessible C-5 position. The synthesis of kinase inhibitors often involves protecting the N-7 position before halogenation[1].

  • Reaction Conditions: Performing the reaction at low temperatures with a mild electrophile source can enhance selectivity. For instance, using N-iodosuccinimide (NIS) in a solvent like DCM or THF at 0 °C to room temperature is a common strategy[2].

Protocol 2: Selective C-5 Iodination

  • Ensure the N-7 position of your 4-chloropyrrolo[2,3-d]pyrimidine is protected with a suitable group (e.g., tosyl). A standard procedure involves reacting the starting material with TsCl and a base like NaH in DMF.

  • Dissolve the N-7 protected substrate (1.0 equiv) in anhydrous DCM or THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS, 1.05 equiv) portion-wise over 10-15 minutes. Adding the electrophile slowly helps to control the reaction rate and minimize over-reaction or side-product formation.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess NIS.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired 4-chloro-5-iodo-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine.

Verification: ¹H NMR is the primary tool for verification. In the product, the characteristic doublet for H-5 will be absent, and the signal for H-6 will appear as a singlet, typically shifted downfield compared to the starting material.

Issue 3: Failure or Low Yield in Suzuki Cross-Coupling at C-4 Position

Question: "I am trying to perform a Suzuki coupling on my 4-chloro-7-protected-pyrrolo[2,3-d]pyrimidine with an arylboronic acid, but the reaction is either not working or giving very low yields. I just see starting material or decomposition."

Plausible Causes & Mechanistic Insight:

Suzuki-Miyaura cross-coupling is a powerful tool, but its success with heteroaromatic chlorides can be challenging.[3]

  • Catalyst Inactivity: The C4-Cl bond on the pyrimidine ring is less reactive than a typical aryl bromide or iodide. The oxidative addition step, where the palladium catalyst inserts into the C-Cl bond, is often the rate-limiting step and can be sluggish.[4] The chosen catalyst/ligand system may not be active enough.

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich enough to promote oxidative addition with an unreactive chloride. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often required.[4][5]

  • Base and Solvent Mismatch: The base is critical for activating the boronic acid in the transmetalation step. An inappropriate base or solvent system can lead to catalyst deactivation, decomposition of the boronic acid (protodeboronation), or poor solubility of reagents.[6]

  • Degassing: Palladium(0) catalysts are sensitive to oxygen, which can oxidize them to an inactive Pd(II) state, leading to homocoupling of the boronic acid.[3] Inadequate degassing of the reaction mixture is a very common cause of failure.

Recommended Solutions & Protocols:

A systematic approach to optimizing the reaction conditions is necessary. Microwave-assisted procedures can significantly accelerate these reactions.[5][7]

Table 2: Troubleshooting a Failed Suzuki Coupling

IssueRecommended ActionExample Conditions
No Reaction Increase catalyst activity. Switch to a more active pre-catalyst and a more electron-rich, bulky ligand.Switch from Pd(PPh₃)₄ to a modern pre-catalyst like XPhos-Pd-G2 or Pd₂(dba)₃ with XPhos ligand.[5]
Low Conversion Increase temperature and/or reaction time. Consider using microwave irradiation.Use a high-boiling solvent like dioxane or toluene and heat to 100-120 °C, or use a microwave reactor at 120-150 °C for 15-60 min.[7]
Boronic Acid Decomposition Use a milder base or switch to a more stable boronic acid derivative.Switch from a strong base like NaOH to K₂CO₃ or K₃PO₄. Use a potassium organotrifluoroborate salt instead of the boronic acid.[5]
Inconsistent Results Ensure rigorous exclusion of oxygen.Degas the solvent and reaction mixture thoroughly using a freeze-pump-thaw cycle (3x) or by bubbling argon through the mixture for at least 30 minutes before adding the catalyst.

dot

Suzuki_Troubleshooting_Flowchart Troubleshooting Workflow for Suzuki Coupling Start Reaction Failed: Low/No Conversion Check_Degas Was the reaction rigorously degassed? Start->Check_Degas Degas_Solution Action: Improve degassing. Use Freeze-Pump-Thaw or extended Ar sparging. Check_Degas->Degas_Solution No Check_Catalyst Is the catalyst/ligand active enough for Ar-Cl? Check_Degas->Check_Catalyst Yes Degas_Solution->Start Re-run Catalyst_Solution Action: Switch to a modern system. Use XPhos-Pd-G2 or Pd(OAc)2 + Buchwald Ligand. Check_Catalyst->Catalyst_Solution No Check_Conditions Are the base/solvent/temp optimal? Check_Catalyst->Check_Conditions Yes Catalyst_Solution->Start Re-run Conditions_Solution Action: Screen conditions. Try K3PO4 in Dioxane/H2O. Increase temp (Microwave). Check_Conditions->Conditions_Solution No Check_Boronic Is the boronic acid decomposing (protodeboronation)? Check_Conditions->Check_Boronic Yes Conditions_Solution->Start Re-run Boronic_Solution Action: Use milder base (e.g., K2CO3) or switch to a more stable potassium trifluoroborate salt. Check_Boronic->Boronic_Solution Yes Success Reaction Successful Check_Boronic->Success No, problem solved. Boronic_Solution->Start Re-run

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the intrinsic electronic reactivity pattern of the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core?

The pyrrolo[2,3-d]pyrimidine core is a tale of two rings. The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms, making it resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (SNAr), especially when a leaving group (like a halogen) is present at C-2 or C-4. Conversely, the pyrrole ring is electron-rich, making it the primary site for electrophilic attack (e.g., halogenation, nitration, Vilsmeier-Haack), with the C-5 position being the most reactive site.

Q2: How do different N-7 protecting groups influence regioselectivity in subsequent reactions?

The choice of protecting group is a critical strategic decision.

  • Electron-Withdrawing Groups (e.g., Tosyl (Ts), Mesyl (Ms)): These groups decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles. However, they can enhance the acidity of the C-6 proton, potentially leading to lithiation at C-6 if strong bases are used.

  • Sterically Bulky Groups (e.g., Triisopropylsilyl (TIPS), t-Butyldiphenylsilyl (TBDPS)): These groups primarily exert steric influence. As discussed in Issue 2, they can effectively block reaction at the adjacent C-6 position, thereby enhancing selectivity for electrophilic attack at C-5.

  • Simple Alkyl Groups (e.g., Benzyl (Bn), Silylethoxymethyl (SEM)): These have a more modest electronic and steric profile and are often used when minimal influence on reactivity is desired, or when their specific cleavage conditions are advantageous in a multi-step synthesis.[8]

Q3: What are the most reliable analytical techniques to unambiguously distinguish between C-5 and C-6 isomers, or N-7 and N-5 isomers?

While ¹H NMR is the first line of analysis, complex cases require more advanced techniques.

  • For C-5 vs. C-6 isomers: In a 5,6-disubstituted pyrrolo[2,3-d]pyrimidine, the protons are absent. The definitive assignment often comes from HMBC (Heteronuclear Multiple Bond Correlation) experiments. A correlation from a substituent's proton (e.g., a methyl group) to a specific carbon in the heterocyclic core (e.g., C4 or C7a) over 2 or 3 bonds can lock in the structure. For example, a C-5 substituent will show a ³J correlation to C4, while a C-6 substituent will not.

  • For N-7 vs. N-5 isomers: As mentioned previously, NOESY (Nuclear Overhauser Effect Spectroscopy) is invaluable. An NOE is a through-space interaction. For an N-7 alkylated product, an NOE should be observed between the N-alkyl protons and the H-6 proton. For an N-5 alkylated product, an NOE would be expected between the N-alkyl protons and the H-4 proton (or a substituent at C4).[2][9] Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure if a suitable crystal can be obtained.[2]

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. NIH. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]

Sources

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Features of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure found in a multitude of biologically active compounds, including kinase inhibitors. The precise characterization of novel derivatives of this scaffold is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized molecules. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine .

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

Caption: Molecular structure and atom numbering for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. These predictions are derived from a comparative analysis of experimentally determined data for the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and related 5-substituted analogs.

Table 1: Predicted ¹H NMR Data for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine and Comparative Experimental Data
ProtonPredicted Chemical Shift (δ, ppm) for Target CompoundMultiplicityCoupling Constant (J, Hz)Experimental Data for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CDCl₃)[1]Experimental Data for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (DMSO-d₆)Experimental Data for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (DMSO-d₆)
H2~8.7s-8.678.459.98 (CHO), 8.81 (H2)
H6~7.8s-7.24 (d)7.45 (s)8.52 (s)
NH (N7)~12.5br s--12.3113.0 (br s)
S(O)CH₃~2.8s--2.41 (CH₃)-
Table 2: Predicted ¹³C NMR Data for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine and Comparative Experimental Data
CarbonPredicted Chemical Shift (δ, ppm) for Target CompoundExperimental Data for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CDCl₃)[1]
C2~152152.7
C4~151151.3
C4a~151151.3
C5~120117.7
C6~130129.0
C7a~101100.8
S(O)CH₃~40-

Rationale for Predicted Chemical Shifts: A Comparative Discussion

The predicted chemical shifts for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine are based on the additive effects of the chloro and methylsulfinyl substituents on the pyrrolo[2,3-d]pyrimidine core.

  • Protons of the Pyrrolo[2,3-d]pyrimidine Core:

    • H2: The proton at the C2 position is expected to resonate at a downfield chemical shift, typical for protons in electron-deficient pyrimidine rings. In the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, H2 appears at approximately 8.67 ppm[1]. The introduction of the electron-withdrawing methylsulfinyl group at C5 is anticipated to have a minor deshielding effect on H2, shifting it slightly further downfield to around 8.7 ppm.

    • H6: The chemical shift of the H6 proton on the pyrrole ring is significantly influenced by the nature of the substituent at the adjacent C5 position. In 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, H6 is a doublet at ~7.24 ppm[1]. The methylsulfinyl group is known to be moderately electron-withdrawing through inductive effects and can also participate in resonance. This is expected to deshield H6, shifting its resonance downfield to the region of ~7.8 ppm. This is supported by the observed downfield shift of H6 in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, where the strongly electron-withdrawing aldehyde group shifts the H6 proton to 8.52 ppm.

    • NH (N7): The pyrrole NH proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. For 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, the NH proton is at 12.31 ppm. A similar value around 12.5 ppm is predicted for the title compound.

  • Protons of the Methylsulfinyl Group:

    • S(O)CH₃: The methyl protons of a methylsulfinyl group attached to an aromatic ring typically resonate in the range of 2.7-3.0 ppm. Therefore, a singlet at approximately 2.8 ppm is predicted for the title compound.

  • Carbons of the Pyrrolo[2,3-d]pyrimidine Core:

    • The carbon chemical shifts of the pyrimidine ring (C2, C4, C4a) are not expected to be significantly altered by the C5 substituent compared to the parent compound.

    • The C5 and C6 carbons will experience the most pronounced electronic effects from the methylsulfinyl group. The electron-withdrawing nature of the sulfinyl group will likely cause a downfield shift for C6 and an upfield shift for C5 relative to the parent compound, although precise prediction without experimental data is challenging.

    • The chemical shift of the methyl carbon in the methylsulfinyl group is anticipated to be in the range of 40-45 ppm.

Recommended Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, the following experimental protocol is recommended. The trustworthiness of the data relies on careful sample preparation and appropriate instrument parameter selection.

NMR_Acquisition_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq2->acq4 proc1 Apply Fourier transform acq3->proc1 acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference the spectra (TMS at 0 ppm) proc3->proc4 proc5 Integrate ¹H signals and pick peaks proc4->proc5

Caption: A generalized workflow for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Solvent Selection and Sample Preparation:

    • Rationale: The choice of solvent is critical for sample solubility and to avoid signal overlap with the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic compounds due to its high dissolving power.

    • Procedure: Accurately weigh approximately 5-10 mg of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Rationale: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion, which is particularly important for resolving complex splitting patterns in aromatic systems.

    • Parameters:

      • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

      • Spectral Width: Set to cover a range of approximately -2 to 14 ppm.

      • Acquisition Time: Aim for an acquisition time of at least 2-3 seconds to ensure good resolution.

      • Relaxation Delay: A delay of 1-2 seconds is generally adequate.

      • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Rationale: ¹³C NMR experiments require a greater number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

    • Parameters:

      • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

      • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: Proper data processing is essential for accurate interpretation.

    • Procedure: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections to obtain a clean spectrum. Reference the spectra using the TMS signal at 0.00 ppm for both ¹H and ¹³C. For the ¹H spectrum, integrate the signals to determine the relative number of protons and accurately pick the peak chemical shifts.

Conclusion

While direct experimental NMR data for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is currently elusive, a robust prediction of its ¹H and ¹³C NMR spectra can be made through a detailed comparative analysis of structurally related analogs. The electron-withdrawing nature of the methylsulfinyl group at the C5 position is expected to be the dominant factor influencing the chemical shifts of the pyrrole ring protons, particularly H6. The provided experimental protocol offers a reliable framework for researchers to acquire high-quality NMR data for this and other novel pyrrolo[2,3-d]pyrimidine derivatives, which is a critical step in the rigorous characterization of new chemical entities in the drug discovery pipeline.

References

  • Tsai, C.-W., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(11), 2829. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone, serving as the structural foundation for a multitude of kinase inhibitors used in oncology and for treating inflammatory diseases.[1][2][3][4] 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine is a critical intermediate in the synthesis of these complex active pharmaceutical ingredients (APIs). Its purity, identity, and stability are paramount, as any deviation can have profound implications for the safety and efficacy of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. While various techniques offer valuable data, we will focus on the unparalleled power of mass spectrometry (MS) for definitive structural elucidation and impurity profiling, while objectively comparing its performance against other essential analytical techniques like High-Performance Liquid Chromatography (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the rationale to select the most appropriate analytical strategy for their specific needs.

Part 1: The Gold Standard - Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for determining the molecular weight and elucidating the structure of novel compounds and their process-related impurities. Its high sensitivity and specificity make it indispensable for the characterization of pharmaceutical intermediates like 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

The "Why": Causality in Experimental Design

When analyzing a polar, heterocyclic molecule such as this, the choice of ionization technique is critical. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes in-source fragmentation and typically yields a prominent protonated molecular ion ([M+H]⁺). This is the foundational piece of data—the molecular weight. Coupling liquid chromatography to the mass spectrometer (LC-MS) is standard practice, as it allows for the separation of the target analyte from impurities prior to detection, providing a clean spectrum for each component.[5]

Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation in a controlled manner. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. This "fingerprint" is directly related to the molecule's structure, allowing us to confirm the identity of the compound and characterize unknown impurities.

Experimental Workflow: An Overview

The entire process, from sample introduction to data analysis, follows a logical sequence designed to maximize information quality.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) lc Inject onto HPLC system (e.g., C18 column) prep->lc esi Electrospray Ionization (ESI) Positive Ion Mode lc->esi ms1 MS1 Scan: Detect [M+H]⁺ Ion esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan: Detect Fragment Ions cid->ms2 analysis Interpret Spectra: Confirm MW & Propose Fragmentation Pathway ms2->analysis M [M+H]⁺ m/z 216 F1 Loss of •OH m/z 199 M->F1 -•OH F2 Loss of CH₃SOH (Methanesulfenic acid) m/z 152 M->F2 -CH₃SOH F3 Loss of Cl m/z 117 F2->F3 -Cl F4 Loss of HCN m/z 90 F3->F4 -HCN

Sources

A Comparative Guide to the Analytical Characterization of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in the synthesis of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone.[1][2][3] The precise characterization of intermediates and final active pharmaceutical ingredients (APIs) is paramount to ensure safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive overview and comparison of analytical methodologies for the robust characterization of a key intermediate, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine.

As a Senior Application Scientist, my experience has shown that a multi-pronged analytical approach is not just best practice but a necessity for self-validating protocols. We will delve into the "why" behind the choice of each technique, moving beyond a simple recitation of steps to a deeper understanding of the molecular insights each method provides.

The Subject Molecule: Structure and Considerations

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound featuring a pyrrolopyrimidine core, a chloro substituent, and a methylsulfinyl group. The presence of the sulfoxide moiety introduces a chiral center and a potential site for oxidation, making a thorough analytical assessment critical.

Chromatographic Techniques: The Cornerstone of Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical intermediates. For a compound like 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine, a stability-indicating HPLC method is crucial to separate the main component from potential impurities, including its sulfide (under-oxidized) and sulfone (over-oxidized) analogs.

High-Performance Liquid Chromatography (HPLC)

A well-developed HPLC method provides quantitative information on the purity of the compound and can be used for stability studies.[4]

Experimental Protocol: A Starting Point for Method Development

A robust starting point for developing an HPLC method for a sulfoxide-containing compound involves a reversed-phase approach.[5][6]

  • Instrumentation : A standard HPLC system with a UV detector is suitable.

  • Column : A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.[6]

  • Mobile Phase : A gradient elution is recommended to ensure the separation of non-polar and polar impurities.

    • Solvent A : Water with 0.1% formic acid (for improved peak shape).

    • Solvent B : Acetonitrile with 0.1% formic acid.

  • Gradient Program : A linear gradient from a low to a high percentage of Solvent B over a sufficient run time will elute compounds based on their polarity.

  • Flow Rate : A typical flow rate of 1.0 mL/min is appropriate.

  • Detection : UV detection at a wavelength where the pyrrolopyrimidine core exhibits strong absorbance (e.g., around 254 nm or 305 nm) is recommended.[7]

  • Sample Preparation : Dissolve the sample in a suitable solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile.[4]

Data Presentation: Purity Assessment

CompoundRetention Time (min)Peak Area (%)
4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine (Sulfide Impurity)(Expected to be longer)-
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine(Main Peak)>99.0
4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine (Sulfone Impurity)(Expected to be shorter)-

Causality in Experimental Choices: The use of a C18 column is based on its versatility for separating a wide range of compounds. The acidic mobile phase helps to protonate the nitrogen atoms in the heterocyclic ring, leading to sharper peaks. A gradient elution is essential to resolve potentially closely eluting impurities with different polarities, such as the sulfide and sulfone analogs.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water injection Inject onto C18 column prep->injection separation Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) injection->separation detection UV Detection (e.g., 254 nm) separation->detection integration Peak Integration detection->integration quantification Purity Calculation (% Area) integration->quantification

Caption: HPLC workflow for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unequivocal identification of the main component and any potential impurities, coupling liquid chromatography with mass spectrometry is the gold standard. LC-MS provides molecular weight information, which is invaluable for structure confirmation.

Experimental Protocol:

  • LC System : The same HPLC conditions as described above can generally be used.

  • Mass Spectrometer : An electrospray ionization (ESI) source is commonly used for polar and semi-polar compounds like pyrrolopyrimidine derivatives.[8]

  • Ionization Mode : Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

  • Mass Analysis : A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution mass data, enabling the determination of the elemental composition.

  • Data Acquisition : Data should be acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Data Presentation: Mass Spectrometry Data

CompoundExpected [M+H]⁺Observed [M+H]⁺Key MS/MS Fragments
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine229.99(Experimental Value)(Fragments related to loss of SO, CH₃, etc.)
4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine213.99(Experimental Value)(Fragments related to loss of SCH₃)
4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine246.00(Experimental Value)(Fragments related to loss of SO₂)

Trustworthiness of the Protocol: The combination of retention time from HPLC with accurate mass and fragmentation data from MS provides a highly confident identification of the compound and its impurities.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation lc_separation HPLC Separation (as previously described) ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analysis High-Resolution Mass Analysis (TOF/Orbitrap) ionization->mass_analysis fragmentation Tandem MS (MS/MS) mass_analysis->fragmentation mw_determination Molecular Weight Determination fragmentation->mw_determination structure_elucidation Structural Elucidation from Fragments mw_determination->structure_elucidation

Sources

A Comparative Analysis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine and Its Methylthio and Methylsulfonyl Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1][2] The strategic functionalization of this heterocyclic system is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of three closely related analogs: 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, and 4-chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. We will delve into their synthesis, physicochemical properties, and expected biological activities, supported by experimental data and established chemical principles, to inform rational drug design and development.

Introduction: The Significance of Sulfur Oxidation State in Medicinal Chemistry

The oxidation state of sulfur in a molecule can profoundly influence its physicochemical and biological properties. The transition from a sulfide (methylthio) to a sulfoxide (methylsulfinyl) and then to a sulfone (methylsulfonyl) introduces significant changes in polarity, hydrogen bonding capacity, and metabolic stability. These modifications can dramatically impact a compound's solubility, cell permeability, and interaction with its biological target. This comparative guide will explore these nuances within the context of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a key building block in the development of targeted therapies.[3][4]

Synthetic Strategies: A Stepwise Oxidation Approach

The synthesis of the methylsulfinyl and methylsulfonyl analogs originates from the corresponding methylthio precursor. The general synthetic approach involves the initial preparation of 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, followed by controlled oxidation.

Synthesis_Workflow A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine A->B Iodination C 4-Chloro-5-(methylthio)-7H- pyrrolo[2,3-d]pyrimidine B->C Thiomethylation D 4-Chloro-5-(methylsulfinyl)-7H- pyrrolo[2,3-d]pyrimidine C->D Controlled Oxidation (e.g., m-CPBA, 1 eq.) E 4-Chloro-5-(methylsulfonyl)-7H- pyrrolo[2,3-d]pyrimidine D->E Further Oxidation (e.g., m-CPBA, >2 eq.)

Synthetic workflow for the three analogs.
Experimental Protocol: Synthesis of 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

A common route to introduce the methylthio group at the C5 position is via a metal-catalyzed cross-coupling reaction on a halogenated precursor.

Step 1: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Thiomethylation

  • To a solution of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an appropriate solvent like 1,4-dioxane, add sodium thiomethoxide (1.2 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq), and a suitable ligand.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol: Oxidation to Methylsulfinyl and Methylsulfonyl Analogs

The selective oxidation of the sulfide is a critical step. The choice of oxidant and reaction conditions determines the final product.

Step 3a: Synthesis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (Sulfoxide)

  • Dissolve 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired sulfoxide.

Step 3b: Synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (Sulfone)

  • Dissolve 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DCM.

  • Add an excess of m-CPBA (>2.2 eq) portion-wise at room temperature.

  • Stir the reaction for several hours until the complete conversion of the starting material and the intermediate sulfoxide is observed by TLC.

  • Work-up the reaction as described for the sulfoxide synthesis.

  • Purify the crude product by recrystallization or column chromatography to obtain the sulfone.

Physicochemical Properties: A Comparative Overview

The oxidation of the sulfur atom significantly alters the physicochemical properties of the molecule. The following table summarizes the expected trends and available data for the three analogs.

PropertyMethylthio AnalogMethylsulfinyl AnalogMethylsulfonyl AnalogRationale for the Trend
Molecular Weight ~199.67 g/mol ~215.67 g/mol ~231.66 g/mol Addition of one and two oxygen atoms, respectively.
Polarity LowModerateHighThe S=O and SO₂ groups are highly polar.
Solubility in Polar Solvents LowModerateHigherIncreased polarity and hydrogen bond accepting capability.
Hydrogen Bond Acceptor Strength WeakStrongStrongThe oxygen atoms of the sulfoxide and sulfone groups are effective hydrogen bond acceptors.
Melting Point LowerIntermediateHigherIncreased polarity and potential for stronger intermolecular interactions.
Metabolic Stability Prone to oxidationCan be reduced or oxidizedGenerally more stableThe sulfone is the final oxidation state of the sulfur.

Biological Activity: Implications for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors, mimicking the adenine base of ATP.[1][2] The substituent at the 5-position extends into the solvent-exposed region or can interact with other pockets of the ATP-binding site, influencing potency and selectivity.

Kinase_Binding cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region Pocket Solvent Exposed Region / Additional Pockets Inhibitor Pyrrolo[2,3-d]pyrimidine Core Inhibitor->Hinge H-bonds Substituent 5-Substituent (SMe, SOMe, SO2Me) Inhibitor->Substituent Covalent Bond Substituent->Pocket Interactions

General binding mode of 5-substituted pyrrolo[2,3-d]pyrimidine kinase inhibitors.

The different electronic and steric properties of the methylthio, methylsulfinyl, and methylsulfonyl groups can lead to distinct interactions with the target kinase.

  • Methylthio (-SMe): This group is relatively non-polar and can engage in hydrophobic interactions within the binding pocket. Its smaller size compared to the oxidized analogs may allow it to fit into tighter spaces.

  • Methylsulfinyl (-S(O)Me): The introduction of a polar sulfoxide group provides a strong hydrogen bond acceptor. This can lead to new, favorable interactions with amino acid residues in the kinase active site, potentially increasing potency. The sulfoxide group is also chiral, which could introduce stereoselectivity in binding.

  • Methylsulfonyl (-SO₂Me): The sulfone group is an even more powerful hydrogen bond acceptor with two oxygen atoms. It is also a strong electron-withdrawing group, which can influence the electronics of the pyrrolo[2,3-d]pyrimidine ring system. The increased polarity and bulk of the sulfonyl group can significantly alter the binding mode and selectivity profile of the inhibitor. The methylsulfonyl analog is often utilized as a key intermediate in the synthesis of more complex kinase inhibitors.

Conclusion and Future Directions

The 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine and its oxidized methylsulfinyl and methylsulfonyl analogs represent a valuable set of building blocks for the development of novel kinase inhibitors. The stepwise oxidation of the methylthio group provides a straightforward strategy to modulate the physicochemical and biological properties of the resulting compounds.

This guide highlights the expected differences in synthesis, physicochemical properties, and biological activity based on established chemical principles. To fully elucidate the potential of these analogs, further experimental work is warranted. A head-to-head comparison of their inhibitory activity against a panel of kinases, coupled with detailed structural biology studies, would provide invaluable insights for the rational design of next-generation targeted therapies. The synthetic protocols and comparative data presented herein provide a solid foundation for researchers to embark on such investigations.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: https://www.mdpi.com/1420-3049/27/9/2917
  • 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. MySkinRecipes. Available at: https://myskinrecipes.com/shop/th/research/160134-4-chloro-5-methyl-7h-pyrrolo-2-3-d-pyrimidine.html
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Available at: https://www.mdpi.com/1420-3049/26/12/3779
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook. Available at: https://www.chemicalbook.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: https://srinichem.com/introduction-to-4-chloro-7h-pyrrolo23-dpyrimidine-structure-properties-and-basic-chemistry/
  • 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. MySkinRecipes. Available at: https://myskinrecipes.com/shop/th/research/192765-4-chloro-5-methylsulfonyl-7h-pyrrolo-2-3-d-pyrimidine.html
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28266267/
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Justia Patents. Available at: https://patents.justia.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents. Available at: https://patents.google.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9862597/
  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5356682
  • 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11321224
  • CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. MDPI. Available at: https://www.mdpi.com/1420-3049/27/16/5239
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: https://www.researchgate.net/publication/236137683_Synthesis_of_4-chloro-7H-pyrrolo23-dpyrimidine_and_24-dichloro-7H-pyrrolo23-dpyrimidine
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7213768/

Sources

A Comparative Guide to the Biological Activity of Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Its structural resemblance to the purine core allows for competitive binding to ATP-binding sites of various enzymes, leading to the modulation of critical cellular processes.[1] This guide provides a comparative analysis of the biological activities of substituted pyrrolo[2,3-d]pyrimidine derivatives, focusing on their anticancer, kinase inhibitory, and antiviral properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data, and provide detailed protocols for their evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and microtubule disruption.

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

Many pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling pathways dysregulated in cancer.[1]

Mutations in the Epidermal Growth Factor Receptor (EGFR) are common drivers of non-small cell lung cancer (NSCLC).[2] Pyrrolo[2,3-d]pyrimidines have been successfully designed as potent and selective EGFR tyrosine kinase inhibitors (TKIs).[2]

A notable example is compound 12i , which exhibits high potency against EGFR-mutant NSCLC cells.[2] This derivative was synthesized to covalently target the mutant EGFR, leading to enhanced efficacy and selectivity.[2] The structure-activity relationship studies revealed that specific substitutions on the pyrrolo[2,3-d]pyrimidine core are crucial for this targeted activity.[2]

Table 1: Comparative Anticancer Activity of EGFR-Targeting Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (nM)Reference
12i HCC827 (EGFR mutant)0.21[2]
Wild-type EGFR22[2]

The data clearly indicates the high selectivity of compound 12i for the mutant EGFR over the wild-type, a desirable characteristic for minimizing off-target effects.[2]

Cancer's complexity often necessitates targeting multiple signaling pathways simultaneously.[3] Certain pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-kinase inhibitors, demonstrating a broader spectrum of anticancer activity. For instance, a series of isatin-pyrrolo[2,3-d]pyrimidine hybrids have shown promising multi-kinase inhibitory effects.[3] Compound 7 from this series displayed significant antiproliferative activity and induced apoptosis in HepG2 cells.[3]

Microtubule Targeting Agents

Beyond kinase inhibition, some pyrrolo[2,3-d]pyrimidines have been identified as microtubule targeting agents.[4] These compounds interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis. Compound AG473 , a pyrrole NH-alkyl substituted derivative, demonstrated a significant improvement in microtubule depolymerization activity and inhibited the growth of the human melanoma cancer cell line MDA-MB-435 with an IC50 of 7.2 nM.[4]

Structure-Activity Relationship (SAR) in Anticancer Pyrrolo[2,3-d]pyrimidines

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Substitution at the C4 position: Modifications at this position are critical for kinase inhibitory activity. The introduction of an aniline or substituted aniline moiety often leads to potent EGFR or other kinase inhibitors.

  • Substitution at the N7 position: The N7 position of the pyrrole ring is another key site for modification. As seen with microtubule targeting agents, alkyl substitutions at this position can significantly enhance potency.[4]

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can influence the electronic properties and binding affinity of the compounds. For instance, pyrrolo[2,3-d]pyrimidine-imines with a bromine substituent on the C-4 phenyl ring showed superior antitumor activity against the HT-29 colon cancer cell line.[5]

  • Fused Ring Systems: Tricyclic pyrrolo[2,3-d]pyrimidines have also been synthesized and evaluated for their antitumor properties, with some derivatives showing selective activity against specific cancer cell lines.[5]

Antiviral Activity: A Promising Frontier

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to antiviral applications. Derivatives of this class have shown activity against various viruses, including those responsible for gastroenteric infections.

A study evaluating a series of novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4.[6] The mechanism of action is believed to involve the inhibition of viral polymerase enzymes.[6]

Table 2: Antiviral Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

VirusActive CompoundsReference
Rotavirus Wa strain2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, 14f[6]
Coxsackievirus B42a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, 14f[6]

Experimental Protocols

To ensure the reliability and reproducibility of the presented data, this section details the standard experimental protocols used to evaluate the biological activity of pyrrolo[2,3-d]pyrimidine derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Pyrrolo[2,3-d]pyrimidine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining anticancer activity.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and the pyrrolo[2,3-d]pyrimidine derivative at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Kinase_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_detection Detection & Analysis A Combine Kinase, Substrate, & Inhibitor B Add ATP to Initiate A->B C Incubate B->C D Measure Phosphorylation/ADP C->D E Calculate IC50 D->E

Caption: General workflow for a kinase inhibition assay.

Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives

Understanding the signaling pathways targeted by these compounds is crucial for rational drug design and development.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_CDK CDK4/6 Pathway cluster_VEGFR VEGFR2 Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation, Survival ERK->Proliferation_EGFR CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CellCycle G1-S Transition E2F->CellCycle VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->EGFR Inhibitor->CDK46 Inhibitor->VEGFR2

Caption: Key signaling pathways targeted by pyrrolo[2,3-d]pyrimidines.

Conclusion and Future Perspectives

Substituted pyrrolo[2,3-d]pyrimidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to be readily synthesized and modified allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties. The structure-activity relationship studies discussed in this guide provide a roadmap for the rational design of novel derivatives with enhanced therapeutic potential. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the use of these compounds in combination therapies to overcome drug resistance. The continued investigation of this remarkable scaffold holds great promise for the discovery of new and effective treatments for cancer and viral infections.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. Retrieved January 26, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved January 26, 2026, from [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2023). PubMed. Retrieved January 26, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023). PubMed. Retrieved January 26, 2026, from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Scielo. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationship study of pyrrolo[2,3- d]pyrimidines as microtubule targeting antitumor agents. (2017). AACR Journals. Retrieved January 26, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. (2018). PubMed. Retrieved January 26, 2026, from [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Potency and selectivity of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine-based inhibitors versus tofacitinib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into intracellular transcriptional programs.[1][2] This pathway is integral to numerous physiological processes, including hematopoiesis, immune cell development, and inflammation.[2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] Dysregulation of this pathway is a hallmark of various autoimmune diseases and cancers, making JAKs a prime therapeutic target.[3]

Tofacitinib, a first-generation JAK inhibitor (JAKinib), was a landmark approval for the treatment of rheumatoid arthritis and other inflammatory conditions. It is built upon the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold, which effectively mimics the adenine ring of ATP, enabling it to compete for the kinase hinge-binding region.[4] While clinically effective, tofacitinib exhibits a pan-JAK inhibitory profile, meaning it inhibits multiple JAK isoforms with comparable potency.[5] This lack of selectivity can lead to off-target effects and associated adverse events.[6]

This guide provides a technical comparison between tofacitinib and emerging, highly selective inhibitors derived from the same 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine-based chemical space. We will delve into their comparative potency and selectivity, underpinned by the experimental data that validates these claims, offering a resource for researchers engaged in kinase inhibitor drug discovery.

The JAK-STAT Signaling Pathway: Mechanism of Action

The JAK-STAT pathway is initiated when a cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.[7] This conformational change brings the associated intracellular JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[1][8] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and subsequent binding to DNA to regulate gene transcription.[8] Small molecule inhibitors like tofacitinib function by blocking the ATP-binding site of the JAKs, thereby preventing the phosphorylation cascade and downstream signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_R Cytokine Receptor Cytokine->Receptor_R Receptor_L Cytokine Receptor JAK_L JAK Receptor_L->JAK_L STAT_1 STAT Receptor_L->STAT_1 Recruitment JAK_R JAK Receptor_R->JAK_R STAT_2 STAT Receptor_R->STAT_2 Recruitment JAK_L->Receptor_L JAK_L->JAK_R Trans-phosphorylation (P) JAK_L->STAT_1 P JAK_R->Receptor_R JAK_R->STAT_2 P STAT_Dimer STAT Dimer STAT_1->STAT_Dimer Dimerization STAT_2->STAT_Dimer DNA DNA STAT_Dimer->DNA Nuclear Translocation Inhibitor Tofacitinib / Novel Inhibitor Inhibitor->JAK_L Inhibition Inhibitor->JAK_R Transcription Gene Transcription DNA->Transcription

Caption: The JAK-STAT signaling cascade.

Comparative Analysis of Potency and Selectivity

The therapeutic rationale for developing next-generation JAKinibs is to achieve greater selectivity for a specific JAK isoform, thereby maximizing efficacy against a particular disease driver while minimizing off-target effects. For instance, selective JAK1 inhibition is sought for inflammatory diseases, while JAK3 selectivity is desirable for immunosuppression due to its restricted expression in hematopoietic cells.[1][9]

Below is a comparison of the biochemical potency (IC50) of tofacitinib against two representative, highly selective inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

CompoundTargetIC50 (nM)Selectivity vs. JAK2Selectivity vs. JAK3Source
Tofacitinib JAK1 1120.2x112x[10]
JAK2 201x20x[10]
JAK3 10.05x1x[10]
Compound 8o JAK1 0.310-fold>3333-fold[9]
(JAK1-selective)JAK2 3.01x>333-fold[9]
JAK3 >1000>333-fold1x[9]
Compound 9a JAK1 >1000>3300-fold>3448-fold[11]
(JAK3-selective)JAK2 >1000>3300-fold>3448-fold[11]
JAK3 0.291x1x[11]

Note: Selectivity is calculated as IC50(Off-Target) / IC50(Target). A higher fold-value indicates greater selectivity for the primary target.

As the data illustrates, tofacitinib potently inhibits JAK1, JAK2, and JAK3, with the highest potency against JAK3.[10] In contrast, Compound 8o demonstrates exceptional potency for JAK1 (0.3 nM) and maintains a 10-fold selectivity over JAK2.[9] Even more striking is Compound 9a, which is an ultrapotent JAK3 inhibitor (0.29 nM) with over 3300-fold selectivity against other JAK isoforms, showcasing a significant advancement in targeted inhibitor design.[11]

Methodologies for Inhibitor Profiling

The determination of inhibitor potency and selectivity relies on a combination of biochemical and cell-based assays. Each provides a different, yet complementary, layer of data crucial for drug development.

Biochemical Kinase Assay (In Vitro)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, purified kinase. It is the primary method for determining the intrinsic potency (e.g., IC50) of an inhibitor against its target.

Causality and Rationale: The choice of an in vitro biochemical assay as the first step is critical because it provides a clean, direct measure of the inhibitor-target interaction without the complexities of a cellular environment (e.g., membrane permeability, off-target effects, ATP concentration). A common method is a radiometric assay or a fluorescence-based assay.

Self-Validating Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagent Preparation: Prepare assay buffer, recombinant human JAK enzyme, a biotinylated peptide substrate, ATP, and the inhibitor compound (serially diluted).

  • Kinase Reaction: In a microplate, combine the JAK enzyme, the test inhibitor at various concentrations, and the peptide substrate. Allow a brief pre-incubation period.

  • Initiation: Initiate the phosphorylation reaction by adding a solution of ATP at a concentration near its Km (Michaelis-Menten constant) to ensure competitive binding dynamics. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. The antibody binds to the phosphorylated peptide, and the streptavidin binds to the biotin tag.

  • Signal Reading: When the antibody and streptavidin are in close proximity on the same peptide, FRET (Förster Resonance Energy Transfer) occurs. Read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is proportional to the extent of substrate phosphorylation. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value. Controls (no inhibitor for 100% activity, no enzyme for 0% activity) are essential for data normalization.

HTRF_Workflow A 1. Dispense Reagents (Enzyme, Inhibitor, Substrate) B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate B->C D 4. Add Detection Reagents (Antibody-Eu, Strep-XL665) C->D E 5. Read Plate (FRET Signal) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for a biochemical HTRF kinase assay.

Cell-Based Phospho-STAT Assay (Ex Vivo)

While biochemical assays measure direct enzyme inhibition, they don't predict a compound's activity in a biological context. Cell-based assays are crucial to assess target engagement and functional consequences within a living cell.[5]

Causality and Rationale: This assay confirms that the inhibitor can permeate the cell membrane, engage its intracellular target (the JAK kinase), and functionally block the downstream signaling event (STAT phosphorylation) in response to a relevant cytokine stimulus. This provides a more physiologically relevant measure of potency.

Self-Validating Protocol: Cytokine-Stimulated pSTAT Flow Cytometry Assay

  • Cell Preparation: Isolate primary cells, such as human peripheral blood mononuclear cells (PBMCs), which express various JAKs.[11]

  • Inhibitor Treatment: Pre-incubate the PBMCs with serial dilutions of the test inhibitor for 1-2 hours.

  • Cytokine Stimulation: Add a specific cytokine to stimulate a particular JAK/STAT pathway (e.g., IL-2 to activate the JAK1/JAK3 pathway, or GM-CSF for the JAK2 pathway).[6] A vehicle-only control is used as a negative baseline, and a stimulated/no-inhibitor sample serves as the positive control.

  • Fixation and Permeabilization: After a short stimulation (e.g., 15-30 minutes), immediately stop the reaction by fixing the cells (e.g., with paraformaldehyde) and then permeabilizing them (e.g., with methanol) to allow antibody access to intracellular proteins.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5). Co-stain with antibodies for cell surface markers (e.g., CD4, CD8) to identify specific cell populations.

  • Flow Cytometry: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis: The MFI of the pSTAT signal reflects the level of pathway activation. Normalize the data to the positive and negative controls and plot the percent inhibition against inhibitor concentration to calculate the cellular IC50.

Conclusion

The evolution from pan-JAK inhibitors like tofacitinib to highly selective, next-generation compounds represents a significant advancement in precision medicine. While sharing the privileged 7H-pyrrolo[2,3-d]pyrimidine core, novel inhibitors demonstrate that targeted chemical modifications can yield dramatic improvements in isoform selectivity. As shown with representative compounds, achieving greater than 1000-fold selectivity for a specific JAK isoform is now a tangible reality.[11]

This enhanced selectivity, validated through rigorous biochemical and cell-based assays, holds the promise of therapies with improved efficacy and a more favorable safety profile by minimizing the inhibition of JAK pathways not central to the disease pathology. For researchers in the field, these findings underscore the continued potential of structure-based drug design to refine and optimize kinase inhibitors for a new era of targeted treatments.

References

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(15), 4885. [Link]

  • Angelini, J., et al. (2020). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 11, 583339. [Link]

  • Hu, X., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 14, 1116362. [Link]

  • Li, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie. [Link]

  • Ahmad, F., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. [Link]

  • Kwon, Y., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods, 355(1-2), 61-70. [Link]

  • Dowty, M. E., et al. (2019). Preclinical characterization of the JAK1-selective inhibitor ABT-494 (upadacitinib) and its differentiation from other JAK inhibitors in rodent models of arthritis. Journal of Pharmacology and Experimental Therapeutics, 369(1), 145-156. [Link]

  • Bhattacharjee, A., & Amaro, R. E. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling, 63(8), 2465–2477. [Link]

  • Forster, M., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry, 61(12), 5350–5366. [Link]

  • JoVE. (2023). The JAK-STAT Signaling Pathway. Journal of Visualized Experiments. [Link]

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Potent, Orally Bioavailable, and Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. [Link]

  • Lamba, M., & Ghosh, I. (2020). Signal transducer and activator of transcription 3 (STAT3) plays a key role in promoting tumor malignant progression. Cancer Biology & Therapy, 21(6), 489-491. [Link]

  • Kisseleva, T., et al. (2002). Signaling through the JAK/STAT pathway, recent advances and future challenges. Gene, 285(1-2), 1-24. [Link]

  • Wang, T., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 244, 114841. [Link]

  • Zhang, T., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Vazquez-Cervantes, G. I., et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. [Link]

  • McInnes, I. B., et al. (2022). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 81(12), 1655-1664. [Link]

  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway in psychiatric disorders. Molecular Biology Reports, 47(8), 6233-6244. [Link]

  • Park, J., et al. (2018). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm, 9(11), 1835-1840. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia.org. [Link]

  • Meeprasert, A., et al. (2021). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Molecules, 26(11), 3169. [Link]

  • Li, Y., et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Molecules, 27(10), 3110. [Link]

  • Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1][2] The nuanced interplay of substituents on this heterocyclic core dictates biological activity, making precise structural characterization paramount. This guide provides an in-depth comparison of analytical methodologies for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, with a focus on X-ray crystallography and its synergistic relationship with other spectroscopic techniques.

The Significance of the 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a key intermediate in the synthesis of numerous pharmaceutical compounds.[3][4] The introduction of a methylsulfinyl group at the 5-position introduces a chiral center and a functional group capable of engaging in a variety of intermolecular interactions, potentially enhancing binding affinity and selectivity for target proteins. Understanding the precise three-dimensional arrangement of these molecules is therefore critical for structure-activity relationship (SAR) studies and rational drug design.

X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography provides an unparalleled, atom-level view of molecular structure. While a crystal structure for the specific title compound is not publicly available, we can draw significant insights from the crystal structure of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Crystal Structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Foundation for Comparison

The crystal structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reveals a planar molecule, a feature that is often crucial for insertion into the active sites of kinases. The precise bond lengths and angles of the fused pyrrole and pyrimidine rings serve as a baseline for understanding the electronic and steric effects of substituents.

Table 1: Crystallographic Data for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

ParameterValue
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.8810 (19)
b (Å)5.2783 (9)
c (Å)12.751 (2)
β (°)114.333 (3)
Volume (ų)667.3 (2)

Data sourced from the Cambridge Crystallographic Data Centre.

The introduction of a methylsulfinyl group at the C5 position is expected to induce notable changes in the crystal packing and intermolecular interactions. The sulfoxide oxygen is a potent hydrogen bond acceptor, which would likely lead to the formation of distinct hydrogen bonding networks within the crystal lattice, influencing solubility and other physicochemical properties.

Caption: Molecular structure of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

A Comparative Look at Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a combination of other analytical techniques is essential for a comprehensive understanding of these molecules in different states and for routine characterization.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.Unambiguous structural determination.Requires a single crystal of sufficient quality; structure may differ in solution.
NMR Spectroscopy Detailed information about the molecular framework, connectivity, and stereochemistry in solution.Non-destructive; provides information about the molecule in a biologically relevant state (solution).Can be complex to interpret for highly substituted or asymmetric molecules; does not provide precise bond lengths and angles.
Mass Spectrometry Accurate molecular weight and elemental composition; fragmentation patterns can provide structural clues.High sensitivity; requires very small sample amounts.Does not provide stereochemical information; interpretation of fragmentation can be complex.
Infrared Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform.Provides limited information about the overall molecular structure.

Experimental Protocols: A Practical Guide

Synthesis and Crystallization

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives typically involves a multi-step process.[5][6] The introduction of the methylsulfinyl group can be achieved through various methods, often starting from the corresponding methylthio-derivative followed by controlled oxidation.

Step-by-Step Synthesis Outline:

  • Protection of the Pyrrole Nitrogen: The N7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is often protected to prevent side reactions.

  • Introduction of the Methylthio Group: This can be achieved via lithiation at the C5 position followed by reaction with dimethyl disulfide.

  • Oxidation to the Methylsulfinyl Group: The methylthio derivative is then oxidized to the methylsulfinyl compound using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA). Stoichiometry and reaction conditions must be carefully controlled to avoid over-oxidation to the sulfone.

  • Deprotection: The protecting group on the N7 position is removed to yield the final product.

  • Crystallization: Growing single crystals suitable for X-ray diffraction can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and often requires screening of various options.

Experimental_Workflow Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Protection N7-Protection Start->Protection Thiolation C5-Methylthiolation Protection->Thiolation Oxidation Oxidation to Sulfoxide Thiolation->Oxidation Deprotection N7-Deprotection Oxidation->Deprotection Purification Purification Deprotection->Purification Crystallization Crystallization Purification->Crystallization Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Xray X-ray Diffraction Crystallization->Xray Structure Structural Elucidation Xray->Structure Spectroscopy->Structure

Caption: A typical experimental workflow for the synthesis and structural analysis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will show characteristic signals for the pyrrole and pyrimidine protons, as well as a singlet for the methyl group of the methylsulfinyl moiety. The chemical shifts will be influenced by the electronic effects of the chloro and methylsulfinyl groups.[7]

  • ¹³C NMR: Will provide information on the carbon skeleton. The carbon attached to the sulfoxide group will show a characteristic downfield shift.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.[8][9]

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, confirming its elemental composition.[5]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to confirm the connectivity of the molecule.[10]

Conclusion: An Integrated Approach to Structural Elucidation

While X-ray crystallography remains the definitive method for determining the solid-state structure of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, a comprehensive understanding requires an integrated approach. NMR and mass spectrometry are indispensable for confirming the structure in solution and for routine analysis. The insights gained from the crystal structure of the parent compound, combined with a thorough application of these spectroscopic techniques, provide the robust data necessary to drive the design and development of novel therapeutics based on this important scaffold.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). Retrieved January 26, 2026, from [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (n.d.).
  • 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine - MySkinRecipes. (n.d.). Retrieved January 26, 2026, from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved January 26, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Retrieved January 26, 2026, from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in modern medicinal chemistry. Its derivatives are key intermediates in the synthesis of a multitude of pharmacologically active agents, most notably as inhibitors of Janus kinases (JAKs) for treating inflammatory diseases and myeloproliferative disorders.[1][2][3] The specific analyte of interest, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, is a functionalized intermediate where precise purity control is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs).

The molecule's structure presents a unique set of challenges for chromatographic analysis. It possesses:

  • A heterocyclic aromatic core, providing UV chromophores for detection.

  • Basic nitrogen atoms within the ring system, which can lead to undesirable peak tailing through interactions with residual silanols on silica-based columns.

  • A highly polar methylsulfinyl (-S(O)CH₃) group, which significantly increases the compound's polarity, demanding careful consideration of the chromatographic mode and conditions for adequate retention.

  • A reactive chloro group, which is a key synthetic handle but also a site for potential side reactions.[4]

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity determination of this critical intermediate. We will explore the causality behind chromatographic choices, present a detailed, validated protocol, and offer insights grounded in established analytical principles.

The Chromatographic Challenge: Understanding Potential Impurities

A robust purity method must effectively separate the main compound from all potential process-related impurities and degradation products. Based on the structure and common synthetic routes for related compounds, key impurities to consider include:[1][5][6]

  • Starting Materials: Unreacted precursors used in the final synthetic steps.

  • Oxidation/Reduction Variants: The methylsulfinyl group is susceptible to further oxidation to the corresponding sulfone (-SO₂CH₃) or reduction to the sulfide (-SCH₃). These seemingly minor changes can significantly alter polarity and must be resolved.

  • Hydrolysis Products: Replacement of the 4-chloro group with a hydroxyl group to form the corresponding pyrrolo[2,3-d]pyrimidin-4-ol.

  • Isomers and Regioisomers: Impurities arising from alternative reaction pathways during synthesis.

The primary goal of the HPLC method is to achieve baseline separation for the main peak from these and any other potential impurities. Reversed-phase HPLC is the most common and versatile mode for such analyses.[7]

Comparative Analysis of HPLC Methodologies

The development of a reliable HPLC purity method hinges on the systematic selection and optimization of the stationary and mobile phases.[8][9]

Stationary Phase Selection: A Comparison

The choice of stationary phase is critical for managing the analyte's high polarity and basic nature. While a standard C18 column is a workhorse, alternative chemistries can offer superior performance for this specific challenge.

Stationary PhasePrinciple of Operation & SuitabilityAdvantages for This AnalyteDisadvantages for This Analyte
Standard C18 Hydrophobic interaction between the C18 alkyl chains and the analyte.Universal applicability; good starting point for method development.Poor retention of highly polar compounds; potential for peak tailing from silanol interactions.
Aqueous C18 (e.g., Polar-Embedded) C18 phase with an embedded polar group (e.g., amide, carbamate) near the silica surface.Prevents "phase collapse" in highly aqueous mobile phases, ensuring reproducible retention for polar analytes.[10][11] Improved peak shape for bases due to silanol shielding.May offer slightly different selectivity compared to standard C18.
Phenyl-Hexyl Mixed-mode interactions including hydrophobic and π-π interactions with the analyte's aromatic core.Alternative selectivity, which can be crucial for resolving structurally similar impurities.Retention mechanism is more complex; may not provide sufficient retention if hydrophobicity is low.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., silica, diol).[12][13]Excellent retention for very polar compounds that are unretained in reversed-phase.[11]Requires careful control of mobile phase water content; can have longer equilibration times.

Rationale: For 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, an Aqueous C18 column is the recommended starting point. Its ability to handle highly aqueous mobile phases without phase collapse is a significant advantage for retaining and focusing this polar analyte, while the embedded polar group helps to produce symmetrical peaks by mitigating silanol interactions.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates analyte retention, selectivity, and peak shape.[8] Key parameters to optimize include the organic modifier, pH, and buffer system.

ParameterComparison & RationaleRecommended Choice & Justification
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH): ACN generally provides lower viscosity (leading to lower backpressure) and better UV transparency. Methanol can offer different selectivity and is a stronger hydrogen-bond donor.Acetonitrile: It is the preferred choice for initial development due to its favorable physical properties and its common use in gradient elution for impurity profiling.
Mobile Phase pH The pyrrolo[2,3-d]pyrimidine core contains basic nitrogens. At a pH well below their pKa, they will be protonated and ionized, reducing retention in reversed-phase. At a neutral or slightly basic pH, the molecule is less polar, increasing retention.[9][14]pH 3.0 and pH 7.0: It is critical to screen both acidic and neutral pH conditions. A low pH (e.g., using formic or phosphoric acid) can suppress silanol activity and provide good peak shapes.[15] A neutral pH (e.g., using a phosphate or acetate buffer) may provide better retention and alternative selectivity.
Buffer System Formate/Acetate vs. Phosphate: Formate and acetate buffers are volatile and compatible with mass spectrometry (MS). Phosphate buffers offer excellent buffering capacity but are non-volatile.0.1% Formic Acid (for low pH) and 10 mM Ammonium Acetate (for neutral pH): These are excellent starting points. They are MS-compatible, which is highly advantageous for peak identification during development and forced degradation studies.

Recommended HPLC Purity Method & Workflow

This section details a robust, self-validating protocol for the purity analysis of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine. The causality for each parameter is explained to ensure reproducibility and understanding.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_process Phase 3: Data Processing SamplePrep Sample Preparation (Dissolve in Diluent) SystemPrep HPLC System Equilibration (Flush & Stabilize at Initial %B) SamplePrep->SystemPrep MobilePhase Mobile Phase Preparation (A: 0.1% Formic Acid in H2O B: Acetonitrile) MobilePhase->SystemPrep SST System Suitability Test (SST) (Inject Standard, Verify Criteria) SystemPrep->SST System Ready Injection Sample Injection (Inject Blank, Sample, Standard) SST->Injection SST Passed Gradient Gradient Elution & Data Acquisition Injection->Gradient Integration Peak Integration (Set Baseline & Threshold) Gradient->Integration Run Complete Identification Peak Identification (Based on Retention Time) Integration->Identification Calculation Purity Calculation (% Area Normalization) Identification->Calculation Report Final Report (Purity Result & Chromatograms) Calculation->Report

Caption: HPLC Purity Analysis Workflow.

Detailed Step-by-Step Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS).

  • Column: Waters ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm (or equivalent aqueous C18 phase).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution: Accurately weigh ~5 mg of reference standard and dissolve in 50.0 mL of diluent (Concentration ≈ 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Chromatographic Conditions:

ParameterValueRationale
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temp. 35 °CEnhances efficiency and reduces backpressure; ensures reproducible retention times.
Detection UV at 254 nmThe pyrrolopyrimidine core exhibits strong absorbance at this wavelength. A PDA detector should be used to check for peak purity and identify co-eluting impurities.
Injection Vol. 2 µLSmall volume for a UPLC-scale column to prevent peak distortion and overloading.
Gradient Program Time (min)%B (ACN)
0.05
15.095
17.095
17.15
20.05
Run Time 20 minutesA comprehensive gradient ensures elution of both polar and potential non-polar impurities.

Procedure:

  • System Preparation: Purge all pump lines and equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no system contamination.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.

    • Calculate the purity of the sample using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness and Reliability

To be considered a self-validating system, the described method must undergo formal validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17][18] This process demonstrates that the analytical procedure is fit for its intended purpose.[19][20]

Validation ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Perform forced degradation (acid, base, oxidation, heat, light) and confirm no co-elution with the main peak using a PDA detector (peak purity analysis).Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between the main peak and all known impurities/degradants.
Linearity To verify a proportional relationship between concentration and detector response. Analyze a series of solutions over a range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy To assess the closeness of the test results to the true value. Perform recovery studies by spiking the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Agreement between results from multiple injections of the same sample under the same conditions. (n=6). Intermediate Precision: Assesses the method's reliability across different days, analysts, or instruments.RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10% at the LOQ concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.2 units of mobile phase pH, ±5% of organic modifier).System suitability criteria must be met under all varied conditions.

References

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 26, 2026, from [Link]

  • Arnold, S. L., et al. (n.d.). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. PMC. Retrieved January 26, 2026, from [Link]

  • Canal, M., et al. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. Retrieved January 26, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, June 25). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved January 26, 2026, from [Link]

  • Kaljurand, M. (n.d.). Quantitative structure - (chromatographic) retention relationships. Repository of the Academy's Library. Retrieved January 26, 2026, from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 6). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Retrieved January 26, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2021, February 10). Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. Retrieved January 26, 2026, from [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved January 26, 2026, from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved January 26, 2026, from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 26, 2026, from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved January 26, 2026, from [Link]

  • Preprints.org. (2025, February 27). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved January 26, 2026, from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 26, 2026, from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved January 26, 2026, from [Link]

  • U.S. Food & Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved January 26, 2026, from [Link]

  • PubMed. (2022, February 22). Some aspects of additives effects on retention in supercritical fluid chromatography studied by linear free energy relationships method. Retrieved January 26, 2026, from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved January 26, 2026, from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved January 26, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.